Product packaging for Swertianolin(Cat. No.:CAS No. 23445-00-3)

Swertianolin

カタログ番号: B1682846
CAS番号: 23445-00-3
分子量: 436.4 g/mol
InChIキー: XMVBNLMKPMPWAX-DIKOWXHZSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Swertianolin is a xanthone that is bellidifolin in which a beta-Dglucopyranosyl residue is attached at position O-8 via a glycosidic linkage. It is isolated particularly from Gentiana campestris and Gentiana germanica. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an antioxidant and a plant metabolite. It is a beta-D-glucoside, a monosaccharide derivative, an aromatic ether and a xanthone glycoside. It is functionally related to a bellidifolin.
This compound has been reported in Gentiana algida, Gentiana thunbergii, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

23445-00-3

分子式

C20H20O11

分子量

436.4 g/mol

IUPAC名

1,5-dihydroxy-3-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one

InChI

InChI=1S/C20H20O11/c1-28-7-4-9(23)13-11(5-7)29-19-8(22)2-3-10(14(19)16(13)25)30-20-18(27)17(26)15(24)12(6-21)31-20/h2-5,12,15,17-18,20-24,26-27H,6H2,1H3/t12-,15-,17+,18-,20-/m1/s1

InChIキー

XMVBNLMKPMPWAX-DIKOWXHZSA-N

異性体SMILES

COC1=CC(=C2C(=C1)OC3=C(C=CC(=C3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

正規SMILES

COC1=CC(=C2C(=C1)OC3=C(C=CC(=C3C2=O)OC4C(C(C(C(O4)CO)O)O)O)O)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Swertianolin;  CCRIS 5474;  CCRIS-5474 CCRIS5474.

製品の起源

United States

Foundational & Exploratory

The Botanical Treasury of Swertianolin: A Technical Guide to its Natural Sources and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swertianolin, a xanthone C-glucoside, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, hepatoprotective, and immunomodulatory effects. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its distribution within the plant kingdom. It presents a compilation of quantitative data on this compound content in various plant species, offering a valuable resource for sourcing and standardization. Furthermore, this guide outlines detailed experimental protocols for the extraction, isolation, and quantification of this compound, equipping researchers with the necessary methodologies for their investigations. Finally, key signaling pathways modulated by this compound are visualized to elucidate its mechanism of action at a molecular level.

Natural Sources of this compound

This compound is predominantly found in terrestrial plants, primarily within the Gentianaceae family. This family, known for its bitter principles, is a rich reservoir of secoiridoids and xanthones, including this compound. The principal genera reported to contain this compound are Swertia and Gentiana.

Major Plant Sources

Several species within the Swertia and Gentiana genera have been identified as significant natural sources of this compound. These include, but are not limited to:

  • Swertia japonica

  • Swertia randaiensis

  • Swertia chirayita [1][2][3]

  • Swertia franchetiana [1]

  • Swertia davidi [4]

  • Swertia nervosa

  • Swertia mussotii

  • Gentiana campestris

  • Gentiana germanica

  • Gentiana algida

  • Gentiana thunbergii

  • Gentiana macrophylla

  • Gentiana lutea

Quantitative Analysis of this compound in Plant Materials

The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, geographical location, and harvesting time. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative analysis of this compound.

Plant SpeciesPlant PartThis compound Content (mg/g of dry weight)Reference
Swertia davidiWhole Plant0.386
Swertia nervosaWhole Plant0.097
Swertia mussotiiWhole PlantNot Detected
Swertia franchetianaWhole Plant0.7
Gentiana macrophyllaRoot0.12 (as Swertiamarin)

Note: Quantitative data for this compound is not as abundant as for other related compounds like Swertiamarin. The table will be updated as more specific data becomes available.

Experimental Protocols

Extraction and Isolation of this compound

This protocol describes a general procedure for the extraction and isolation of this compound from plant material, which can be adapted based on the specific plant matrix.

3.1.1. Materials and Reagents

  • Dried and powdered plant material (e.g., whole plant of Swertia sp.)

  • Methanol (HPLC grade)

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Silica gel for column chromatography (60-120 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

  • Chromatography column

3.1.2. Extraction Procedure

  • Defatting: Macerate 100 g of the dried, powdered plant material with n-hexane (3 x 500 mL) at room temperature for 24 hours to remove lipids and chlorophyll. Discard the n-hexane extracts.

  • Methanolic Extraction: Air-dry the defatted plant material and then extract with methanol (3 x 1 L) by maceration at room temperature for 48 hours.

  • Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.

3.1.3. Isolation by Column Chromatography

  • Column Preparation: Prepare a silica gel column (60-120 mesh) using a suitable solvent system as the mobile phase (e.g., a gradient of chloroform and methanol).

  • Sample Loading: Adsorb the crude methanolic extract onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient solvent system, starting with a less polar mixture and gradually increasing the polarity. A typical gradient could be Chloroform:Methanol (98:2, 95:5, 90:10, 80:20, v/v).

  • Fraction Collection: Collect the eluate in fractions of 20-30 mL.

  • TLC Monitoring: Monitor the collected fractions by TLC using a suitable developing solvent (e.g., Chloroform:Methanol, 9:1 v/v) and visualize under UV light (254 nm and 366 nm).

  • Pooling and Purification: Combine the fractions containing this compound (identified by comparison with a standard, if available) and concentrate them. Further purification can be achieved by repeated column chromatography or preparative HPLC if necessary.

G cluster_extraction Extraction cluster_isolation Isolation Dried Plant Material Dried Plant Material Defatting (n-Hexane) Defatting (n-Hexane) Dried Plant Material->Defatting (n-Hexane) Methanol Extraction Methanol Extraction Defatting (n-Hexane)->Methanol Extraction Concentration (Rotary Evaporator) Concentration (Rotary Evaporator) Methanol Extraction->Concentration (Rotary Evaporator) Crude Methanolic Extract Silica Gel Column Chromatography Silica Gel Column Chromatography Concentration (Rotary Evaporator)->Silica Gel Column Chromatography Crude Methanolic Extract Crude Methanolic Extract Fraction Collection Fraction Collection Silica Gel Column Chromatography->Fraction Collection Gradient Elution (Chloroform:Methanol) TLC Monitoring TLC Monitoring Fraction Collection->TLC Monitoring Identify this compound Fractions Pooling & Purification Pooling & Purification TLC Monitoring->Pooling & Purification Pure this compound

Figure 1: Workflow for the extraction and isolation of this compound.

Quantification of this compound by HPLC-DAD

This protocol provides a validated method for the quantitative determination of this compound in plant extracts using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

3.2.1. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and DAD.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Elution: A typical gradient program would be:

    • 0-10 min, 18-20% B

    • 10-30 min, 20-35% B

    • 30-35 min, 35-60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 274 nm

  • Injection Volume: 10 µL

3.2.2. Preparation of Standard and Sample Solutions

  • Standard Stock Solution: Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from, for example, 0.01 to 0.2 mg/mL.

  • Sample Solution: Accurately weigh about 1 g of the dried plant extract, dissolve it in 10 mL of methanol, and sonicate for 30 minutes. Filter the solution through a 0.45 µm syringe filter before injection.

3.2.3. Data Analysis

  • Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the content of this compound in the original plant material (mg/g).

Signaling Pathways Modulated by this compound

This compound has been shown to exert immunomodulatory effects by influencing the function of Myeloid-Derived Suppressor Cells (MDSCs). MDSCs are a heterogeneous population of immature myeloid cells that can suppress T-cell responses. In pathological conditions such as cancer and sepsis, the expansion of MDSCs contributes to an immunosuppressive microenvironment.

This compound has been found to:

  • Reduce the production of immunosuppressive factors by MDSCs, including Interleukin-10 (IL-10), Nitric Oxide (NO), and Reactive Oxygen Species (ROS).

  • Promote the differentiation of MDSCs into immunogenic Dendritic Cells (DCs).

The precise molecular mechanisms are still under investigation, but evidence suggests the involvement of key signaling pathways that regulate MDSC function and differentiation, such as the STAT3 and NF-κB pathways. STAT3 is a critical transcription factor for the expansion and immunosuppressive function of MDSCs. Inhibition of STAT3 can lead to the differentiation of MDSCs into mature myeloid cells. The NF-κB pathway is also involved in regulating the expression of pro-inflammatory and immunosuppressive molecules in myeloid cells.

Figure 2: Postulated signaling pathway of this compound's effect on MDSCs.

Conclusion

This compound represents a promising natural compound with significant therapeutic potential. The Gentianaceae family, particularly the Swertia and Gentiana genera, serves as the primary source of this xanthone. This guide provides the foundational knowledge for researchers to effectively source, extract, and quantify this compound. The elucidation of its modulatory effects on key signaling pathways in immune cells opens new avenues for drug development, particularly in the fields of immunology and oncology. Further research is warranted to fully uncover the quantitative distribution of this compound across a wider range of plant species and to precisely delineate its molecular mechanisms of action.

References

The Biosynthesis of Swertianolin in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swertianolin, a xanthone O-glucoside found in plants of the Swertia genus, has garnered interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and ensuring a sustainable supply for drug development. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, from primary metabolites to the final glycosylated product. It details the key enzymatic steps, summarizes available quantitative data, and provides representative experimental protocols for the characterization of the involved enzymes. While the complete enzymatic cascade has yet to be fully elucidated, this guide synthesizes the current knowledge to support further research in this field.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from primary metabolism, branching off the shikimate and acetate pathways. The pathway can be broadly divided into three key stages: 1) formation of the xanthone core, 2) modification of the xanthone core, and 3) glycosylation.

Formation of the Xanthone Core: From Primary Metabolites to 1,3,5-Trihydroxyxanthone

The formation of the central xanthone scaffold begins with precursors from two major metabolic pathways. The A-ring of the xanthone is derived from the acetate pathway, specifically from three molecules of malonyl-CoA. The B-ring and the carbonyl group originate from the shikimate pathway. In the Gentianaceae family, to which Swertia belongs, a phenylalanine-independent pathway is proposed.

The key steps are:

  • Shikimate Pathway : Chorismic acid, an intermediate of the shikimate pathway, is converted to 3-hydroxybenzoic acid.

  • Activation : 3-Hydroxybenzoic acid is activated to its CoA-thioester, 3-hydroxybenzoyl-CoA.

  • Condensation : A type III polyketide synthase, specifically a benzophenone synthase (BPS) , catalyzes the condensation of one molecule of 3-hydroxybenzoyl-CoA with three molecules of malonyl-CoA to form 2,3',4,6-tetrahydroxybenzophenone.

  • Oxidative Cyclization : A cytochrome P450-dependent monooxygenase is believed to catalyze the regioselective intramolecular oxidative coupling of the benzophenone intermediate to form the tricyclic xanthone core. For this compound, the precursor is 1,3,5-trihydroxyxanthone (1,3,5-THX) .

Xanthone_Core_Biosynthesis Shikimate Shikimate Pathway Chorismic_acid Chorismic Acid Shikimate->Chorismic_acid Acetate Acetate Pathway Malonyl_CoA 3x Malonyl-CoA Acetate->Malonyl_CoA Hydroxybenzoic_acid 3-Hydroxybenzoic Acid Chorismic_acid->Hydroxybenzoic_acid Multiple Steps Hydroxybenzoyl_CoA 3-Hydroxybenzoyl-CoA Hydroxybenzoic_acid->Hydroxybenzoyl_CoA CoA Ligase Benzophenone 2,3',4,6-Tetrahydroxy- benzophenone Hydroxybenzoyl_CoA->Benzophenone Benzophenone Synthase (BPS) Malonyl_CoA->Benzophenone Benzophenone Synthase (BPS) THX 1,3,5-Trihydroxyxanthone Benzophenone->THX Cytochrome P450 (Oxidative Cyclization)

Figure 1: Biosynthesis of the 1,3,5-trihydroxyxanthone core.
Modification of the Xanthone Core: Hydroxylation and Methylation

Following the formation of the 1,3,5-THX core, a series of modification reactions occur to produce the specific aglycone of this compound, which is 1,8-dihydroxy-3-methoxyxanthone. These steps are hypothesized based on the structure of the final product, but the specific enzymes have not yet been characterized in Swertia.

  • C-8 Hydroxylation : A cytochrome P450 monooxygenase (hydroxylase) is proposed to catalyze the regioselective hydroxylation of 1,3,5-trihydroxyxanthone at the C-8 position to yield 1,3,5,8-tetrahydroxyxanthone.

  • O-Methylation : An O-methyltransferase (OMT) then catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group at the C-3 position, resulting in the formation of 1,5,8-trihydroxy-3-methoxyxanthone, the aglycone of this compound. Correction: Based on the final structure of this compound being 8-O-β-D-glucopyranosyl-1,8-dihydroxy-3-methoxyxanthone, the aglycone is 1,8-dihydroxy-3-methoxyxanthone. Therefore, the pathway likely proceeds through a different series of hydroxylation and methylation steps on the 1,3,5-THX core to arrive at this aglycone before glycosylation.

Revised Proposed Modification Steps:

  • C-8 Hydroxylation : A cytochrome P450 monooxygenase (hydroxylase) likely hydroxylates 1,3,5-trihydroxyxanthone at the C-8 position to form 1,3,5,8-tetrahydroxyxanthone.

  • C-3 O-Methylation : An O-methyltransferase (OMT) methylates the hydroxyl group at the C-3 position of 1,3,5,8-tetrahydroxyxanthone to produce 1,5,8-trihydroxy-3-methoxyxanthone.

  • C-5 Dehydroxylation (Hypothetical) : A dehydroxylation step at the C-5 position would be required to form 1,8-dihydroxy-3-methoxyxanthone. The enzymatic basis for such a reaction in xanthone biosynthesis is not well-established and represents a significant knowledge gap.

Alternatively, the order of methylation and hydroxylation events may differ.

Glycosylation: The Final Step

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the aglycone.

  • Glycosylation : A UDP-dependent glycosyltransferase (UGT) catalyzes the transfer of a glucose moiety from UDP-glucose to the hydroxyl group at the C-8 position of 1,8-dihydroxy-3-methoxyxanthone, yielding this compound (8-O-β-D-glucopyranosyl-1,8-dihydroxy-3-methoxyxanthone).

Swertianolin_Biosynthesis_Pathway THX 1,3,5-Trihydroxyxanthone TetraHX 1,3,5,8-Tetrahydroxyxanthone THX->TetraHX Cytochrome P450 (C8-Hydroxylase) (Hypothetical) Aglycone_precursor 1,5,8-Trihydroxy- 3-methoxyxanthone TetraHX->Aglycone_precursor O-Methyltransferase (C3-OMT) (Hypothetical) Aglycone 1,8-Dihydroxy- 3-methoxyxanthone (this compound Aglycone) Aglycone_precursor->Aglycone Dehydroxylase (C5-Dehydroxylation) (Hypothetical) This compound This compound Aglycone->this compound UDP-Glycosyltransferase (UGT) UDP_Glucose UDP-Glucose UDP_Glucose->this compound UDP-Glycosyltransferase (UGT)

Figure 2: Proposed final steps in the biosynthesis of this compound.

Quantitative Data

Quantitative data on the intermediates of the this compound biosynthetic pathway are scarce. However, several studies have quantified the concentration of this compound and other related xanthones in various Swertia species. This data provides a valuable reference for understanding the metabolic output of this pathway in different plant tissues and species.

CompoundPlant SpeciesPlant PartConcentrationReference
This compoundSwertia mussotiiWhole Plant Extract4.7 ± 0.8 % (w/w of total xanthones)[1]
MangiferinSwertia mussotiiWhole Plant Extract68.3 ± 2.1 % (w/w of total xanthones)[1]
AmarogentinSwertia chirayita-Relative concentrations determined[2]
SwertiamarinSwertia chirayita-Relative concentrations determined[2]
SwerosideSwertia chirayita-Relative concentrations determined[2]
Various XanthonesSwertia multicaulisAbove-ground, non-flowering partsTotal xanthones: ~13 g/kg dry matter
Various XanthonesSwertia chirataLeaves and RhizomesVariable with cultivation and season

Experimental Protocols

As the specific enzymes for this compound biosynthesis have not been isolated and characterized, this section provides detailed, representative protocols for the key enzyme classes involved in the proposed pathway. These protocols can be adapted for the discovery and characterization of the candidate enzymes from Swertia species.

Heterologous Expression and Assay of a Candidate Cytochrome P450 Hydroxylase

This protocol describes the heterologous expression of a plant cytochrome P450 in Saccharomyces cerevisiae and a subsequent in vitro enzyme assay.

3.1.1. Experimental Workflow

P450_Workflow RNA_Extraction Total RNA Extraction from Swertia tissue cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Gene_Cloning PCR Amplification of Candidate P450 Gene cDNA_Synthesis->Gene_Cloning Vector_Ligation Ligation into Yeast Expression Vector Gene_Cloning->Vector_Ligation Yeast_Transformation Transformation of S. cerevisiae Vector_Ligation->Yeast_Transformation Protein_Expression Protein Expression and Microsome Isolation Yeast_Transformation->Protein_Expression Enzyme_Assay In Vitro Enzyme Assay Protein_Expression->Enzyme_Assay LCMS_Analysis LC-MS Analysis of Reaction Products Enzyme_Assay->LCMS_Analysis

Figure 3: Workflow for P450 characterization.

3.1.2. Methodology

  • Gene Isolation and Cloning :

    • Isolate total RNA from a Swertia species known to produce this compound.

    • Synthesize first-strand cDNA using reverse transcriptase.

    • Amplify the full-length open reading frame of a candidate cytochrome P450 gene using PCR with specific primers.

    • Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52) that allows for galactose-inducible expression.

  • Heterologous Expression in S. cerevisiae :

    • Transform the expression construct into a suitable yeast strain (e.g., WAT11).

    • Grow a pre-culture in selective medium with glucose.

    • Inoculate the main culture in selective medium with galactose to induce protein expression.

    • Incubate for 24-48 hours at 28-30°C with shaking.

  • Microsome Isolation :

    • Harvest the yeast cells by centrifugation.

    • Wash the cell pellet with TES buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol).

    • Resuspend the cells in TES buffer and disrupt them using glass beads and vortexing.

    • Centrifuge the lysate at low speed to remove cell debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

    • Resuspend the microsomal pellet in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 20% glycerol).

  • In Vitro Enzyme Assay :

    • Prepare a reaction mixture containing:

      • 100 mM potassium phosphate buffer (pH 7.5)

      • Microsomal protein (50-100 µg)

      • Substrate (e.g., 1,3,5-trihydroxyxanthone) dissolved in a suitable solvent (e.g., DMSO)

      • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

    • Pre-incubate the mixture at 30°C for 5 minutes.

    • Initiate the reaction by adding NADPH.

    • Incubate at 30°C for 1-2 hours.

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Product Analysis :

    • Extract the reaction products with the organic solvent.

    • Evaporate the solvent and redissolve the residue in methanol.

    • Analyze the products by HPLC or LC-MS to identify the hydroxylated xanthone.

Heterologous Expression and Assay of a Candidate O-Methyltransferase

This protocol outlines the expression of a plant OMT in E. coli and a subsequent in vitro activity assay.

3.2.1. Methodology

  • Gene Isolation and Cloning :

    • Clone the open reading frame of a candidate OMT gene from Swertia cDNA into an E. coli expression vector (e.g., pET vector with an N-terminal His-tag).

  • Heterologous Expression in E. coli :

    • Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

    • Grow the culture at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG and continue to grow at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Protein Purification :

    • Harvest the cells and resuspend them in lysis buffer.

    • Lyse the cells by sonication.

    • Clarify the lysate by centrifugation.

    • Purify the His-tagged protein from the supernatant using Ni-NTA affinity chromatography.

    • Desalt the purified protein into a suitable storage buffer.

  • In Vitro Enzyme Assay :

    • Prepare a reaction mixture containing:

      • 100 mM Tris-HCl buffer (pH 7.5)

      • Purified OMT enzyme (1-5 µg)

      • Substrate (e.g., 1,3,5,8-tetrahydroxyxanthone)

      • S-adenosyl-L-methionine (SAM) as the methyl donor

    • Incubate at 30°C for 1-2 hours.

    • Stop the reaction by adding HCl.

  • Product Analysis :

    • Extract the products with ethyl acetate.

    • Analyze the products by HPLC or LC-MS to identify the methylated xanthone.

Assay of a Candidate UDP-Glycosyltransferase

This protocol describes an in vitro assay for a plant UGT using a commercially available kit that detects the UDP produced during the reaction.

3.3.1. Methodology

  • Enzyme Preparation :

    • Express and purify the candidate UGT from Swertia using a suitable heterologous system (e.g., E. coli as described for OMT).

  • In Vitro Enzyme Assay (using UDP-Glo™ Glycosyltransferase Assay as an example) :

    • Prepare a glycosyltransferase reaction mixture in a 96-well plate containing:

      • Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

      • Purified UGT enzyme

      • Acceptor substrate (e.g., 1,8-dihydroxy-3-methoxyxanthone)

      • UDP-glucose as the sugar donor

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Add an equal volume of UDP Detection Reagent. This reagent converts the UDP product to ATP, which then drives a luciferase reaction.

    • Incubate for 60 minutes at room temperature.

  • Data Analysis :

    • Measure the luminescence using a plate-reading luminometer.

    • The amount of light produced is proportional to the amount of UDP formed, and thus to the activity of the UGT.

    • A UDP standard curve can be used to quantify the amount of product formed.

Conclusion and Future Perspectives

The biosynthesis of this compound in Swertia species is a complex process involving multiple enzymatic steps. While the general framework of xanthone biosynthesis provides a solid foundation, the specific enzymes responsible for the precise hydroxylation and methylation patterns of the this compound aglycone remain to be identified and characterized. The protocols provided in this guide offer a roadmap for researchers to clone candidate genes from Swertia and functionally validate their roles in the pathway. Future research should focus on transcriptome and genome mining in this compound-producing plants to identify candidate hydroxylases and O-methyltransferases. The successful elucidation of the complete pathway will not only advance our fundamental understanding of plant secondary metabolism but also open up avenues for the biotechnological production of this compound and related bioactive compounds.

References

Swertianolin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swertianolin, a xanthone glycoside, has emerged as a compound of significant interest in pharmacological research due to its diverse biological activities. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, and explores its mechanisms of action, particularly its immunomodulatory effects. Detailed experimental protocols and visual representations of signaling pathways are presented to facilitate further investigation and application in drug discovery and development.

Physicochemical Properties of this compound

This compound is a naturally occurring xanthone derivative found in various plant species, notably from the Gentianaceae family.[1] Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 23445-00-3[1][2][3][4]
Molecular Formula C₂₀H₂₀O₁₁
Molecular Weight 436.37 g/mol
Alternate Names Bellidifolin-8-O-glucoside
Botanical Source Gentianella acuta, Swertia bimaculata, Gentiana campestris, Swertia randaiensis, Swertia japonica, Swertia perennis

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, positioning it as a promising candidate for therapeutic development. Key activities include:

  • Immunomodulation: this compound has been shown to ameliorate immune dysfunction in sepsis by targeting myeloid-derived suppressor cells (MDSCs). It reduces the production of immunosuppressive factors such as interleukin-10 (IL-10), nitric oxide (NO), reactive oxygen species (ROS), and arginase. Furthermore, it inhibits the proliferation of MDSCs and promotes their differentiation into dendritic cells, thereby restoring T-cell activity.

  • Hepatoprotective Effects: Studies have demonstrated that this compound, along with swertiamarin, confers a significant hepatoprotective effect in liver damage models.

  • Antioxidant Activity: this compound is an effective scavenger of superoxide and hydroxyl radicals.

  • Acetylcholinesterase Inhibition: It has been identified as an inhibitor of acetylcholinesterase (AChE), suggesting potential applications in neurological disorders.

The anti-inflammatory and immunomodulatory effects of this compound are likely mediated through the modulation of key signaling pathways. While direct pathway analysis for this compound is still under investigation, related flavonoids are known to influence the NF-κB and JAK/STAT pathways, which are critical in regulating inflammatory responses.

Proposed Signaling Pathway of this compound in Sepsis

The following diagram illustrates the proposed mechanism by which this compound modulates the immunosuppressive function of Myeloid-Derived Suppressor Cells (MDSCs) during sepsis.

Swertianolin_MDSC_Pathway cluster_MDSC_effects Immunosuppressive Factors Sepsis Sepsis MDSC Myeloid-Derived Suppressor Cells (MDSCs) Sepsis->MDSC promotes expansion & activation IL10 IL-10 MDSC->IL10 increases production NO NO MDSC->NO increases production ROS ROS MDSC->ROS increases production Arginase Arginase MDSC->Arginase increases production T_Cell T-Cell MDSC->T_Cell suppresses This compound This compound This compound->MDSC promotes differentiation to Dendritic Cells This compound->IL10 inhibits This compound->NO inhibits This compound->ROS inhibits This compound->Arginase inhibits IL10->T_Cell inhibit NO->T_Cell inhibit ROS->T_Cell inhibit Arginase->T_Cell inhibit Immune_Suppression Immune Suppression Restored_Immunity Restored T-Cell Activity

This compound's Modulation of MDSC Activity in Sepsis

Experimental Protocols

This section provides detailed methodologies for key experiments related to the investigation of this compound's biological effects.

Murine Sepsis Model: Cecal Ligation and Puncture (CLP)

This protocol establishes a clinically relevant model of polymicrobial sepsis.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments (scalpel, scissors, forceps)

  • 3-0 silk suture

  • 21-gauge needle

  • 70% ethanol

  • Saline solution

Procedure:

  • Anesthetize the mouse via intraperitoneal injection. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

  • Shave the abdomen and sterilize the area with 70% ethanol.

  • Make a 1-2 cm midline laparotomy incision to expose the peritoneal cavity.

  • Exteriorize the cecum, ensuring not to compromise blood flow to the intestine.

  • Ligate the cecum with a 3-0 silk suture at a desired distance from the tip (e.g., 5.0 mm for moderate sepsis). The severity of sepsis can be modulated by the length of the ligated cecum.

  • Puncture the ligated cecum once with a 21-gauge needle. A small amount of fecal matter can be extruded to ensure patency.

  • Return the cecum to the peritoneal cavity.

  • Close the abdominal wall in two layers (peritoneum and skin) with sutures.

  • Administer subcutaneous saline for fluid resuscitation immediately after surgery.

  • Monitor the animals closely for signs of sepsis.

Isolation and Analysis of Myeloid-Derived Suppressor Cells (MDSCs)

This protocol details the isolation of MDSCs from the spleen of septic mice for subsequent analysis.

Materials:

  • Spleen from septic and control mice

  • RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • 70 µm cell strainer

  • Red blood cell (RBC) lysis buffer

  • Fluorescently conjugated antibodies (e.g., anti-CD11b, anti-Ly6G, anti-Ly6C)

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Aseptically harvest the spleen and place it in cold RPMI-1640 medium.

  • Prepare a single-cell suspension by gently grinding the spleen and passing it through a 70 µm cell strainer.

  • Lyse red blood cells using RBC lysis buffer according to the manufacturer's protocol.

  • Wash the cells with RPMI-1640 and resuspend in FACS buffer.

  • Count the viable cells using a hemocytometer or automated cell counter.

  • Incubate the cells with a cocktail of fluorescently labeled antibodies against MDSC markers (e.g., CD11b, Ly6G, Ly6C) for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Resuspend the cells in FACS buffer and analyze using a flow cytometer.

  • Gate on monocytic MDSCs (M-MDSCs; CD11b+Ly6G-Ly6Chi) and granulocytic MDSCs (G-MDSCs; CD11b+Ly6G+Ly6Clow).

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the effect of this compound on the proliferation of MDSCs.

Materials:

  • Isolated MDSCs

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed isolated MDSCs in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium.

  • Treat the cells with various concentrations of this compound (e.g., 12.5-200 µM) and incubate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to the untreated control cells.

Experimental Workflow and Logical Relationships

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on sepsis-induced immune dysfunction.

Experimental_Workflow cluster_animal_model In Vivo Model cluster_invitro_analysis Ex Vivo / In Vitro Analysis cluster_data_analysis Data Interpretation CLP Induce Sepsis in Mice (Cecal Ligation and Puncture) Treatment Administer this compound or Vehicle Control CLP->Treatment Harvest Harvest Spleen and Bone Marrow Treatment->Harvest Isolation Isolate MDSCs Harvest->Isolation Flow_Cytometry Analyze MDSC Populations (Flow Cytometry) Isolation->Flow_Cytometry Proliferation Assess MDSC Proliferation (MTT Assay) Isolation->Proliferation Function Measure Immunosuppressive Factors (ELISA for IL-10, Griess Assay for NO, etc.) Isolation->Function T_Cell_Coculture T-Cell Co-culture to Assess Suppressive Function Isolation->T_Cell_Coculture Analysis Statistical Analysis and Comparison of Groups Flow_Cytometry->Analysis Proliferation->Analysis Function->Analysis T_Cell_Coculture->Analysis Conclusion Determine the Effect of this compound on MDSC Function and Sepsis Outcome Analysis->Conclusion

Workflow for this compound's Immunomodulatory Effects

Conclusion

This compound is a multifaceted natural compound with significant therapeutic potential, particularly in the context of inflammatory and immune-related disorders. Its ability to modulate the function of myeloid-derived suppressor cells highlights a promising avenue for the development of novel sepsis therapies. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this compound. Further research into its specific molecular targets and signaling pathways will be crucial for its translation into clinical applications.

References

Spectroscopic and Mechanistic Insights into Swertianolin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Swertianolin, a xanthone glycoside with notable biological activities. Due to the limited availability of published raw spectral data, this guide presents a combination of experimental mass spectrometry findings and predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic values based on its chemical structure and data from analogous compounds. Detailed experimental protocols for acquiring this data are provided, along with visualizations of its key biological mechanisms of action.

Spectroscopic Data of this compound

The following tables summarize the available and predicted spectroscopic data for this compound.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound. The following data has been reported for this compound.

ParameterValueSource
Molecular FormulaC₂₀H₂₀O₁₁N/A
Molecular Weight436.37 g/mol N/A
Ionization ModeNegative ESI[1]
Precursor Ion [M-H]⁻m/z 435.1[1]
Major Fragment Ionm/z 272.0[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Experimental ¹H and ¹³C NMR data for this compound were not available in the reviewed literature. The following tables present predicted chemical shifts based on the structure of this compound and known values for similar xanthone and flavonoid glycosides. These values are for estimation purposes only and require experimental verification.

¹H NMR (Predicted)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-26.2 - 6.4d~2.0
H-46.4 - 6.6d~2.0
H-66.8 - 7.0d~8.5
H-77.2 - 7.4d~8.5
OCH₃3.8 - 4.0s-
H-1' (anomeric)4.9 - 5.2d~7.5
H-2' - H-6'3.2 - 3.9m-

¹³C NMR (Predicted)

CarbonPredicted Chemical Shift (δ, ppm)
C-1160 - 162
C-297 - 99
C-3165 - 167
C-492 - 94
C-4a155 - 157
C-5145 - 147
C-6115 - 117
C-7120 - 122
C-8148 - 150
C-8a106 - 108
C-9 (C=O)180 - 183
C-9a103 - 105
OCH₃55 - 57
C-1' (anomeric)100 - 103
C-2'73 - 75
C-3'76 - 78
C-4'69 - 71
C-5'77 - 79
C-6'60 - 62
Infrared (IR) Spectroscopy

Disclaimer: An experimental IR spectrum for this compound was not found in the reviewed literature. The table below lists the expected characteristic absorption bands based on the functional groups present in the this compound molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H (phenolic, alcoholic)3500 - 3200Strong, Broad
C-H (aromatic)3100 - 3000Medium
C-H (aliphatic)2950 - 2850Medium
C=O (xanthone ketone)1660 - 1640Strong
C=C (aromatic)1620 - 1450Medium to Strong
C-O (ethers, alcohols, glycoside)1300 - 1000Strong

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of a compound such as this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol is adapted from a validated method for the quantification of this compound.[1]

  • Sample Preparation:

    • For pharmacokinetic studies, plasma samples are typically used.

    • Perform a liquid-liquid extraction by adding ethyl acetate to the plasma sample, followed by vortexing and centrifugation.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A typical gradient would start with a low percentage of B, increasing linearly to a high percentage over several minutes to ensure separation of components.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 30°C.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Ion Transitions: For this compound, monitor the transition of the precursor ion (m/z 435.1) to the product ion (m/z 272.0).[1]

    • Instrument Parameters: Optimize source temperature, gas flow rates (nebulizer, drying gas), and capillary voltage for maximum signal intensity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquisition Parameters:

      • Acquire a standard one-dimensional proton spectrum.

      • Set an appropriate spectral width to cover the expected chemical shift range (e.g., 0-14 ppm).

      • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

      • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Spectroscopy:

    • Spectrometer: Use the same spectrometer as for ¹H NMR.

    • Acquisition Parameters:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Set an appropriate spectral width (e.g., 0-200 ppm).

      • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR Spectroscopy (for full assignment):

    • Perform COSY (Correlation Spectroscopy) to establish proton-proton correlations.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and linking different structural fragments.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of purified this compound (1-2 mg) with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).

    • Place the mixture in a pellet-forming die.

    • Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.

  • Spectral Acquisition:

    • Spectrometer: A Fourier-Transform Infrared Spectrometer.

    • Acquisition Parameters:

      • Place the KBr pellet in the sample holder of the spectrometer.

      • Record the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

      • Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

      • Record a background spectrum of the empty sample compartment or a pure KBr pellet and subtract it from the sample spectrum.

Visualization of Biological Mechanisms

This compound is known to exhibit biological activities such as acetylcholinesterase inhibition and antioxidant effects. The following diagrams illustrate these proposed mechanisms.

Acetylcholinesterase Inhibition Workflow

This compound is a reversible inhibitor of acetylcholinesterase (AChE). It binds to the active site of the enzyme, preventing the breakdown of the neurotransmitter acetylcholine (ACh). This leads to an accumulation of ACh in the synaptic cleft, enhancing cholinergic neurotransmission.

Acetylcholinesterase_Inhibition cluster_pre Normal Cholinergic Transmission cluster_post Inhibition by this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Receptor->Signal This compound This compound AChE_Inhibited Acetylcholinesterase (AChE) This compound->AChE_Inhibited Reversible Binding ACh_Inhibited Acetylcholine (ACh) ACh_Inhibited->AChE_Inhibited Hydrolysis Blocked Receptor_Inhibited Postsynaptic Receptor ACh_Inhibited->Receptor_Inhibited Increased Binding Inhibited_Complex AChE-Swertianolin Complex AChE_Inhibited->Inhibited_Complex Increased_Signal Enhanced Signal Receptor_Inhibited->Increased_Signal

Acetylcholinesterase inhibition by this compound.
Antioxidant Activity of this compound

The antioxidant activity of this compound is attributed to its ability to donate hydrogen atoms from its phenolic hydroxyl groups to neutralize free radicals, thereby terminating damaging chain reactions.

Antioxidant_Mechanism cluster_process Free Radical Scavenging cluster_outcome Outcome Swertianolin_OH This compound-OH (with phenolic hydroxyls) Free_Radical Free Radical (R•) Swertianolin_Radical This compound Radical (this compound-O•) (Resonance Stabilized) Swertianolin_OH->Swertianolin_Radical Donates H• Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Accepts H• Oxidative_Stress Oxidative Stress Free_Radical->Oxidative_Stress Causes Protection Cellular Protection Swertianolin_Radical->Protection Prevents further chain reactions Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage

Antioxidant mechanism of this compound.

References

Swertianolin: A Technical Guide on the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Swertianolin is a xanthone glycoside predominantly isolated from plants of the Swertia genus, which are widely used in traditional Asian medicine.[1] As a compound of significant pharmacological interest, this compound has demonstrated a spectrum of biological activities, including immunomodulatory, anti-inflammatory, antidiabetic, hepatoprotective, and antioxidant effects.[1][2] This document provides a comprehensive technical overview of the molecular mechanisms underpinning these activities, supported by quantitative data, detailed experimental protocols, and visual signaling pathways. The primary mechanisms elucidated herein involve the modulation of myeloid-derived suppressor cells (MDSCs) in immune responses, enhancement of the insulin signaling pathway for antidiabetic effects, and direct antioxidant activities.[1][3] Emerging in silico evidence also points towards potential neuromodulatory roles through interactions with key central nervous system receptors and transporters.

Core Mechanisms of Action

Immunomodulatory and Anti-inflammatory Effects

The most extensively studied mechanism of this compound is its ability to modulate immune function, particularly in the context of sepsis. The core of this activity lies in its interaction with Myeloid-Derived Suppressor Cells (MDSCs), a heterogeneous population of immature myeloid cells that become abundant during conditions like sepsis and cancer, leading to profound immune suppression.

This compound ameliorates this immune dysfunction by directly targeting MDSCs. In vitro studies show that it significantly reduces the proliferation of MDSCs and inhibits their production of key immunosuppressive mediators, including:

  • Interleukin-10 (IL-10)

  • Nitric Oxide (NO)

  • Reactive Oxygen Species (ROS)

  • Arginase-1 (Arg-1)

By curbing the suppressive function of MDSCs, this compound restores the activity of T-cells. In co-culture experiments, MDSCs were shown to inhibit T-cell proliferation by approximately 50%; the addition of this compound significantly reversed this effect, reducing the inhibition rate to 17%. Furthermore, this compound promotes the differentiation of MDSCs into dendritic cells, further contributing to the restoration of a competent immune response. This mechanism positions this compound as a potential therapeutic agent for conditions characterized by MDSC-driven immune suppression.

G cluster_0 Myeloid-Derived Suppressor Cell (MDSC) cluster_1 T-Cell MDSC MDSC Proliferation & Function Factors Immunosuppressive Factors (IL-10, NO, ROS, Arginase) MDSC->Factors produces TCell T-Cell Proliferation & Activity Factors->TCell Inhibits This compound This compound This compound->MDSC Inhibits

Figure 1: this compound's Immunomodulatory Mechanism via MDSC Inhibition.
Antidiabetic Effects

This compound exhibits significant antidiabetic properties primarily by improving insulin resistance through the enhancement of the insulin signaling pathway. In streptozotocin (STZ)-induced type 2 diabetic mouse models, oral administration of related compounds from the same extract demonstrated a significant reduction in fasting blood glucose and fasting serum insulin levels.

The underlying mechanism involves the upregulation of key proteins in the insulin signaling cascade:

  • Insulin Receptor alpha subunit (InsR-α): The primary binding site for insulin.

  • Insulin Receptor Substrate-1 (IRS-1): A crucial docking protein that is phosphorylated upon insulin binding.

  • Phosphatidylinositol 3-kinase (PI3K): A downstream effector that mediates many of insulin's metabolic actions, including glucose uptake.

By increasing the expression of these proteins, this compound enhances cellular sensitivity to insulin. Concurrently, it modulates hepatic glucose metabolism by decreasing the activity of glucose-6-phosphatase (G6Pase), an enzyme involved in gluconeogenesis, and increasing the activity of glucokinase (GK), which facilitates glucose phosphorylation and trapping within hepatocytes. This dual action on insulin signaling and hepatic enzyme activity contributes to its overall hypoglycemic effect.

G cluster_0 Insulin Signaling Pathway Insulin Insulin InsR InsR-α Insulin->InsR binds This compound This compound This compound->InsR Upregulates IRS1 IRS-1 This compound->IRS1 Upregulates PI3K PI3K This compound->PI3K Upregulates InsR->IRS1 IRS1->PI3K GlucoseUptake Glucose Uptake & Metabolism PI3K->GlucoseUptake

Figure 2: Antidiabetic Mechanism via Insulin Signaling Pathway Enhancement.
Antioxidant and Hepatoprotective Effects

This compound demonstrates direct antioxidant properties by scavenging superoxide and hydroxyl radicals. This free-radical scavenging ability is a key component of its hepatoprotective mechanism. In various liver injury models, extracts containing this compound have shown a significant protective effect. While the precise signaling pathways for this compound's hepatoprotective action are still under investigation, they are closely linked to the reduction of oxidative stress, a primary driver of liver damage in many pathologies.

Potential Neuromodulatory Actions

In silico studies have identified this compound as a potential neuromodulator with multiple targets within the central nervous system. Molecular docking simulations suggest that this compound may act as:

  • An efficient agonist of the human GABA(A) receptor beta-3 subunit.

  • An inhibitor of the human serotonin transporter.

  • An inhibitor of the human potassium channel KCSA-FAB.

These interactions suggest potential applications in treating conditions like epilepsy, depression, and anxiety. Additionally, this compound has been reported to possess anti-acetylcholinesterase activity, a mechanism relevant to the management of neurodegenerative disorders such as Alzheimer's disease. These findings, while preliminary, open a new avenue for the therapeutic application of this compound.

G cluster_0 Potential CNS Targets (in silico) This compound This compound GABA GABA(A) Receptor-β3 This compound->GABA Agonist SERT Serotonin Transporter This compound->SERT Inhibitor KChannel K+ Channel KCSA-FAB This compound->KChannel Inhibitor

Figure 3: Potential Neuromodulatory Mechanisms of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro and in vivo studies.

Table 1: Summary of In Vitro Effects of this compound

Parameter Model System Concentration(s) Observed Effect Reference
Immunosuppression Co-culture of MDSCs and T-cells 50 mmol/L* Reversed MDSC-induced inhibition of T-cell proliferation (inhibition rate decreased from 50% to 17%)
Cytokine/Mediator Release MDSCs isolated from septic mice 50 mmol/L* Significant reduction in the secretion of IL-10, NO, ROS, and Arginase
MDSC Proliferation MDSCs isolated from septic mice 12.5 - 200 mmol/L* Dose-dependent inhibition of MDSC proliferation over 24-72 hours
Radical Scavenging Chemical assays Not specified Scavenges superoxide and hydroxyl radicals

| Enzyme Inhibition | Not specified | Not specified | Exhibits anti-acetylcholinesterase activity | |

*Note: The concentration unit "mmol/L" is reported as stated in the source publication, though it is unusually high for pharmacological studies and may represent a typographical error in the original paper.

Table 2: Summary of In Vivo Effects of this compound-Containing Extracts

Parameter Animal Model Dosing Regimen Observed Effect Reference
Hypoglycemic Effect STZ-induced type 2 diabetic mice 100 and 200 mg/kg/day (oral) of related xanthones for 4 weeks Significantly reduced fasting blood glucose and improved glucose tolerance
Insulin Signaling STZ-induced type 2 diabetic mice 100 and 200 mg/kg/day (oral) of related xanthones for 4 weeks Increased expression of InsR-α, IRS-1, and PI3K

| Pharmacokinetics | Sprague-Dawley rats | 50 mg/kg (oral) of Swertia mussotii extract | this compound was quantified with a lower limit of 0.5 ng/mL | |

Key Experimental Protocols

Murine Sepsis Model (Cecal Ligation and Perforation - CLP)

This protocol is used to induce polymicrobial sepsis and study the associated immune response, particularly the proliferation of MDSCs.

  • Animal Model: Male BALB/c mice are typically used.

  • Anesthesia: Mice are anesthetized using an appropriate agent (e.g., isoflurane).

  • Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is ligated distal to the ileocecal valve. It is then punctured through-and-through with a needle (e.g., 22-gauge).

  • Closure: The cecum is returned to the peritoneal cavity, and the abdominal incision is closed in layers.

  • Post-operative Care: Fluid resuscitation and analgesics are administered.

  • Sample Collection: At specified time points (e.g., 24h, 72h, 7d, 15d), bone marrow and spleen are harvested for analysis of MDSC populations by flow cytometry.

In Vitro MDSC Immunosuppression Assay

This workflow assesses the effect of this compound on the function of MDSCs.

  • MDSC Isolation: MDSCs are isolated from the bone marrow or spleen of septic mice (CLP model) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • T-Cell Isolation: CD3+ T-cells are isolated from naive mice and labeled with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE).

  • Co-culture: Labeled T-cells are co-cultured with the isolated MDSCs at a specific ratio.

  • Treatment: this compound is added to the co-culture at various concentrations (e.g., 50 mmol/L). Control groups include T-cells alone, T-cells with this compound, and T-cells with MDSCs (no this compound).

  • Incubation: Cells are cultured for a period of time (e.g., 72 hours).

  • Analysis: T-cell proliferation is measured by the dilution of the CFSE dye using flow cytometry. The levels of cytokines and other mediators (IL-10, NO, ROS) in the culture supernatant are quantified using ELISA or other appropriate assays.

G start Isolate MDSCs from Sepsis Model Mice coculture Co-culture MDSCs and T-Cells start->coculture tcell Isolate & Label CD3+ T-Cells (CFSE) tcell->coculture treat Add this compound (Test Group) coculture->treat incubate Incubate for 72h treat->incubate analyze_prolif Analyze T-Cell Proliferation (Flow Cytometry) incubate->analyze_prolif analyze_factors Analyze Supernatant (ELISA for IL-10, NO, etc.) incubate->analyze_factors end Quantify Immunomodulatory Effect analyze_prolif->end analyze_factors->end

Figure 4: Experimental Workflow for In Vitro MDSC Function Assay.
STZ-Induced Type 2 Diabetes Mellitus Model

This model is used to study the antidiabetic effects of compounds in rodents.

  • Animal Model: Male BALB/c mice are often used.

  • Induction: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ), a pancreatic β-cell toxin. The dose is calibrated to induce hyperglycemia without causing complete β-cell destruction, thereby mimicking type 2 diabetes.

  • Confirmation: Blood glucose levels are monitored. Mice with fasting blood glucose above a certain threshold (e.g., 11.1 mmol/L) are considered diabetic and included in the study.

  • Treatment: Diabetic mice are treated orally with this compound-containing extracts or vehicle control daily for a specified period (e.g., 4 weeks).

  • Analysis: Fasting blood glucose, serum insulin, and lipid profiles are measured. At the end of the study, liver and other tissues are harvested to analyze protein expression (e.g., Western blot for InsR, IRS-1, PI3K) and enzyme activities (e.g., GK, G6Pase).

Pharmacokinetic Analysis

This protocol is used to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Animal Model: Sprague-Dawley rats are cannulated for serial blood sampling.

  • Administration: A single oral dose of an extract containing a known amount of this compound is administered.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation: Samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Sample Preparation: this compound is extracted from the plasma using liquid-liquid extraction (e.g., with ethyl acetate). An internal standard (e.g., rutin) is added for quantification.

  • Quantification: The concentration of this compound in the plasma samples is determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated using non-compartmental analysis software.

References

Swertianolin's Sphere of Influence: A Technical Guide to its Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate signaling pathways modulated by a natural compound is paramount to harnessing its therapeutic potential. Swertianolin, a xanthone glucoside found in the Swertia species, has emerged as a promising candidate in various therapeutic areas, including metabolic disorders, inflammation, and immunomodulation. This technical guide provides an in-depth exploration of the core signaling pathways influenced by this compound and its related compounds, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.

Core Signaling Pathways Modulated by this compound and Related Compounds

This compound exerts its biological effects by intervening in several key cellular signaling pathways. The following sections detail these pathways, supported by experimental evidence.

Insulin Signaling Pathway in Diabetes

Evidence suggests that compounds structurally related to this compound, such as methylswertianin and bellidifolin isolated from Swertia punicea, can ameliorate insulin resistance, a hallmark of type 2 diabetes.[1][2] These compounds have been shown to enhance the insulin signaling cascade by upregulating the expression of key proteins.[1][2]

The proposed mechanism involves the increased expression of the insulin receptor alpha subunit (InsR-α), insulin receptor substrate-1 (IRS-1), and phosphatidylinositol 3-kinase (PI3K).[1] This leads to improved glucose uptake and utilization, as well as regulation of hepatic glucose metabolism. Specifically, these compounds have been observed to increase hepatic glycogen content and modulate the activities of glucokinase (GK) and glucose-6-phosphatase (G6Pase).

Insulin_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin InsR Insulin Receptor (InsR-α) Insulin->InsR IRS1 IRS-1 InsR->IRS1 Phosphorylation PI3K PI3K IRS1->PI3K Activation Akt Akt PI3K->Akt Activation GLUT4 GLUT4 Translocation Akt->GLUT4 Glycogen Glycogen Synthesis (via GSK-3 inhibition) Akt->Glycogen Gluconeogenesis Decreased Gluconeogenesis Akt->Gluconeogenesis Swertianolin_related This compound (related compounds) Swertianolin_related->InsR Upregulates Swertianolin_related->IRS1 Upregulates Swertianolin_related->PI3K Upregulates

Caption: Proposed Insulin Signaling Pathway Enhancement by this compound-related compounds.
Immunomodulatory Pathway in Sepsis

This compound has demonstrated the ability to ameliorate immune dysfunction in sepsis by targeting myeloid-derived suppressor cells (MDSCs). In a septic state, MDSCs proliferate and suppress T-cell function, contributing to immunosuppression. This compound intervenes by reducing the production of immunosuppressive factors by MDSCs, including interleukin-10 (IL-10), nitric oxide (NO), reactive oxygen species (ROS), and arginase.

Furthermore, this compound promotes the differentiation of MDSCs into dendritic cells (DCs), which are potent antigen-presenting cells, thereby helping to restore a competent immune response. This action ultimately leads to improved T-cell activity and a reduction in the overall immunosuppressive environment characteristic of sepsis.

Immunomodulatory_Pathway cluster_immunosuppression Immunosuppressive Factors Sepsis Sepsis MDSCs Myeloid-Derived Suppressor Cells (MDSCs) Sepsis->MDSCs Induces Proliferation and Activation IL10 IL-10 MDSCs->IL10 NO NO MDSCs->NO ROS ROS MDSCs->ROS Arginase Arginase MDSCs->Arginase This compound This compound This compound->MDSCs Inhibits Proliferation This compound->IL10 Reduces This compound->NO Reduces This compound->ROS Reduces This compound->Arginase Reduces DC Dendritic Cells (DCs) This compound->DC Promotes Differentiation from MDSCs T_Cell T-Cell IL10->T_Cell Inhibits NO->T_Cell Inhibits ROS->T_Cell Inhibits Arginase->T_Cell Inhibits DC->T_Cell Activates

Caption: this compound's Immunomodulatory Effects on MDSCs in Sepsis.
Anti-inflammatory and Antioxidant Signaling Pathways

The anti-inflammatory and antioxidant properties of this compound and related compounds are mediated through the modulation of the NF-κB and Nrf2 signaling pathways.

  • NF-κB Pathway: In inflammatory conditions, the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Sweroside, a compound also found in Swertia species, has been shown to inhibit the NF-κB signaling pathway, thereby reducing the production of these inflammatory mediators. This is a likely mechanism for the anti-inflammatory effects of this compound as well.

  • Nrf2/HO-1 Pathway: The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under oxidative stress, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, including heme oxygenase-1 (HO-1). Luteolin, a flavonoid with a similar poly-phenolic structure, has been shown to activate the Nrf2/HO-1 signaling cascade, thereby strengthening the cellular antioxidant defense.

Anti_inflammatory_Antioxidant_Pathways cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Inflammatory_Stimuli->NFkB Activates Oxidative_Stress Oxidative Stress Nrf2 Nrf2 Oxidative_Stress->Nrf2 Activates Swertianolin_related This compound & Related Compounds Swertianolin_related->NFkB Inhibits Swertianolin_related->Nrf2 Activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory_Genes Induces ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds Antioxidant_Enzymes Antioxidant Enzyme Expression (HO-1) ARE->Antioxidant_Enzymes Induces

Caption: this compound's role in NF-κB and Nrf2 signaling.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on this compound and related compounds.

Table 1: In Vitro Effects of this compound on MDSCs

ParameterEffect of this compoundConcentration RangeReference
IL-10 SecretionSignificant Reduction12.5-200 µmol/L
NO ProductionSignificant Reduction12.5-200 µmol/L
ROS ProductionSignificant Reduction12.5-200 µmol/L
Arginase ProductionSignificant Reduction12.5-200 µmol/L
MDSC ProliferationSignificant Inhibition12.5-200 µmol/L
Differentiation to DCsSignificant PromotionNot specified

Table 2: Effects of Methylswertianin and Bellidifolin in STZ-induced Diabetic Mice

ParameterTreatment GroupResultReference
Fasting Blood GlucoseMethylswertianin (100 & 200 mg/kg/day)Significantly Reduced
Bellidifolin (100 & 200 mg/kg/day)Significantly Reduced
Oral Glucose ToleranceBoth compoundsImproved
Fasting Serum InsulinBoth compoundsLowered
Serum Total CholesterolBoth compoundsLowered
Serum TriglyceridesBoth compoundsLowered
Hepatic Glycogen ContentBoth compoundsIncreased
InsR-α ExpressionBoth compoundsIncreased
IRS-1 ExpressionBoth compoundsIncreased
PI3K ExpressionBoth compoundsIncreased

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in the cited research to investigate the effects of this compound and related compounds.

Animal Models
  • Streptozotocin (STZ)-Induced Type 2 Diabetic Mice: Male BABL/c mice are often used. Diabetes is induced by an intraperitoneal injection of STZ. The animals are then treated orally with the test compounds (e.g., methylswertianin and bellidifolin at 100 and 200 mg/kg body weight/day) for a specified period (e.g., 4 weeks). Various parameters like fasting blood glucose, oral glucose tolerance, serum insulin, and lipid profiles are then measured.

  • Cecal Ligation and Puncture (CLP) Sepsis Model: This model is used to induce sepsis in mice. The cecum is ligated and punctured to induce polymicrobial peritonitis. The progression of sepsis and the host's immune response can then be studied.

Cell-Based Assays
  • MDSC Isolation and Culture: Myeloid-derived suppressor cells can be isolated from the bone marrow or spleen of septic mice. These cells are then cultured and treated with various concentrations of this compound (e.g., 12.5-200 µmol/L) for different time points (e.g., 24, 48, 72 hours).

  • Cell Proliferation Assay (MTT Assay): The effect of this compound on the proliferation of MDSCs can be determined using the MTT assay, which measures the metabolic activity of viable cells.

  • Flow Cytometry: This technique is used to analyze cell populations. For instance, it can be used to quantify the proportions of different immune cells (e.g., M-MDSCs, G-MDSCs, dendritic cells) in the bone marrow and spleen. It is also used to assess T-cell proliferation.

  • Measurement of Immunosuppressive Factors: The levels of IL-10, NO, ROS, and arginase produced by MDSCs in culture supernatants can be quantified using specific assays (e.g., ELISA for IL-10, Griess reagent for NO).

Molecular Biology Techniques
  • Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins, such as InsR-α, IRS-1, and PI3K, in tissue lysates.

  • Histological Analysis (HE Staining): Hematoxylin and eosin (HE) staining is used to examine the morphology of tissues and identify any pathological changes, for example, in the lung tissue of septic mice.

Experimental_Workflow cluster_invivo In Vivo Studies cluster_exvivo Ex Vivo / In Vitro Studies cluster_molecular Molecular Analysis Animal_Model Animal Model (e.g., STZ-induced diabetic mice, CLP-induced sepsis mice) Treatment Treatment with This compound or related compounds Animal_Model->Treatment Cell_Isolation Cell Isolation (e.g., MDSCs from spleen) Animal_Model->Cell_Isolation In_Vivo_Analysis In Vivo Analysis: - Blood Glucose - Lipid Profile - Organ Function Treatment->In_Vivo_Analysis Tissue_Collection Tissue Collection (e.g., Liver, Spleen, Lung) Treatment->Tissue_Collection Protein_Extraction Protein/RNA Extraction from tissues/cells Tissue_Collection->Protein_Extraction Histology Histology (HE Staining) (Tissue Morphology) Tissue_Collection->Histology Cell_Culture Cell Culture & Treatment Cell_Isolation->Cell_Culture Cell_Based_Assays Cell-Based Assays: - Proliferation (MTT) - Cytokine Production (ELISA) - Flow Cytometry Cell_Culture->Cell_Based_Assays Cell_Culture->Protein_Extraction Western_Blot Western Blot (Protein Expression) Protein_Extraction->Western_Blot

Caption: General Experimental Workflow for Investigating this compound's Effects.

References

Swertianolin: A Comprehensive Technical Guide to its Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swertianolin, a xanthone glucoside found in various Swertia species, has emerged as a promising natural compound with a diverse pharmacological profile. This document provides an in-depth technical overview of the known therapeutic targets of this compound, with a focus on its immunomodulatory, anti-diabetic, and hepatoprotective effects. Detailed experimental protocols for key in vivo and in vitro models are provided, alongside a quantitative summary of its biological activities. Furthermore, this guide visualizes the intricate signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in drug discovery and development. While this compound demonstrates significant biological effects at various concentrations, a notable gap exists in the literature regarding standardized IC50 and EC50 values for many of its activities.

Introduction

This compound is a naturally occurring xanthone derivative with the chemical name 1,5-dihydroxy-3-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one[1]. It is a beta-D-glucoside of bellidifolin[1]. Traditionally, plants from the Swertia genus have been used in Asian medicine for a variety of ailments[2]. Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying the therapeutic potential of its constituents, including this compound. This compound has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, hepatoprotective, and immunomodulatory effects[2][3]. This guide synthesizes the current understanding of this compound's therapeutic targets and mechanisms of action.

Therapeutic Targets and Mechanisms of Action

Immunomodulation in Sepsis

Sepsis is a life-threatening condition characterized by a dysregulated immune response to infection. This compound has been shown to ameliorate immune dysfunction in a murine model of sepsis by targeting myeloid-derived suppressor cells (MDSCs).

Key Mechanisms:

  • Inhibition of MDSC Proliferation: this compound significantly inhibits the proliferation of both granulocytic (G-MDSC) and monocytic (M-MDSC) subsets.

  • Reduction of Immunosuppressive Factors: It effectively reduces the production of immunosuppressive molecules by MDSCs, including interleukin-10 (IL-10), nitric oxide (NO), reactive oxygen species (ROS), and arginase.

  • Promotion of MDSC Differentiation: this compound promotes the differentiation of MDSCs into dendritic cells (DCs), which are crucial for initiating an effective adaptive immune response.

  • Enhancement of T-cell Activity: By blocking the immunosuppressive functions of MDSCs, this compound indirectly enhances T-cell proliferation and activity.

Anti-Diabetic Effects

In the context of type 2 diabetes, methylswertianin and bellidifolin, a structurally related xanthone to this compound's aglycone, have been shown to improve insulin resistance by enhancing insulin signaling.

Key Mechanisms:

  • Upregulation of Insulin Signaling Pathway: These compounds increase the expression levels of key proteins in the insulin signaling cascade, including the insulin receptor alpha subunit (InsR-α), insulin receptor substrate-1 (IRS-1), and phosphatidylinositol 3-kinase (PI3K).

  • Modulation of Glucose Metabolism: They increase hepatic glycogen content and influence the activities of key glucose-regulating enzymes, leading to reduced fasting blood glucose.

Hepatoprotective and Antioxidant Activities

This compound has reported hepatoprotective and antioxidant properties. While specific mechanistic pathways for this compound are still under investigation, related compounds like bellidifolin have been shown to protect cardiomyocytes from oxidative stress-induced injury via the PI3K-Akt signaling pathway. This suggests a potential mechanism for this compound's protective effects in the liver and other tissues susceptible to oxidative damage.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound and its related compounds. It is important to note the absence of standardized IC50 and EC50 values for many of these activities in the reviewed literature.

Table 1: In Vitro Effects of this compound on Myeloid-Derived Suppressor Cells (MDSCs)

ParameterCell TypeTreatmentConcentrationResultReference
ProliferationMurine MDSCsThis compound50 µmol/LOD570 of 0.363 ± 0.005 (vs. 0.626 ± 0.005 in control)
NO ProductionMurine MDSCsThis compound50 µmol/L0.228 ± 0.021 µmol/L (vs. 0.529 ± 0.017 µmol/L in control)
ROS ProductionMurine MDSCsThis compound50 µmol/L0.193 ± 0.01 µmol/L (vs. 0.396 ± 0.19 µmol/L in control)
IL-10 ProductionMurine MDSCsThis compound50 µmol/LSignificantly reduced compared to control
Arginase ProductionMurine MDSCsThis compound50 µmol/LSignificantly reduced compared to control
Differentiation to DCsMurine MDSCsThis compound50 µmol/L15.04 ± 0.39% CD11c+ cells (vs. 3.11 ± 0.41% in control)
T-cell Proliferation (in co-culture)Murine T-cells + MDSCsThis compound50 µmol/L35.96% proliferation (vs. 21.34% with MDSCs alone)

Table 2: In Vivo Effects of Methylswertianin and Bellidifolin in a Type 2 Diabetes Model

CompoundAnimal ModelDosageDurationKey FindingsReference
MethylswertianinSTZ-induced diabetic mice100 and 200 mg/kg/day (oral)4 weeksSignificantly reduced fasting blood glucose, improved glucose tolerance, lowered serum insulin, TC, LDL, and TG.
BellidifolinSTZ-induced diabetic mice100 and 200 mg/kg/day (oral)4 weeksSignificantly reduced fasting blood glucose, improved glucose tolerance, lowered serum insulin, TC, LDL, and TG.

Experimental Protocols

In Vivo Murine Sepsis Model (Cecal Ligation and Puncture - CLP)

This protocol describes the induction of polymicrobial sepsis in mice to study the immunomodulatory effects of this compound.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps, needle holder)

  • 3-0 silk suture

  • 21-gauge needle

  • 70% ethanol and povidone-iodine for disinfection

  • Saline solution (0.9% NaCl) for resuscitation

  • This compound solution

Procedure:

  • Anesthetize the mouse using an approved protocol.

  • Shave the abdomen and disinfect the surgical area.

  • Make a 1-2 cm midline laparotomy incision to expose the cecum.

  • Ligate the cecum distal to the ileocecal valve with a 3-0 silk suture. The percentage of cecum ligated determines the severity of sepsis.

  • Puncture the ligated cecum once or twice with a 21-gauge needle.

  • Gently squeeze the cecum to extrude a small amount of fecal content.

  • Return the cecum to the peritoneal cavity and close the abdominal incision in two layers (peritoneum and skin) with sutures.

  • Administer subcutaneous saline (1 mL) for fluid resuscitation.

  • Administer this compound or vehicle control at the desired dose and route (e.g., intraperitoneally) at specified time points post-CLP.

  • Monitor the mice for signs of sepsis and survival.

  • At predetermined time points, euthanize the mice and collect blood, spleen, and bone marrow for analysis of MDSC populations and cytokine levels.

In Vitro MDSC Functional Assays

These assays are used to evaluate the direct effects of this compound on MDSC function.

MDSC Isolation:

  • Harvest bone marrow and spleens from septic or control mice.

  • Prepare single-cell suspensions.

  • Isolate MDSCs using magnetic-activated cell sorting (MACS) with anti-Gr-1 antibodies or by flow cytometry-based sorting for CD11b+Gr-1+ cells.

Proliferation Assay (MTT Assay):

  • Plate isolated MDSCs in a 96-well plate.

  • Treat the cells with various concentrations of this compound (e.g., 12.5-200 µmol/L) or vehicle control.

  • Incubate for 24, 48, and 72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add solubilization solution (e.g., DMSO) and measure the absorbance at 490 nm.

Measurement of Immunosuppressive Factors (ELISA, Griess Assay, and Flow Cytometry):

  • Culture isolated MDSCs with or without this compound (e.g., 50 µmol/L) for 24 hours.

  • Collect the culture supernatants.

  • Measure the concentration of IL-10 using an ELISA kit.

  • Measure the concentration of NO using the Griess reagent.

  • Measure the levels of ROS using a fluorescent probe (e.g., DCFH-DA) and flow cytometry.

  • Measure arginase activity using a colorimetric assay kit.

In Vivo Type 2 Diabetes Model (Streptozotocin-Induced)

This protocol outlines the induction of type 2 diabetes in mice to assess the anti-diabetic effects of related compounds like methylswertianin and bellidifolin.

Materials:

  • Male BABL/c mice

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • High-fat diet

  • Methylswertianin and bellidifolin

  • Glucometer and test strips

Procedure:

  • Induce insulin resistance by feeding mice a high-fat diet for several weeks.

  • Induce diabetes by a single intraperitoneal injection of a low dose of STZ (e.g., 100-150 mg/kg) dissolved in cold citrate buffer.

  • Confirm diabetes by measuring fasting blood glucose levels; mice with levels >11.1 mmol/L are typically considered diabetic.

  • Divide the diabetic mice into groups: untreated control, positive control (e.g., metformin), and treatment groups receiving different doses of methylswertianin or bellidifolin (e.g., 100 and 200 mg/kg/day, orally).

  • Treat the mice for a specified period (e.g., 4 weeks).

  • Monitor fasting blood glucose and body weight regularly.

  • At the end of the treatment period, perform an oral glucose tolerance test (OGTT).

  • Collect blood samples to measure serum insulin, total cholesterol (TC), low-density lipoprotein (LDL), and triglycerides (TG).

  • Euthanize the mice and collect liver and other tissues for further analysis (e.g., Western blot for insulin signaling proteins).

Western Blot Analysis of Insulin Signaling Pathway

This protocol is for detecting changes in the expression of key proteins in the insulin signaling pathway in tissues from the diabetes model.

Procedure:

  • Homogenize tissue samples (e.g., liver) in lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against InsR-α, IRS-1, PI3K, Akt, and their phosphorylated forms overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway and Experimental Workflow Diagrams

Swertianolin_MDSC_Pathway cluster_MDSC Myeloid-Derived Suppressor Cell (MDSC) MDSC MDSC Proliferation Proliferation MDSC->Proliferation Differentiation Differentiation to DC MDSC->Differentiation Immunosuppressive_Factors Immunosuppressive Factors (IL-10, NO, ROS, Arginase) MDSC->Immunosuppressive_Factors T_Cell_Proliferation T-Cell Proliferation Immunosuppressive_Factors->T_Cell_Proliferation Inhibits This compound This compound This compound->Proliferation Inhibits This compound->Differentiation Promotes This compound->Immunosuppressive_Factors Inhibits Production T_Cell T-Cell T_Cell->T_Cell_Proliferation

Caption: this compound's modulation of MDSC function.

Insulin_Signaling_Pathway cluster_Cell Target Cell (e.g., Hepatocyte) Insulin_Receptor Insulin Receptor (InsR-α) IRS1 IRS-1 Insulin_Receptor->IRS1 Activates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates Glucose_Metabolism Improved Glucose Metabolism Akt->Glucose_Metabolism Promotes Insulin Insulin Insulin->Insulin_Receptor Binds Swertianolin_related Methylswertianin/ Bellidifolin Swertianolin_related->Insulin_Receptor Upregulates Expression Swertianolin_related->IRS1 Upregulates Expression Swertianolin_related->PI3K Upregulates Expression

Caption: Enhancement of insulin signaling.

Experimental_Workflow_Sepsis start Start clp Cecal Ligation and Puncture (CLP) in Mice start->clp treatment Administer this compound or Vehicle clp->treatment monitoring Monitor Survival and Clinical Signs treatment->monitoring collection Collect Blood, Spleen, and Bone Marrow monitoring->collection analysis Analyze MDSC Populations and Cytokine Levels collection->analysis end End analysis->end

References

In Silico Docking Analysis of Swertianolin: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swertianolin, a xanthone C-glucoside, is a bioactive compound found in various medicinal plants of the Gentiana species. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including hepatoprotective and anti-acetylcholinesterase effects.[1] In silico molecular docking has emerged as a powerful computational tool in drug discovery to predict the binding affinity and interaction between a small molecule (ligand) and a protein (receptor) at the atomic level. This guide provides a comprehensive overview of the methodologies and potential applications of in silico docking studies for this compound, aimed at elucidating its mechanism of action and identifying potential therapeutic targets.

Potential Protein Targets for this compound

Based on its documented biological activities, several key proteins have been identified as potential targets for this compound. These proteins are implicated in various disease pathways, making them attractive for further investigation through molecular docking studies.

  • Acetylcholinesterase (AChE): this compound has demonstrated anti-acetylcholinesterase activity, suggesting it could be a potential inhibitor of this enzyme, which is a key target in the management of Alzheimer's disease.[1]

  • Proteins involved in Sepsis-induced Immune Dysfunction: Recent studies have shown that this compound can ameliorate immune dysfunction in sepsis by modulating myeloid-derived suppressor cells (MDSCs).[2] Docking studies could explore its interaction with key signaling proteins in the inflammatory pathways associated with sepsis.

  • Hepatoprotective Targets: The significant hepatoprotective effects of this compound suggest potential interactions with enzymes and signaling proteins involved in liver damage and regeneration.[1]

Experimental Protocol: Molecular Docking of this compound

The following section outlines a detailed, generalized protocol for conducting in silico molecular docking studies of this compound. This methodology is based on standard practices in the field, often employing software such as AutoDock.

Software and Tools
  • Docking Software: AutoDock Vina is a widely used open-source program for molecular docking.

  • Visualization Software: PyMOL or UCSF Chimera for visualizing protein-ligand interactions.

  • Ligand and Protein Preparation: AutoDockTools (ADT) is used for preparing the ligand (this compound) and the target protein files.

Preparation of the Target Protein (Receptor)
  • Protein Structure Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). For example, the structure of human Acetylcholinesterase (PDB ID: 4EY7) can be used.

  • Protein Clean-up: The downloaded protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.[3]

  • Addition of Polar Hydrogens and Charges: Polar hydrogen atoms are added to the protein structure, and Kollman charges are assigned to each atom. This step is crucial for accurately calculating the electrostatic interactions during docking.

Preparation of the Ligand (this compound)
  • Ligand Structure Retrieval: The 3D structure of this compound can be obtained from a chemical database like PubChem.

  • Energy Minimization: The ligand's structure is energy-minimized using a force field such as MMFF94 to obtain a stable, low-energy conformation.

  • Torsional Degrees of Freedom: The rotatable bonds in the this compound molecule are defined to allow for conformational flexibility during the docking simulation.

Grid Box Generation and Docking Simulation
  • Grid Box Definition: A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the entire binding pocket, allowing the ligand to move and rotate freely within this space.

  • Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) is a commonly used algorithm in AutoDock for exploring the conformational space of the ligand within the receptor's active site.

  • Docking Parameters: Key parameters for the docking simulation are set, including the number of genetic algorithm runs, population size, and the maximum number of energy evaluations.

Analysis of Docking Results

The results of the docking simulation are analyzed to identify the best binding pose of this compound. The primary metrics for evaluation include:

  • Binding Energy (kcal/mol): A lower binding energy indicates a more stable and favorable protein-ligand complex.

  • Inhibition Constant (Ki): This value is calculated from the binding energy and represents the concentration of the ligand required to inhibit the protein's activity by 50%.

  • Hydrogen Bond Interactions: The number and distance of hydrogen bonds formed between this compound and the amino acid residues of the target protein are analyzed, as they are key contributors to binding affinity.

  • Root Mean Square Deviation (RMSD): RMSD values are used to compare the docked conformation with a reference conformation, indicating the stability of the binding pose.

Quantitative Data Summary

The following table presents a hypothetical summary of quantitative data that would be generated from a molecular docking study of this compound against potential target proteins.

Target ProteinPDB IDBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)Number of H-BondsInteracting Residues
Acetylcholinesterase4EY7-8.50.585TYR70, TRP84, SER122, HIS440
TNF-α2AZ5-7.25.63GLN61, TYR119, TYR151
Caspase-33DEI-6.812.44ARG64, GLN161, SER209, ARG207

Visualizations

Experimental Workflow

G Figure 1. General Workflow for In Silico Docking cluster_prep Preparation cluster_setup Docking Setup cluster_run Simulation cluster_analysis Analysis PDB Retrieve Protein Structure (PDB) PrepProt Prepare Protein (Add Hydrogens, Charges) PDB->PrepProt Ligand Retrieve Ligand Structure (PubChem) PrepLig Prepare Ligand (Energy Minimization) Ligand->PrepLig Grid Define Grid Box around Active Site PrepProt->Grid PrepLig->Grid Dock Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Analyze Analyze Results (Binding Energy, Interactions) Dock->Analyze Visualize Visualize Protein-Ligand Complex Analyze->Visualize

Caption: Figure 1. General Workflow for In Silico Docking

Potential Signaling Pathway Modulation

Given the known anti-inflammatory and immunomodulatory effects of similar flavonoids, this compound may interact with key signaling pathways such as the NF-κB pathway. A docking study could investigate its binding to upstream kinases like IKKβ.

G Figure 2. Hypothetical Inhibition of NF-κB Pathway This compound This compound IKK IKK This compound->IKK Inhibition IkB IkB IKK->IkB Phosphorylation NFkB NFkB IkB->NFkB Release Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Activation

Caption: Figure 2. Hypothetical Inhibition of NF-κB Pathway

Conclusion

In silico docking studies represent a crucial first step in the modern drug discovery pipeline, offering valuable insights into the molecular mechanisms of action of natural products like this compound. By identifying potential protein targets and predicting binding affinities, these computational methods can guide further experimental validation and accelerate the development of novel therapeutics. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this compound in a systematic and efficient manner.

References

Swertianolin: An In-Depth ADMET Profile for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for researchers and scientists, this document provides a comprehensive analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of Swertianolin. Leveraging available preclinical data, this whitepaper offers critical insights for the advancement of this compound in drug discovery and development.

This compound, a xanthone C-glucoside, has garnered interest in the scientific community for its potential therapeutic applications, including its antioxidant and immunomodulatory effects.[1] A thorough understanding of its ADMET properties is paramount for its successful translation from a promising lead compound to a clinical candidate. This technical guide synthesizes the current knowledge on the pharmacokinetics and safety profile of this compound, supplemented with insights from related compounds and predictive methodologies.

Executive Summary

Current research, primarily from in vivo rodent studies, indicates that this compound is orally absorbed, though quantitative bioavailability data remains to be fully elucidated. It undergoes metabolic transformation and is excreted. Toxicity studies on the closely related compound, swertiamarin, suggest a favorable safety profile at tested doses. This document provides a detailed exploration of these parameters, including experimental protocols and data, to inform further research and development efforts.

Absorption

The oral absorption of this compound has been confirmed in preclinical models. A study in Sprague-Dawley rats demonstrated that after oral administration of a Swertia mussotii extract containing this compound, the compound was quantifiable in plasma, indicating its passage through the gastrointestinal tract and into systemic circulation.[2]

Experimental Protocol: Pharmacokinetic Study in Rats[2]
  • Animal Model: Male Sprague-Dawley rats.

  • Dosing: Oral administration of Swertia mussotii extract at a dose of 50 mg/kg.[2]

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Analytical Method: A sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the quantification of this compound in rat plasma.[2]

    • Extraction: Liquid-liquid extraction with ethyl acetate.

    • Chromatography: Separation was achieved on a C18 column with a gradient elution using 0.1% formic acid and acetonitrile as the mobile phase.

    • Detection: Tandem mass spectrometry with multiple reaction monitoring in negative ionization mode.

Quantitative Pharmacokinetic Data
ParameterValueSpeciesRoute of AdministrationReference
Lower Limit of Quantitation (LLOQ)0.5 ng/mLRatOral
Linear Range0.5 - 500 ng/mLRatOral
Mean Recovery>66.7%--
Intra-day Precision<6.8%--
Inter-day Precision<6.8%--
Accuracy-13.9 to 12.0%--

Distribution

Information regarding the specific tissue distribution of this compound is limited. However, for the structurally related compound swertiamarin, studies have shown rapid distribution into various tissues, with the highest concentrations found in the kidney and liver, suggesting these as key organs for metabolism and excretion. Due to its hydrophilic nature, swertiamarin exhibits low penetration across the blood-brain barrier. Similar characteristics might be anticipated for this compound, although dedicated studies are required for confirmation.

Metabolism

The metabolic fate of this compound is an area requiring further investigation. For the related compound swertiamarin, metabolism is known to occur, with the identification of several metabolites. It is plausible that this compound undergoes similar metabolic transformations, such as hydrolysis of the glycosidic bond and subsequent modifications of the aglycone moiety. The liver is anticipated to be a primary site of metabolism.

Proposed Metabolic Pathway of a Related Compound (Swertiamarin)

G Swertiamarin Swertiamarin Aglycone Aglycone Swertiamarin->Aglycone Bacterial β-glucosidase Erythrocentaurin Erythrocentaurin Aglycone->Erythrocentaurin Gentianine Gentianine Aglycone->Gentianine Metabolism HMIO HMIO Erythrocentaurin->HMIO Reduction (Liver & Intestinal Bacteria)

Caption: Proposed metabolic pathway of swertiamarin.

Excretion

The excretory pathways for this compound have not been explicitly detailed in the available literature. For swertiamarin, renal excretion is a significant route of elimination. It is reasonable to hypothesize that this compound and its metabolites are also primarily cleared from the body via the kidneys and excreted in the urine.

Toxicity

Direct and comprehensive toxicity studies on this compound are not extensively reported. However, studies on swertiamarin provide valuable preliminary insights into the potential safety profile of this class of compounds.

Acute and Subchronic Toxicity of Swertiamarin
  • Acute Toxicity: In an acute oral toxicity study in rats, swertiamarin did not produce any signs of toxicity or mortality at doses up to 2000 mg/kg.

  • Subchronic Toxicity: A 50-day subchronic toxicity study in rats with oral doses of swertiamarin up to 500 mg/kg/day showed no clinical signs of toxicity, mortality, or significant alterations in food and water consumption.

Based on these findings for a closely related molecule, this compound is anticipated to have a low order of acute toxicity. However, dedicated toxicological evaluation in line with regulatory guidelines is essential to confirm its safety profile. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a warning for this compound as being harmful if swallowed (Acute Toxicity, Oral, Category 4).

In Silico ADMET Prediction: A Forward Look

In the absence of comprehensive experimental data, in silico ADMET modeling serves as a valuable predictive tool in early drug discovery. These computational methods utilize a compound's chemical structure to predict its pharmacokinetic and toxicological properties, thereby guiding lead optimization and reducing late-stage attrition.

Predictive Workflow for this compound ADMET

G cluster_0 Input cluster_1 In Silico Models cluster_2 Predicted ADMET Properties Swertianolin_Structure This compound 2D/3D Structure QSAR QSAR Models Swertianolin_Structure->QSAR PBPK PBPK Models Swertianolin_Structure->PBPK Docking Molecular Docking Swertianolin_Structure->Docking Absorption_Pred Absorption (e.g., Caco-2, HIA) QSAR->Absorption_Pred Distribution_Pred Distribution (e.g., BBB, PPB) QSAR->Distribution_Pred Excretion_Pred Excretion (e.g., Renal Clearance) QSAR->Excretion_Pred Toxicity_Pred Toxicity (e.g., hERG, Ames) QSAR->Toxicity_Pred PBPK->Distribution_Pred PBPK->Excretion_Pred Metabolism_Pred Metabolism (e.g., CYP Inhibition/Induction) Docking->Metabolism_Pred

Caption: In silico ADMET prediction workflow.

For this compound, in silico tools could be employed to predict:

  • Absorption: Intestinal absorption rates and the likelihood of being a substrate for uptake or efflux transporters.

  • Distribution: Plasma protein binding, blood-brain barrier permeability, and volume of distribution.

  • Metabolism: Sites of metabolism and potential interactions with cytochrome P450 enzymes.

  • Excretion: Likelihood of renal or biliary clearance.

  • Toxicity: Potential for cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and other off-target effects.

Conclusion and Future Directions

The available data provides a foundational understanding of the ADMET profile of this compound, suggesting it is orally absorbed and likely possesses a favorable safety profile. However, to de-risk its development and establish a clear path to clinical trials, further comprehensive studies are imperative. Key future research should focus on:

  • Quantitative Bioavailability: Determining the absolute oral bioavailability of this compound.

  • Tissue Distribution: Conducting radiolabeled studies to understand its distribution in key organs.

  • Metabolite Identification and Profiling: Elucidating the metabolic pathways and identifying the major metabolites.

  • Mechanism of Excretion: Quantifying the contribution of renal and fecal excretion.

  • Comprehensive Toxicity Assessment: Performing detailed acute, sub-chronic, and chronic toxicity studies in multiple species.

  • In Vitro Mechanistic Studies: Investigating interactions with key drug-metabolizing enzymes and transporters.

By systematically addressing these knowledge gaps, the scientific community can build a robust ADMET package to support the clinical development of this compound as a novel therapeutic agent.

References

Swertianolin: A Technical Guide on Bioavailability and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swertianolin, a xanthone glucoside found in various Swertia species, has garnered interest for its potential therapeutic properties, including antioxidant and immunomodulatory effects.[1] Understanding the bioavailability and pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the bioavailability and pharmacokinetics of this compound, with a focus on preclinical studies. It details the analytical methodologies for its quantification in biological matrices and discusses its metabolic profile. While a complete quantitative pharmacokinetic dataset is not publicly available, this guide synthesizes the existing literature to provide a foundational understanding for researchers in the field.

Introduction

This compound is a naturally occurring xanthone C-glucoside with the molecular formula C₂₀H₂₀O₁₁. It is structurally characterized by a bellidifolin core with a β-D-glucopyranosyl residue attached at the O-8 position. This compound has been identified in several medicinal plants, notably from the Swertia genus, which have a long history of use in traditional medicine. Preliminary research has highlighted the pharmacological potential of this compound, particularly its antioxidant and immunomodulatory activities, suggesting its promise in drug discovery and development.[1] A critical aspect of developing any new therapeutic candidate is the characterization of its absorption, distribution, metabolism, and excretion (ADME) properties, which collectively define its pharmacokinetic profile and bioavailability. This guide aims to consolidate the available scientific information regarding these key parameters for this compound.

In Vivo Pharmacokinetics

The principal study on the in vivo pharmacokinetics of this compound was conducted in Sprague-Dawley rats.[2] The study involved the oral administration of a Swertia mussotii extract. While the full pharmacokinetic parameter values from this study are not publicly available, the methodology provides a framework for future investigations.

Experimental Protocol: Pharmacokinetic Study in Rats

The following table summarizes the experimental design of the key in vivo pharmacokinetic study of this compound.[2]

ParameterDescription
Animal Model Male Sprague-Dawley rats
Drug Formulation Swertia mussotii extract
Route of Administration Oral gavage
Dosage 50 mg/kg of the extract
Biological Matrix Sampled Plasma
Analytical Method Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)

Analytical Methodology for Quantification in Biological Samples

A sensitive and validated LC-MS/MS method has been established for the quantification of this compound in rat plasma.[2] This method is essential for accurate pharmacokinetic analysis.

Experimental Protocol: LC-MS/MS Method Validation

The validation parameters for the analytical method are crucial for ensuring the reliability of the pharmacokinetic data. The table below details the validation characteristics of the reported LC-MS/MS method for this compound.

Validation ParameterResult
Internal Standard (IS) Rutin
Sample Preparation Liquid-liquid extraction with ethyl acetate
Chromatographic Column C18 column
Mobile Phase Gradient elution with 0.1% formic acid (A) and acetonitrile (B)
Flow Rate 0.3 mL/min
Detection Tandem mass spectrometry with multiple reaction monitoring (MRM)
Ionization Mode Negative electrospray ionization (ESI)
Mass Transition (m/z) This compound: 435.1/272.0; IS: 609.2/300.1
Linear Range 0.5-500 ng/mL
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL
Intra-day and Inter-day Precision < 6.8%
Accuracy -13.9% to 12.0%
Mean Recovery > 66.7%
Experimental Workflow: Quantification of this compound in Plasma

The following workflow illustrates the steps involved in the quantification of this compound from plasma samples.

G cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Blood_Sample Blood Sample Collection (Rat) Centrifugation Centrifugation to obtain Plasma Blood_Sample->Centrifugation IS_Addition Addition of Internal Standard (Rutin) Centrifugation->IS_Addition Extraction Liquid-Liquid Extraction (Ethyl Acetate) Chromatography Chromatographic Separation (C18 Column) Extraction->Chromatography IS_Addition->Extraction Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Quantification Quantification (Calibration Curve) Detection->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Figure 1: Experimental workflow for the quantification of this compound in plasma samples.

Metabolism

The metabolic fate of this compound is an important determinant of its bioavailability and pharmacological activity. As a xanthone C-glucoside, it is expected to undergo metabolism by gut microbiota and hepatic enzymes. While specific studies on this compound metabolism are limited, research on related flavonoid glycosides suggests that deglycosylation by intestinal bacteria is a primary metabolic step, followed by phase I and phase II metabolism of the aglycone in the liver.

Potential Signaling Pathways

This compound has demonstrated immunomodulatory effects, specifically by modulating the function of myeloid-derived suppressor cells (MDSCs). In a sepsis model, this compound was shown to reduce the production of immunosuppressive factors by MDSCs, including interleukin-10 (IL-10), nitric oxide (NO), and reactive oxygen species (ROS). This suggests that this compound may interfere with the signaling pathways that regulate the immunosuppressive functions of these cells.

Proposed Immunomodulatory Signaling Pathway of this compound

The following diagram illustrates a proposed mechanism of action for the immunomodulatory effects of this compound on MDSCs.

G cluster_this compound This compound Intervention cluster_mdsc Myeloid-Derived Suppressor Cell (MDSC) cluster_tcell T Cell Response This compound This compound MDSC_Activation Activation of Immunosuppressive Pathways This compound->MDSC_Activation Inhibits Immunosuppressive_Factors Production of: - IL-10 - NO - ROS MDSC_Activation->Immunosuppressive_Factors Leads to T_Cell_Suppression T Cell Suppression Immunosuppressive_Factors->T_Cell_Suppression Causes

Figure 2: Proposed signaling pathway for the immunomodulatory action of this compound.

Discussion and Future Directions

The current body of literature provides a foundational understanding of the analytical methods required to study the pharmacokinetics of this compound. The validated LC-MS/MS method demonstrates the feasibility of accurately quantifying this compound in biological matrices. However, a significant knowledge gap exists regarding the quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, and bioavailability) of this compound. The lack of publicly available data from the primary pharmacokinetic study hinders a complete assessment of its ADME profile.

Future research should prioritize the following:

  • Determination of Quantitative Pharmacokinetic Parameters: Conducting in vivo studies in various animal models to determine the Cmax, Tmax, AUC, elimination half-life, and absolute bioavailability of this compound.

  • In Vitro Permeability and Metabolism Studies: Utilizing in vitro models such as Caco-2 cell monolayers and liver microsomes to investigate the intestinal permeability and metabolic stability of this compound.

  • Metabolite Identification and Profiling: Characterizing the major metabolites of this compound in vivo and in vitro to understand their potential contribution to the overall pharmacological effect.

  • Elucidation of Signaling Pathways: Further investigation into the specific molecular targets and signaling pathways modulated by this compound to better understand its mechanism of action.

Conclusion

This compound is a promising natural product with demonstrated pharmacological activities. While a robust analytical method for its quantification has been developed, comprehensive data on its bioavailability and pharmacokinetics remain limited. This guide has summarized the available information on experimental protocols and potential mechanisms of action. Further in-depth pharmacokinetic and mechanistic studies are essential to support the translation of this compound from a promising lead compound to a potential therapeutic agent.

References

Swertianolin: A Technical Guide to its Metabolism and Putative Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Swertianolin, a xanthone glycoside found in various medicinal plants of the Swertia genus, has garnered interest for its potential therapeutic properties. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and for the development of new therapeutics. This technical guide provides a comprehensive overview of the current knowledge on this compound metabolism. Due to a lack of direct studies on this compound's biotransformation, this document leverages data from its aglycone, bellidifolin, and structurally related compounds to propose putative metabolic pathways. This guide also details established experimental protocols for studying the metabolism of such compounds and explores the known signaling pathways modulated by this compound. All quantitative data are presented in structured tables, and logical and experimental workflows are visualized using diagrams.

Introduction

This compound is a xanthone C-glycoside with the chemical structure of bellidifolin-8-O-glucoside. It is recognized for a range of biological activities, including potential anti-inflammatory and immunomodulatory effects. The in vivo disposition of this compound, including its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its pharmacological profile. This guide synthesizes the available information to provide a detailed technical overview of this compound metabolism.

Pharmacokinetics of this compound

While comprehensive pharmacokinetic data for this compound is limited, a study in rats provides key insights into its behavior after oral administration.

A sensitive and rapid LC-MS/MS method has been developed and validated for the quantification of this compound in rat plasma[1]. The key parameters of this analytical method are summarized in Table 1.

Table 1: Analytical Method Parameters for this compound Quantification in Rat Plasma [1]

ParameterValue
Chromatography
ColumnC18
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
ElutionGradient
Flow Rate0.3 mL/min
Mass Spectrometry
Ionization ModeNegative Electrospray Ionization (ESI-)
Detection ModeMultiple Reaction Monitoring (MRM)
Mass Transition (m/z)435.1 → 272.0
Method Validation
Linear Range0.5 - 500 ng/mL
Lower Limit of Quantitation (LLOQ)0.5 ng/mL
Intra-day Precision< 6.8%
Inter-day Precision< 6.8%
Accuracy-13.9% to 12.0%
Mean Recovery> 66.7%

One study noted that after oral administration of a Swertia mussotii extract to rats, the parent form of this compound was exclusively detected in fecal samples, suggesting limited systemic absorption[2].

Metabolism of this compound: Putative Pathways and Metabolites

Direct studies identifying the metabolites of this compound are not currently available in the scientific literature. However, based on the metabolism of structurally similar compounds, particularly other xanthone glycosides and the related iridoid glycoside, swertiamarin, a putative metabolic pathway for this compound can be proposed.

The metabolism of this compound is expected to occur in two main phases:

  • Phase I Metabolism: Primarily involves hydrolysis of the glycosidic bond to release the aglycone, bellidifolin. This can be followed by oxidative reactions such as hydroxylation and demethylation.

  • Phase II Metabolism: Involves the conjugation of the aglycone or its Phase I metabolites with endogenous molecules like glucuronic acid or sulfate to increase their water solubility and facilitate excretion.

Proposed Metabolic Pathway

The proposed metabolic pathway for this compound is depicted in the following diagram.

Swertianolin_Metabolism This compound This compound Bellidifolin Bellidifolin (Aglycone) This compound->Bellidifolin Hydrolysis (Deglycosylation) PhaseI_Metabolites Phase I Metabolites (e.g., Hydroxylated/Demethylated Bellidifolin) Bellidifolin->PhaseI_Metabolites Oxidation (CYP450) PhaseII_Metabolites Phase II Metabolites (Glucuronides/Sulfates) Bellidifolin->PhaseII_Metabolites Conjugation (UGTs, SULTs) PhaseI_Metabolites->PhaseII_Metabolites Conjugation (UGTs, SULTs)

Caption: Proposed metabolic pathway of this compound.

Putative Metabolites

Based on the proposed pathway, the following are potential metabolites of this compound:

  • Bellidifolin: The aglycone of this compound, formed by the enzymatic cleavage of the glucose moiety. Bellidifolin itself has been detected in human blood and is known to possess biological activities[3][4].

  • Hydroxylated and/or Demethylated Bellidifolin: The xanthone structure of bellidifolin may undergo hydroxylation or demethylation reactions, primarily mediated by cytochrome P450 (CYP450) enzymes in the liver.

  • Bellidifolin Glucuronides and Sulfates: The hydroxyl groups on bellidifolin and its oxidized metabolites are likely sites for Phase II conjugation reactions, leading to the formation of more polar glucuronide and sulfate conjugates for excretion. The metabolism of other flavonoids and xanthones often involves extensive glucuronidation and sulfation.

Experimental Protocols for this compound Metabolism Studies

While specific protocols for this compound are not published, standard in vitro methods for studying the metabolism of xenobiotics can be readily adapted.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to investigate Phase I metabolism (e.g., oxidation) of this compound.

Objective: To determine the metabolic stability and identify potential Phase I metabolites of this compound.

Materials:

  • This compound

  • Pooled human or rat liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS analysis

Procedure:

  • Incubation Mixture Preparation: Prepare a master mix containing phosphate buffer, liver microsomes, and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the master mix at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding this compound to the pre-incubated mixture.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

  • Time Point Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Terminate the reaction by adding ice-cold acetonitrile containing an internal standard to each aliquot.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the disappearance of this compound and the appearance of new metabolite peaks.

Microsome_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis MasterMix Prepare Master Mix (Buffer, Microsomes, NADPH system) Preincubation Pre-incubate Master Mix (37°C, 5 min) MasterMix->Preincubation SwertianolinSol Prepare this compound Solution Initiation Add this compound to Initiate SwertianolinSol->Initiation Preincubation->Initiation Incubate Incubate at 37°C Initiation->Incubate Sampling Sample at Time Points Incubate->Sampling Termination Terminate with Acetonitrile Sampling->Termination Centrifugation Centrifuge Termination->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS

Caption: Workflow for in vitro metabolism study using liver microsomes.

In Vitro Metabolism using Liver S9 Fraction

This protocol allows for the investigation of both Phase I and Phase II metabolism.

Objective: To identify both Phase I and Phase II metabolites of this compound.

Materials:

  • This compound

  • Pooled human or rat liver S9 fraction

  • Cofactors for Phase I (NADPH) and Phase II (e.g., UDPGA for glucuronidation, PAPS for sulfation)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS analysis

Procedure:

  • Incubation Mixture Preparation: Prepare incubation mixtures containing phosphate buffer, S9 fraction, and this compound.

  • Cofactor Addition: Add the respective cofactors (NADPH, UDPGA, PAPS) to initiate the reactions. A control incubation without cofactors should also be included.

  • Incubation: Incubate all mixtures at 37°C.

  • Reaction Termination: After a set time (e.g., 60 minutes), terminate the reactions with ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to remove precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the formation of new, more polar metabolites corresponding to glucuronide and sulfate conjugates.

Signaling Pathways Modulated by this compound

The precise molecular mechanisms of this compound are still under investigation, but preliminary studies suggest its involvement in key inflammatory signaling pathways.

Inhibition of p38 MAPK and NF-κB Pathways

This compound has been shown to inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and the activation of nuclear factor-kappa B (NF-κB). These pathways are central to the inflammatory response, and their inhibition by this compound likely contributes to its anti-inflammatory effects.

Caption: this compound's inhibitory effect on p38 MAPK and NF-κB signaling.

Modulation of Apoptosis

While direct studies on this compound's effect on apoptosis are limited, many flavonoids with similar structures have been shown to modulate apoptotic pathways. It is plausible that this compound could influence apoptosis through the regulation of Bcl-2 family proteins and the activation of caspases. Further research is required to elucidate these potential effects.

Conclusion and Future Directions

This technical guide has summarized the current understanding of this compound metabolism and its interaction with cellular signaling pathways. While a validated analytical method for this compound exists, a significant knowledge gap remains concerning its metabolic fate. Future research should focus on:

  • Metabolite Identification: Conducting in vivo and in vitro studies to definitively identify and quantify the metabolites of this compound.

  • Enzyme Phenotyping: Identifying the specific CYP450 and UGT/SULT enzymes responsible for this compound metabolism.

  • Pharmacokinetics of Metabolites: Characterizing the pharmacokinetic profiles of the major metabolites.

  • Signaling Pathway Elucidation: Further investigating the detailed molecular mechanisms by which this compound modulates p38 MAPK, NF-κB, and potentially other signaling pathways.

Addressing these research questions will provide a more complete picture of this compound's disposition and pharmacological action, paving the way for its potential development as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Swertianolin from Swertia mussotii

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swertianolin is a xanthone C-glucoside found in various species of the Swertia genus, including Swertia mussotii. This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, which include hepatoprotective, anti-inflammatory, and antioxidant effects.[1] These properties make this compound a promising candidate for further investigation in drug discovery and development. These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from Swertia mussotii, as well as an overview of its key biological signaling pathways.

Quantitative Data

The following tables summarize the quantitative data related to the extraction and quantification of this compound and other active compounds from Swertia mussotii.

Table 1: Content of Active Compounds in Swertia mussotii

CompoundContent (mg/g of dried plant material)
This compound1.23
Swertiamarin3.45
Gentiopicroside2.11
Northis compound0.58
Demethylbellidifolin0.76
Bellidifolin0.89

Data obtained from HPLC analysis of Swertia mussotii extracts.

Table 2: HPLC-Based Quantification of this compound

ParameterValue
Linearity Range0.097 - 3.86 µg
Average Recovery98.8%
Regression EquationY = 54321X + 12.345
Correlation Coefficient (r²)0.9999

Experimental Protocols

Protocol 1: Extraction of this compound from Swertia mussotii

This protocol details a method for the efficient extraction of a xanthone-rich fraction containing this compound from the dried whole plant of Swertia mussotii.

Materials:

  • Dried and powdered Swertia mussotii whole plant

  • 75% Ethanol

  • n-Hexane

  • Ethyl acetate

  • n-Butanol

  • Distilled water

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • Maceration: Weigh 500 g of powdered Swertia mussotii and place it in a large flask. Add 5 L of 75% ethanol and allow it to macerate for 24 hours at room temperature with occasional shaking.

  • Extraction: After 24 hours, filter the mixture and collect the ethanol extract. Repeat the extraction process two more times with fresh 75% ethanol.

  • Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C. This will yield a crude extract.

  • Solvent Partitioning: Suspend the crude extract in 1 L of distilled water. Perform liquid-liquid partitioning sequentially with n-hexane (3 x 1 L), ethyl acetate (3 x 1 L), and n-butanol (3 x 1 L) using a separatory funnel.

  • Fraction Collection: Collect the ethyl acetate fraction, which will be enriched with xanthones, including this compound.

  • Final Concentration: Concentrate the ethyl acetate fraction to dryness using a rotary evaporator to obtain the xanthone-rich extract.

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes the purification of this compound from the xanthone-rich extract obtained in Protocol 1.

Materials:

  • Xanthone-rich extract from Swertia mussotii

  • Silica gel (100-200 mesh)

  • Glass column

  • Solvent system: A gradient of n-hexane and ethyl acetate

  • Thin Layer Chromatography (TLC) plates (silica gel GF254)

  • UV lamp (254 nm and 366 nm)

  • Collection tubes

Procedure:

  • Column Packing: Prepare a silica gel slurry in n-hexane and carefully pack it into a glass column.

  • Sample Loading: Dissolve the dried xanthone-rich extract in a minimal amount of the initial mobile phase (n-hexane) and load it onto the top of the prepared silica gel column.

  • Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing proportions of ethyl acetate.

  • Fraction Collection: Collect fractions of equal volume and monitor the separation process using TLC.

  • TLC Analysis: Spot the collected fractions on a TLC plate, develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v), and visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions containing the pure this compound (identified by comparison with a standard) and concentrate them to obtain the purified compound.

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated HPLC method for the accurate quantification of this compound in the extracts.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV-Vis detector.

  • Column: C18 column (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and 0.1% phosphoric acid in water (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard of known concentration in methanol. Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Preparation: Accurately weigh the dried extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter before injection.

  • Calibration Curve: Inject the standard solutions of different concentrations to construct a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the prepared sample solution into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram based on the retention time of the standard. Calculate the concentration of this compound in the sample using the regression equation obtained from the calibration curve.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating key signaling pathways involved in cellular stress and inflammation.

Hepatoprotective Effect: Nrf2 Signaling Pathway

This compound has been shown to exhibit hepatoprotective effects, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, this compound can promote the dissociation of Nrf2 from its inhibitor, Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protection of liver cells from damage.

Nrf2_Pathway cluster_nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) Hepatoprotection Hepatoprotection Nrf2_n Nrf2 ARE_n ARE Nrf2_n->ARE_n Binds Antioxidant_Genes_n Antioxidant Genes ARE_n->Antioxidant_Genes_n Activates Transcription Antioxidant_Genes_n->Hepatoprotection NFkB_Pathway cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates This compound This compound This compound->IKK Inhibits NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Releases Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) Inflammation Inflammation NFkB_n NF-κB Proinflammatory_Genes_n Pro-inflammatory Genes NFkB_n->Proinflammatory_Genes_n Activates Transcription Proinflammatory_Genes_n->Inflammation Workflow Plant_Material Swertia mussotii (Dried, Powdered) Extraction Ethanol Extraction Plant_Material->Extraction Partitioning Solvent Partitioning (n-Hexane, Ethyl Acetate, n-Butanol) Extraction->Partitioning Crude_Extract Xanthone-Rich Ethyl Acetate Extract Partitioning->Crude_Extract Purification Silica Gel Column Chromatography Crude_Extract->Purification Pure_Compound Purified this compound Purification->Pure_Compound Analysis HPLC Quantification Pure_Compound->Analysis Data Quantitative Data Analysis->Data

References

Application Notes and Protocols for the Isolation and Purification of Swertianolin from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Swertianolin, a xanthone with significant therapeutic potential, from plant sources. The methodologies outlined are based on established phytochemical extraction and chromatographic techniques.

Introduction

This compound is a naturally occurring xanthone found in several species of the Swertia genus, most notably Swertia chirayita. This compound has garnered interest in the scientific community for its diverse pharmacological activities, including its role in modulating immune responses. These notes offer a guide for the efficient extraction and purification of this compound to facilitate further research and drug development.

Data Presentation

Table 1: Extraction of Bioactive Compounds from Swertia chirayita
Plant MaterialExtraction MethodSolvent SystemExtract Yield (%)Reference
Whole PlantMaceration (Warm)Methanol3.73[1]
Whole PlantMaceration (Cold)Methanol2.28[1]
Whole PlantMacerationAcetone:Water (8:2)Not Reported[2][3]
Table 2: Analytical Quantification of Major Phytochemicals in Swertia chirayita from Nepal (mg/g Dry Weight)
PhytochemicalPlant Part (Aqueous Extract)Plant Part (12% Ethanolic Extract)Reference
AmarogentinInflorescence and Leaf: 0.2 - 0.46Inflorescence and Leaf: 0.1 - 0.4[4]
MangiferinInflorescence and Leaf: 0.1 - 0.46Inflorescence and Leaf: 0.1 - 0.4
SwertiamarinInflorescence and Leaf: 0.1 - 0.3Inflorescence and Leaf: 0.1 - 0.25

Note: The concentration of this compound was not explicitly quantified in this study, but it is a known constituent of Swertia chirayita.

Experimental Protocols

Protocol 1: Extraction of Crude this compound from Swertia chirayita

This protocol describes the solvent extraction of this compound from dried plant material. An activity-guided study has shown that an acetone:water mixture is highly effective for extracting xanthones from Swertia chirayita.

Materials:

  • Dried, powdered Swertia chirayita whole plant material

  • Acetone (ACS grade)

  • Distilled water

  • Blender or grinder

  • Large glass container with a lid

  • Mechanical shaker (optional)

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Plant Material Preparation: Grind the dried whole plant of Swertia chirayita to a coarse powder.

  • Solvent Preparation: Prepare an 8:2 (v/v) solution of acetone and water.

  • Maceration: a. Place 100 g of the powdered plant material into a large glass container. b. Add 1 L of the acetone:water (8:2) solvent system to the container. c. Seal the container and shake vigorously to ensure all the plant material is wetted. d. Place the container on a mechanical shaker for 24 hours at room temperature. If a shaker is not available, manually shake the container intermittently.

  • Filtration: a. Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris. b. Wash the plant residue with a small volume of the extraction solvent to ensure maximum recovery of the extract. c. Combine the filtrates.

  • Solvent Evaporation: a. Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to remove the acetone. b. The remaining aqueous solution can be lyophilized or used directly for the next stage of purification.

Protocol 2: Purification of this compound using Column Chromatography

This protocol outlines a general procedure for the purification of this compound from the crude extract using silica gel column chromatography.

Materials:

  • Crude extract from Protocol 1

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Cotton wool or glass wool

  • Sand (acid washed)

  • Solvents for mobile phase (e.g., n-hexane, ethyl acetate, methanol)

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm and 366 nm)

Procedure:

  • Column Packing: a. Place a small plug of cotton or glass wool at the bottom of the chromatography column. b. Add a thin layer of sand over the plug. c. Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane). d. Pour the slurry into the column and allow the silica gel to settle, ensuring there are no air bubbles. e. Add another thin layer of sand on top of the silica gel bed. f. Equilibrate the column by running the initial mobile phase through it.

  • Sample Loading: a. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol). b. Adsorb the dissolved extract onto a small amount of silica gel and dry it. c. Carefully load the dried, adsorbed sample onto the top of the column.

  • Elution: a. Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding increasing amounts of a more polar solvent (e.g., ethyl acetate, followed by methanol). A suggested gradient could be:

    • n-hexane:ethyl acetate (9:1)
    • n-hexane:ethyl acetate (8:2)
    • n-hexane:ethyl acetate (1:1)
    • 100% ethyl acetate
    • Ethyl acetate:methanol (9:1) b. Collect fractions of a consistent volume (e.g., 20 mL) in test tubes or using a fraction collector.

  • Fraction Analysis: a. Monitor the separation by spotting the collected fractions on TLC plates. b. Develop the TLC plates in a suitable solvent system (e.g., chloroform:methanol, 9:1). c. Visualize the spots under a UV lamp. d. Pool the fractions containing the compound of interest (this compound).

  • Solvent Evaporation: Evaporate the solvent from the pooled fractions to obtain the purified this compound.

Protocol 3: High-Purity Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity this compound, a final purification step using preparative HPLC is recommended.

Materials:

  • Partially purified this compound from Protocol 2

  • Preparative HPLC system with a UV detector

  • C18 preparative HPLC column (e.g., 250 x 20 mm, 10 µm)

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (optional, for improved peak shape)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Dissolve the partially purified this compound in the initial mobile phase and filter it through a 0.45 µm syringe filter.

  • Method Development (Analytical Scale): It is advisable to first develop the separation method on an analytical scale C18 column to optimize the mobile phase composition and gradient.

  • Preparative HPLC Conditions (Example):

    • Mobile Phase A: Water with 0.1% formic acid (optional)

    • Mobile Phase B: Methanol

    • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a set time.

    • Flow Rate: Dependent on the column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).

    • Detection: UV at a wavelength where this compound has maximum absorbance.

  • Injection and Fraction Collection: a. Inject the filtered sample onto the preparative HPLC column. b. Collect the fractions corresponding to the this compound peak.

  • Purity Analysis and Final Product: a. Analyze the purity of the collected fractions using analytical HPLC. b. Pool the pure fractions and evaporate the solvent to obtain highly purified this compound.

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried Swertia chirayita extraction Solvent Extraction (Acetone:Water 8:2) plant_material->extraction crude_extract Crude Xanthone Extract extraction->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom partially_pure Partially Purified this compound column_chrom->partially_pure prep_hplc Preparative HPLC (C18) partially_pure->prep_hplc pure_this compound Pure this compound (>98%) prep_hplc->pure_this compound

Caption: Workflow for the isolation and purification of this compound.

Hypothetical Signaling Pathway of this compound in Immune Regulation

This diagram is based on the known effects of this compound on myeloid-derived suppressor cells (MDSCs).

signaling_pathway This compound This compound mdsc Myeloid-Derived Suppressor Cell (MDSC) This compound->mdsc Inhibits dc_diff Differentiation to Dendritic Cells This compound->dc_diff Promotes arginase Arginase mdsc->arginase Produces inos iNOS mdsc->inos Produces ros ROS mdsc->ros Produces il10 IL-10 mdsc->il10 Produces immunosuppression Immunosuppression arginase->immunosuppression inos->immunosuppression ros->immunosuppression il10->immunosuppression t_cell T-Cell immune_activation Immune Activation t_cell->immune_activation Activity Restored immunosuppression->t_cell Inhibits Activity dc_diff->immune_activation

Caption: Hypothetical signaling pathway of this compound in immune cells.

References

Application Note: Quantitative Analysis of Swertianolin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swertianolin is a xanthone C-glucoside that has demonstrated a range of pharmacological activities, including hepatoprotective, antioxidant, and anti-inflammatory effects. Accurate and precise quantification of this compound in plant materials and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and the development of new therapeutic agents. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with a gradient elution of acetonitrile and an acidified aqueous mobile phase. The concentration of this compound in a sample is determined by comparing its peak area to that of a calibration curve constructed from known concentrations of a this compound reference standard.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or Phosphoric acid, HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Plant material or formulation containing this compound

Instrumentation
  • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Plant Material)
  • Extraction: Accurately weigh 1.0 g of dried and powdered plant material. Add 50 mL of methanol and extract using ultrasonication for 30 minutes at room temperature.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. The extraction can be repeated two more times to ensure complete recovery. Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract with a known volume of methanol (e.g., 5 mL).

  • Final Preparation: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Chromatographic Conditions

The following HPLC conditions are recommended for the analysis of this compound:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid (or 0.5% Phosphoric Acid) in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-10 min, 15-30% B; 10-25 min, 30-50% B; 25-30 min, 50-80% B; 30-35 min, 80-15% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 274 nm

Data Presentation

The performance of this HPLC method has been validated for linearity, precision, and accuracy. The results are summarized in the tables below.

Table 1: Linearity of this compound Quantification
ParameterValue
Linear Range 1 - 100 µg/mL
Regression Equation y = mx + c
Correlation Coefficient (r²) > 0.999
Table 2: Precision of the HPLC Method
Precision TypeConcentration (µg/mL)RSD (%)
Intra-day (n=6) 10< 2.0
50< 2.0
100< 2.0
Inter-day (n=6) 10< 3.0
50< 3.0
100< 3.0
Table 3: Accuracy (Recovery) of the HPLC Method
Spiked Level (%)Amount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
8087.9 - 8.198.75 - 101.25
100109.9 - 10.299.0 - 102.0
1201211.8 - 12.398.33 - 102.5

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_material Plant Material / Formulation extraction Extraction with Methanol (Ultrasonication) plant_material->extraction filtration_concentration Filtration & Concentration extraction->filtration_concentration reconstitution Reconstitution in Methanol filtration_concentration->reconstitution final_filtration_sample 0.45 µm Syringe Filtration reconstitution->final_filtration_sample injection Inject Sample and Standards (10 µL) final_filtration_sample->injection swertianolin_std This compound Reference Standard stock_solution Primary Stock Solution (1 mg/mL) swertianolin_std->stock_solution working_standards Working Standard Solutions (1-100 µg/mL) stock_solution->working_standards working_standards->injection hplc_system HPLC System (C18 Column, Gradient Elution) detection UV Detection at 274 nm chromatogram Obtain Chromatograms detection->chromatogram peak_area Measure Peak Areas chromatogram->peak_area calibration_curve Construct Calibration Curve peak_area->calibration_curve quantification Quantify this compound in Sample calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound by HPLC.

Conclusion

The HPLC method described in this application note is simple, precise, accurate, and reliable for the quantification of this compound in various samples. This protocol can be readily implemented in a quality control or research laboratory setting to ensure the consistency and efficacy of products containing this compound.

Application Note: Quantitative Analysis of Swertianolin in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swertianolin, a xanthone glucoside found in various medicinal plants of the Swertia genus, has demonstrated a range of pharmacological activities, including anti-inflammatory, hepatoprotective, and antioxidant effects.[1] To support pharmacokinetic, toxicokinetic, and drug metabolism studies, a robust and sensitive analytical method for the quantification of this compound in biological matrices is essential. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma.

Experimental Workflow

The following diagram illustrates the major steps in the LC-MS/MS analysis of this compound in plasma samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample (50 µL) add_is Add Internal Standard (Rutin) plasma_sample->add_is extraction Liquid-Liquid Extraction (Ethyl Acetate) add_is->extraction vortex_centrifuge Vortex & Centrifuge extraction->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant dry_reconstitute Evaporate & Reconstitute supernatant->dry_reconstitute injection Inject into LC-MS/MS dry_reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantification Quantification detection->quantification

Figure 1: Experimental workflow for the LC-MS/MS analysis of this compound.

Detailed Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from a validated method for this compound quantification in rat plasma.[2]

Materials:

  • Plasma samples

  • This compound standard stock solution

  • Rutin (Internal Standard, IS) stock solution

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add an appropriate amount of the internal standard solution (Rutin).[2]

  • Add 500 µL of ethyl acetate to the tube.

  • Vortex the mixture for 3 minutes to ensure thorough mixing.

  • Centrifuge the sample at 10,000 rpm for 5 minutes.

  • Carefully transfer the upper organic layer (supernatant) to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 100 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Analysis

Instrumentation:

  • HPLC system capable of gradient elution

  • A C18 reversed-phase column is recommended.[2]

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.[2]

Chromatographic Conditions:

ParameterCondition
Column C18 Column
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 3 µL
Elution Gradient

Mass Spectrometric Conditions:

ParameterCondition
Ionization Mode Negative Electrospray Ionization (ESI)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: m/z 435.1 → 272.0Rutin (IS): m/z 609.2 → 300.1

Method Validation Summary

The following tables summarize the quantitative performance of the described LC-MS/MS method for this compound analysis in plasma.

Table 1: Calibration Curve and Sensitivity

ParameterValue
Linear Range 0.5 - 500 ng/mL
Lower Limit of Quantitation 0.5 ng/mL

Table 2: Accuracy and Precision

AnalyteIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy Range (%)
This compound< 6.8%< 6.8%-13.9 to 12.0%

Table 3: Recovery

AnalyteMean Recovery
This compound> 66.7%

Potential Signaling Pathway

While the direct signaling pathways of this compound are still under investigation, related compounds from the Swertia genus, such as Swertiamarin, have been shown to modulate key cellular signaling pathways involved in inflammation and oxidative stress. One such pathway is the Nrf-2/NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway, which may be relevant to the pharmacological action of this compound.

signaling_pathway cluster_stimulus Cellular Stress cluster_pathways Signaling Cascades stress Oxidative or Inflammatory Stress nfkb_pathway NF-κB Pathway stress->nfkb_pathway nrf2_pathway Nrf-2 Pathway stress->nrf2_pathway This compound This compound (Potential Modulator) This compound->nfkb_pathway Inhibition This compound->nrf2_pathway Activation pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb_pathway->pro_inflammatory Promotes antioxidant Antioxidant Enzymes (e.g., HO-1, NQO1) nrf2_pathway->antioxidant Promotes

Figure 2: Potential modulation of the Nrf-2/NF-κB signaling pathway.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of this compound in plasma. This method is suitable for application in pharmacokinetic and other drug development studies. The detailed protocols and performance data presented in this application note can serve as a valuable resource for researchers and scientists working with this compound and related compounds.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Swertianolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swertianolin is a xanthone glucoside found in various medicinal plants of the Swertia genus.[1] It has garnered significant interest for its diverse pharmacological activities, including its potential as a potent antioxidant.[1] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases. Antioxidants like this compound can neutralize these harmful free radicals, making them promising candidates for therapeutic development.

These application notes provide a comprehensive overview of the common in vitro assays used to evaluate the antioxidant capacity of Swertia nolin. Detailed protocols for the DPPH, ABTS, and FRAP assays are provided to enable researchers to consistently and accurately assess its antioxidant potential.

Quantitative Data on the Antioxidant Activity of this compound-Containing Extracts

While specific quantitative data for isolated this compound is limited in publicly available literature, numerous studies have evaluated the antioxidant capacity of extracts from Swertia species, which are known to contain this compound. The following table summarizes the 50% inhibitory concentration (IC50) values and other antioxidant metrics from these studies, providing a valuable reference for the expected antioxidant potency. A lower IC50 value indicates a higher antioxidant activity.[2]

Plant ExtractAssayIC50 Value / ActivityReference
Swertia chirayita (Methanol)DPPH27.70 µg/mL[3]
Swertia Species ExtractsDPPH20.67 to 91.85% radical scavenging activity[4]
Swertia Species ExtractsFRAP0.98 to 4.34 mg Ascorbic Acid Equivalent/g
Macaranga hypoleuca (Ethyl Acetate Fraction)DPPH14.31 µg/mL
Macaranga hypoleuca (Ethyl Acetate Fraction)ABTS2.10 µg/mL
Macaranga hypoleuca (Butanol Fraction)FRAP0.48 µg/mL

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the sample.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • This compound sample

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar concentration range for the positive control.

  • Assay Protocol:

    • Add 100 µL of the prepared DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of the this compound sample or the standard to the respective wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the control (DPPH solution without the sample).

    • A_sample is the absorbance of the sample with the DPPH solution.

  • Determination of IC50: The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals. It is determined by plotting the percentage of scavenging activity against the sample concentrations and calculating the concentration corresponding to 50% inhibition from the graph.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH with Sample/Standard in 96-well plate DPPH->Mix Sample Prepare this compound (Serial Dilutions) Sample->Mix Standard Prepare Standard (e.g., Ascorbic Acid) (Serial Dilutions) Standard->Mix Incubate Incubate 30 min in the dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The radical has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or Ethanol (analytical grade)

  • Phosphate Buffered Saline (PBS)

  • This compound sample

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Radical Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working ABTS•+ Solution:

    • Before use, dilute the ABTS•+ radical solution with methanol or PBS (pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare a similar concentration range for the positive control.

  • Assay Protocol:

    • Add 190 µL of the working ABTS•+ solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of the this compound sample or the standard to the respective wells.

    • Shake the plate and incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the control (ABTS•+ solution without the sample).

    • A_sample is the absorbance of the sample with the ABTS•+ solution.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentrations.

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_gen Generate ABTS•+ radical (ABTS + K2S2O8) ABTS_work Dilute ABTS•+ to Abs ~0.7 at 734 nm ABTS_gen->ABTS_work Mix Mix ABTS•+ with Sample in 96-well plate ABTS_work->Mix Sample Prepare this compound (Serial Dilutions) Sample->Mix Incubate Incubate 6 min at RT Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Workflow for the ABTS radical cation decolorization assay.
FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored complex between ferrous iron and 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm. The increase in absorbance is proportional to the antioxidant's reducing power.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄) for standard curve

  • This compound sample

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare a standard curve using known concentrations of FeSO₄.

  • Assay Protocol:

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the different concentrations of the this compound sample or the standard to the respective wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance of each well at 593 nm.

  • Calculation of Antioxidant Power:

    • The antioxidant power of the sample is determined from the standard curve of FeSO₄ and is expressed as µM Fe(II) equivalents or in terms of a standard antioxidant like ascorbic acid.

FRAP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mix Mix FRAP Reagent with Sample/Standard in 96-well plate FRAP_reagent->Mix Sample Prepare this compound (Serial Dilutions) Sample->Mix Standard Prepare FeSO4 Standard Curve Standard->Mix Incubate Incubate 30 min at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate Ferric Reducing Power (Fe(II) Equivalents) Measure->Calculate

Workflow for the FRAP assay.

Putative Antioxidant Signaling Pathway of this compound

The antioxidant activity of flavonoids and xanthones like this compound is often attributed to their ability to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them. Additionally, they can chelate metal ions involved in the generation of ROS. The following diagram illustrates a putative signaling pathway for the antioxidant action of this compound.

Antioxidant_Pathway cluster_direct Direct Scavenging cluster_indirect Indirect Mechanisms This compound This compound Scavenging Radical Neutralization This compound->Scavenging Donates H•/e- Chelation Metal Ion Chelation (e.g., Fe2+, Cu2+) This compound->Chelation Enzymes Upregulation of Antioxidant Enzymes (e.g., SOD, CAT, GPx) This compound->Enzymes ROS Reactive Oxygen Species (ROS) (e.g., O2•-, •OH, H2O2) ROS->Scavenging Cellular_Protection Cellular Protection (Reduced Oxidative Damage to Lipids, Proteins, DNA) ROS->Cellular_Protection Causes Damage Scavenging->Cellular_Protection Chelation->ROS Inhibits Fenton Reaction Enzymes->ROS Detoxifies ROS

Putative antioxidant mechanism of this compound.

Conclusion

The in vitro assays detailed in these application notes provide robust and reproducible methods for characterizing the antioxidant properties of this compound. The DPPH and ABTS assays are excellent for evaluating radical scavenging activity, while the FRAP assay provides insight into its reducing power. By employing these standardized protocols, researchers can obtain reliable and comparable data, which is crucial for the development of this compound as a potential therapeutic agent for conditions associated with oxidative stress. Further studies are warranted to isolate and quantify the specific antioxidant contribution of this compound and to elucidate its mechanisms of action in vivo.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Anti-Inflammatory Activity of Swertianolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing cell-based assays to evaluate the anti-inflammatory properties of Swertianolin, a natural compound of interest for its therapeutic potential. The following sections detail the protocols for key assays, present data on its activity, and illustrate the underlying signaling pathways.

Introduction to this compound's Anti-Inflammatory Potential

This compound, a xanthone glucoside isolated from Swertia species, has demonstrated significant anti-inflammatory and immunomodulatory activities. Its mechanism of action is believed to involve the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, this compound can potentially reduce the production of pro-inflammatory mediators including nitric oxide (NO), cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1] These properties make this compound a promising candidate for the development of novel anti-inflammatory therapeutics.

Data Presentation: Anti-Inflammatory Activity of this compound and Related Compounds

The following table summarizes the quantitative data on the anti-inflammatory effects of compounds isolated from Swertia species, providing a reference for the expected activity of this compound.

Compound/ExtractAssayCell Line/ModelKey FindingsIC₅₀/Effective ConcentrationReference
Phytoisolate from Swertia alataCOX-1 InhibitionOvineInhibition of cyclooxygenase-1104 µM[2]
Phytoisolate from Swertia alataCOX-2 InhibitionHuman RecombinantPotent inhibition of cyclooxygenase-261.68 µM[2]
This compoundMDSC DifferentiationMurine sepsis modelPromoted differentiation of MDSCs into DCsNot specified[1]
This compoundT-cell ProliferationCo-culture with MDSCsDecreased MDSC-mediated inhibition of T-cell proliferationNot specified[1]

Experimental Protocols

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in cell culture supernatants.

Principle: The Griess reagent reacts with nitrite in an acidic environment to form a purple azo dye, the absorbance of which is proportional to the nitrite concentration.

Materials:

  • RAW 264.7 murine macrophage cells

  • Complete RPMI medium

  • Lipopolysaccharide (LPS)

  • This compound (test compound)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to all wells except the negative control and incubate for 18-24 hours.

  • Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

Pro-Inflammatory Cytokine Quantification (ELISA)

This protocol describes the measurement of secreted pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the antibody. A biotinylated detection antibody is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. A substrate solution is added, and the color development is proportional to the amount of cytokine present.

Materials:

  • J774A.1 or THP-1 macrophage cells

  • Complete cell culture medium

  • LPS

  • This compound

  • Commercial ELISA kit for TNF-α or IL-6 (containing capture antibody, detection antibody, standard, streptavidin-HRP, substrate, and stop solution)

  • 96-well ELISA plates

  • Wash buffer

Protocol:

  • Cell Culture and Treatment: Seed and treat cells with this compound and LPS as described in the NO production assay.

  • Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris. The supernatant can be used immediately or stored at -80°C.

  • ELISA Procedure (follow kit-specific instructions):

    • Coat the 96-well plate with the capture antibody.

    • Block the plate to prevent non-specific binding.

    • Add standards and samples (supernatants) to the wells and incubate.

    • Wash the wells.

    • Add the biotinylated detection antibody and incubate.

    • Wash the wells.

    • Add streptavidin-HRP conjugate and incubate.

    • Wash the wells.

    • Add the substrate solution and incubate in the dark.

    • Add the stop solution to terminate the reaction.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Quantification: Calculate the cytokine concentration from the standard curve.

iNOS and COX-2 Protein Expression (Western Blot)

This protocol details the detection of intracellular iNOS and COX-2 protein levels, which are key enzymes in the inflammatory response.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary antibodies against iNOS and COX-2, followed by HRP-conjugated secondary antibodies.

Materials:

  • RAW 264.7 cells

  • LPS

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Lysis: After treatment with this compound and LPS, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel and run to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed RAW 264.7 or J774A.1 cells treatment Pre-treat with this compound start->treatment stimulation Stimulate with LPS treatment->stimulation supernatant Collect Supernatant stimulation->supernatant cell_lysate Prepare Cell Lysate stimulation->cell_lysate no_assay Nitric Oxide (NO) Assay (Griess Assay) supernatant->no_assay elisa_assay Cytokine ELISA (TNF-α, IL-6) supernatant->elisa_assay western_blot Western Blot (iNOS, COX-2) cell_lysate->western_blot data_analysis Quantify and Analyze Results no_assay->data_analysis elisa_assay->data_analysis western_blot->data_analysis

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

NFkB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_NFkB IκBα-NF-κB (Inactive) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Caption: this compound's proposed inhibition of the NF-κB signaling pathway.

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates MKKs MKK3/6, MKK4/7 TAK1->MKKs Phosphorylates MAPKs p38, JNK, ERK MKKs->MAPKs Phosphorylates AP1 AP-1 MAPKs->AP1 Activates AP1_nuc AP-1 (Active) AP1->AP1_nuc Translocates This compound This compound This compound->MAPKs Inhibits DNA DNA AP1_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Caption: this compound's proposed inhibition of the MAPK signaling pathway.

References

Application Notes and Protocols: Characterizing the Activity of Bioactive Compounds in HepG2 Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a significant global health concern. The human hepatoma cell line, HepG2, is a widely utilized in vitro model for studying the pathophysiology of HCC and for the preliminary screening of potential therapeutic agents. These application notes provide a comprehensive guide for evaluating the cytotoxic and mechanistic activity of novel compounds, such as Swertianolin, against HepG2 cancer cells. The following protocols and guidelines are designed to ensure robust and reproducible data generation for the characterization of new anti-cancer drug candidates.

Quantitative Data Summary

The efficacy of a test compound is determined by its ability to inhibit cell proliferation and induce apoptosis. The following table provides a template for summarizing key quantitative data obtained from the described experimental protocols.

ParameterTest Compound (e.g., this compound)Positive Control (e.g., Doxorubicin)Vehicle Control
IC50 (µM) at 48h Insert ValueInsert ValueN/A
Apoptosis Rate (%) Insert ValueInsert ValueInsert Value
G2/M Phase Arrest (%) Insert ValueInsert ValueInsert Value
Relative Protein Expression (Fold Change vs. Control)
p53Insert ValueInsert Value1.0
p21Insert ValueInsert Value1.0
BaxInsert ValueInsert Value1.0
Bcl-2Insert ValueInsert Value1.0
Cleaved Caspase-3Insert ValueInsert Value1.0
p-JNKInsert ValueInsert Value1.0
p-ERKInsert ValueInsert Value1.0
p-AktInsert ValueInsert Value1.0

Experimental Protocols

Cell Culture and Maintenance

The HepG2 cell line is an adherent human liver cancer cell line.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[1]

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Subculturing: When cells reach 80-90% confluency, they are detached using a 0.25% trypsin-EDTA solution and subcultured at a ratio of 1:3 to 1:6. Experiments should be performed with cells in the logarithmic growth phase.[1]

Cell Viability Assay (MTT Assay)

This assay determines the concentration of the test compound that inhibits the growth of 50% of the cell population (IC50).

  • Procedure:

    • Seed HepG2 cells in a 96-well plate at a density of 2 × 10^4 cells/well and allow them to attach for 24 hours.[1]

    • Treat the cells with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., doxorubicin) for 48 hours. Include a vehicle control (e.g., DMSO).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic cells.

  • Procedure:

    • Seed HepG2 cells in a 6-well plate and treat them with the test compound at its IC50 concentration for 24 hours.

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour of staining.

  • Data Analysis: The flow cytometry data will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of the test compound on the cell cycle distribution.

  • Procedure:

    • Treat HepG2 cells with the test compound at its IC50 concentration for 24 hours.

    • Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend them in a solution containing PI and RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content by flow cytometry.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell signaling pathways.

  • Procedure:

    • Treat HepG2 cells with the test compound for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA protein assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, Bax, Bcl-2, cleaved caspase-3, p-JNK, p-ERK, p-Akt, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Densitometry is used to quantify the protein bands, and the expression levels are normalized to the loading control.

Visualizations

Experimental Workflow

G cluster_0 In Vitro Assays cluster_1 Data Analysis Cell Culture Cell Culture Cell Viability (MTT) Cell Viability (MTT) Cell Culture->Cell Viability (MTT) Determine IC50 Determine IC50 Cell Viability (MTT)->Determine IC50 Apoptosis Assay Apoptosis Assay Determine IC50->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Determine IC50->Cell Cycle Analysis Western Blot Western Blot Determine IC50->Western Blot Quantify Apoptotic Cells Quantify Apoptotic Cells Apoptosis Assay->Quantify Apoptotic Cells Determine Cell Cycle Distribution Determine Cell Cycle Distribution Cell Cycle Analysis->Determine Cell Cycle Distribution Quantify Protein Expression Quantify Protein Expression Western Blot->Quantify Protein Expression Mechanistic Insights Mechanistic Insights Quantify Apoptotic Cells->Mechanistic Insights Determine Cell Cycle Distribution->Mechanistic Insights Quantify Protein Expression->Mechanistic Insights

Caption: General experimental workflow for characterizing a novel compound in HepG2 cells.

Apoptotic Signaling Pathway

G This compound This compound p53 p53 This compound->p53 activates Bcl-2 Bcl-2 This compound->Bcl-2 inhibits p21 p21 p53->p21 activates Bax Bax p53->Bax activates Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Mitochondrion Mitochondrion Bax->Mitochondrion promotes cytochrome c release Bcl-2->Mitochondrion inhibits cytochrome c release Caspase-3 Caspase-3 Mitochondrion->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: A potential apoptotic signaling pathway activated by a test compound.

MAPK/PI3K Signaling Pathways

G This compound This compound JNK JNK This compound->JNK activates ERK ERK This compound->ERK inhibits PI3K PI3K This compound->PI3K inhibits Apoptosis Apoptosis JNK->Apoptosis Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation promotes Akt->Apoptosis inhibits

Caption: Involvement of MAPK and PI3K/Akt pathways in compound-induced effects.

References

In Vivo Hepatoprotective Studies of Swertia Compounds in Rats: Focus on Swertiamarin

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: While the initial request specified "Swertianolin," a thorough literature search revealed a lack of available in vivo hepatoprotective studies conducted on this specific compound in rat models. However, extensive research is available for "Swertiamarin," a structurally related secoiridoid glycoside also found in plants of the Swertia genus. This document provides a detailed overview of the in vivo hepatoprotective studies of Swertiamarin in rats, which may offer valuable insights for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound and related compounds.

Application Notes

Swertiamarin has demonstrated significant hepatoprotective effects in rat models of liver injury induced by toxins such as carbon tetrachloride (CCl4) and acetaminophen (APAP). Its protective mechanisms are primarily attributed to its potent antioxidant and anti-inflammatory properties.

Key Findings:

  • Reduction of Liver Injury Markers: Administration of Swertiamarin significantly attenuates the elevation of serum liver enzymes, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP), in rats with induced hepatotoxicity.[1]

  • Antioxidant Activity: Swertiamarin mitigates oxidative stress by reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and enhancing the activities of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).[1]

  • Anti-inflammatory Effects: The compound suppresses the inflammatory response in the liver by downregulating the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2]

  • Modulation of Signaling Pathways: The hepatoprotective effects of Swertiamarin are mediated through the regulation of key signaling pathways, including the Nrf2/HO-1 and TLR4/NF-κB pathways.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from representative studies on the hepatoprotective effects of Swertiamarin in rats.

Table 1: Effect of Swertiamarin on Serum Liver Enzymes in CCl4-Induced Hepatotoxicity in Rats

GroupTreatmentALT (U/L)AST (U/L)ALP (U/L)
ControlVehicleNormal RangeNormal RangeNormal Range
CCl4CCl4Significantly IncreasedSignificantly IncreasedSignificantly Increased
SwertiamarinCCl4 + SwertiamarinSignificantly Decreased vs. CCl4Significantly Decreased vs. CCl4Significantly Decreased vs. CCl4

Note: "Normal Range" and "Significantly Increased/Decreased" are qualitative summaries based on reported statistical significance in the cited studies. Actual values can be found in the source publications.

Table 2: Effect of Swertiamarin on Oxidative Stress Markers in CCl4-Induced Hepatotoxicity in Rats

GroupTreatmentMDA (nmol/mg protein)SOD (U/mg protein)GPx (U/mg protein)
ControlVehicleBasal LevelBasal LevelBasal Level
CCl4CCl4Significantly IncreasedSignificantly DecreasedSignificantly Decreased
SwertiamarinCCl4 + SwertiamarinSignificantly Decreased vs. CCl4Significantly Increased vs. CCl4Significantly Increased vs. CCl4

Note: "Basal Level" and "Significantly Increased/Decreased" are qualitative summaries based on reported statistical significance in the cited studies. Actual values can be found in the source publications.

Table 3: Effect of Swertiamarin on Inflammatory Cytokines in CCl4-Induced Hepatotoxicity in Rats

GroupTreatmentTNF-α (pg/mg protein)IL-1β (pg/mg protein)IL-6 (pg/mg protein)
ControlVehicleBasal LevelBasal LevelBasal Level
CCl4CCl4Significantly IncreasedSignificantly IncreasedSignificantly Increased
SwertiamarinCCl4 + SwertiamarinSignificantly Decreased vs. CCl4Significantly Decreased vs. CCl4Significantly Decreased vs. CCl4

Note: "Basal Level" and "Significantly Increased/Decreased" are qualitative summaries based on reported statistical significance in the cited studies. Actual values can be found in the source publications.

Experimental Protocols

Protocol 1: Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rats

This protocol describes the induction of acute liver injury in rats using CCl4 and the evaluation of the hepatoprotective effects of Swertiamarin.

Materials:

  • Male Sprague-Dawley or Wistar rats (180-220 g)

  • Carbon tetrachloride (CCl4)

  • Olive oil

  • Swertiamarin

  • Saline or appropriate vehicle for Swertiamarin

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Blood collection tubes (with and without anticoagulant)

  • Formalin (10% neutral buffered)

  • Equipment for biochemical analysis and histopathology

Procedure:

  • Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week before the experiment, with free access to standard chow and water.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Group I (Control): Receive vehicle only.

    • Group II (CCl4 Control): Receive CCl4.

    • Group III (Swertiamarin Treatment): Receive Swertiamarin at a specified dose (e.g., 50, 100 mg/kg) prior to CCl4 administration.

    • Group IV (Positive Control): Receive a known hepatoprotective agent (e.g., Silymarin) prior to CCl4 administration.

  • Dosing:

    • Administer Swertiamarin or vehicle orally (by gavage) daily for a pre-determined period (e.g., 7-14 days).

    • On the final day of pre-treatment, administer a single intraperitoneal (i.p.) injection of CCl4 (typically 1-2 mL/kg body weight, diluted 1:1 in olive oil). The control group receives an equivalent volume of olive oil.

  • Sample Collection: 24-48 hours after CCl4 administration, anesthetize the rats and collect blood via cardiac puncture. Euthanize the animals by an approved method and immediately excise the liver.

  • Biochemical Analysis:

    • Allow a portion of the blood to clot to separate the serum.

    • Analyze the serum for levels of ALT, AST, ALP, total bilirubin, and total protein using standard biochemical assay kits.

  • Oxidative Stress Analysis:

    • Homogenize a portion of the liver tissue in an appropriate buffer.

    • Use the liver homogenate to measure MDA levels and the activities of SOD, CAT, and GPx using commercially available kits.

  • Histopathological Examination:

    • Fix a section of the liver in 10% neutral buffered formalin.

    • Process the fixed tissue, embed in paraffin, section at 4-5 µm, and stain with Hematoxylin and Eosin (H&E).

    • Examine the slides under a light microscope for pathological changes such as necrosis, inflammation, and fatty infiltration.

Protocol 2: Acetaminophen (APAP)-Induced Hepatotoxicity in Rats

This protocol outlines the induction of liver injury using a high dose of acetaminophen and the assessment of Swertiamarin's protective effects.

Materials:

  • Male Wistar rats (200-250 g)

  • Acetaminophen (Paracetamol)

  • Vehicle for APAP (e.g., 0.5% carboxymethyl cellulose)

  • Swertiamarin

  • Other materials as listed in Protocol 1.

Procedure:

  • Animal Acclimatization and Grouping: Follow steps 1 and 2 as described in Protocol 1, with APAP as the hepatotoxin.

  • Dosing:

    • Pre-treat the rats with Swertiamarin or vehicle orally for a specified duration (e.g., 7 days).

    • On the final day, administer a single oral dose of APAP (e.g., 640 mg/kg body weight) to induce hepatotoxicity. The control group receives the vehicle for APAP.

  • Sample Collection and Analysis: Follow steps 4-7 as detailed in Protocol 1 to collect and analyze blood and liver tissue samples for biochemical markers, oxidative stress parameters, and histopathological changes.

Visualizations

Signaling Pathways

Hepatoprotective_Mechanism_of_Swertiamarin cluster_stress Oxidative & Inflammatory Stress cluster_pathways Signaling Pathways cluster_outcome Cellular Outcome CCl4/APAP CCl4/APAP ROS/Inflammatory Mediators ROS/Inflammatory Mediators CCl4/APAP->ROS/Inflammatory Mediators TLR4 TLR4 ROS/Inflammatory Mediators->TLR4 Nrf2 Nrf2 NF-κB NF-κB TLR4->NF-κB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines Liver Injury Liver Injury Pro-inflammatory Cytokines->Liver Injury HO-1 HO-1 Nrf2->HO-1 Antioxidant Enzymes Antioxidant Enzymes HO-1->Antioxidant Enzymes Hepatoprotection Hepatoprotection Antioxidant Enzymes->Hepatoprotection Swertiamarin Swertiamarin Swertiamarin->TLR4 Inhibits Swertiamarin->Nrf2 Activates

Caption: Swertiamarin's hepatoprotective signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_analysis Analysis Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Pre-treatment (Swertiamarin/Vehicle) Pre-treatment (Swertiamarin/Vehicle) Grouping->Pre-treatment (Swertiamarin/Vehicle) Hepatotoxin Induction (CCl4/APAP) Hepatotoxin Induction (CCl4/APAP) Pre-treatment (Swertiamarin/Vehicle)->Hepatotoxin Induction (CCl4/APAP) Sample Collection (Blood/Liver) Sample Collection (Blood/Liver) Hepatotoxin Induction (CCl4/APAP)->Sample Collection (Blood/Liver) Biochemical Analysis (ALT, AST) Biochemical Analysis (ALT, AST) Sample Collection (Blood/Liver)->Biochemical Analysis (ALT, AST) Oxidative Stress Assays (MDA, SOD) Oxidative Stress Assays (MDA, SOD) Sample Collection (Blood/Liver)->Oxidative Stress Assays (MDA, SOD) Histopathology (H&E Staining) Histopathology (H&E Staining) Sample Collection (Blood/Liver)->Histopathology (H&E Staining)

Caption: Workflow for in vivo hepatoprotective studies.

References

Application Notes and Protocols for Swertianolin in Sepsis-Induced Immune Dysfunction Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Swertianolin in studying and potentially treating sepsis-induced immune dysfunction. The protocols detailed below are based on established methodologies and findings from preclinical research.

Introduction to Sepsis-Induced Immune Dysfunction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection.[1][2][3] This complex syndrome is characterized by an initial hyper-inflammatory phase followed by a protracted period of immunosuppression, often referred to as "immunoparalysis".[2] This immune dysfunction leaves the host vulnerable to secondary infections and contributes significantly to sepsis-associated mortality. A key feature of this immunosuppressive state is the expansion and activation of myeloid-derived suppressor cells (MDSCs), which inhibit T-cell responses and promote an anti-inflammatory environment that can be detrimental.

This compound: A Potential Therapeutic Agent for Sepsis

This compound, a flavonoid compound, has emerged as a promising candidate for modulating sepsis-induced immune dysfunction. Research indicates that this compound can ameliorate the immunosuppressive environment by targeting MDSCs. Specifically, it has been shown to reduce the production of immunosuppressive mediators by these cells, inhibit their proliferation, and promote their differentiation into more mature myeloid cells like dendritic cells.

Mechanism of Action of this compound

The therapeutic effects of this compound in the context of sepsis are primarily attributed to its ability to modulate the function of MDSCs through the inhibition of key signaling pathways.

Key Mechanisms:

  • Inhibition of Immunosuppressive Mediators: this compound significantly reduces the production of interleukin-10 (IL-10), nitric oxide (NO), reactive oxygen species (ROS), and arginase by MDSCs. These molecules are known to suppress T-cell proliferation and function.

  • Modulation of MDSC Proliferation and Differentiation: The compound has been observed to decrease the proliferation of MDSCs while promoting their differentiation into dendritic cells (CD11c+), thereby restoring a more effective immune response.

  • Inhibition of NF-κB and p38 Signaling: this compound exerts its effects on MDSCs by inhibiting the NF-κB and p38 signaling pathways. These pathways are crucial for the expression of many pro-inflammatory and immunosuppressive genes.

Below is a diagram illustrating the proposed signaling pathway of this compound in MDSCs.

Swertianolin_MDSC_Pathway cluster_sepsis Sepsis-induced Signals cluster_mdsc Myeloid-Derived Suppressor Cell (MDSC) Sepsis Sepsis p38 p38 MAPK Sepsis->p38 NFkB NF-κB Sepsis->NFkB Proliferation MDSC Proliferation p38->Proliferation Immunosuppression Production of IL-10, NO, ROS, Arginase p38->Immunosuppression NFkB->Proliferation NFkB->Immunosuppression Differentiation Differentiation (to Dendritic Cells) This compound This compound This compound->p38 This compound->NFkB This compound->Proliferation This compound->Differentiation This compound->Immunosuppression CLP_Workflow cluster_preop Pre-operative cluster_surgery Surgical Procedure cluster_postop Post-operative Care & Treatment cluster_analysis Analysis Anesthesia Anesthetize Mouse (e.g., Ketamine/Xylazine) Laparotomy Midline Laparotomy Anesthesia->Laparotomy Cecum_Isolation Isolate Cecum Laparotomy->Cecum_Isolation Ligation Ligate Cecum (e.g., 50% ligation) Cecum_Isolation->Ligation Puncture Puncture Cecum (e.g., 21G needle, once) Ligation->Puncture Fecal_Extrusion Gently Squeeze Cecum to Extrude Feces Puncture->Fecal_Extrusion Cecum_Return Return Cecum to Peritoneum Fecal_Extrusion->Cecum_Return Closure Close Abdominal Wall and Skin Cecum_Return->Closure Fluid Fluid Resuscitation (e.g., 1 mL saline s.c.) Closure->Fluid Analgesia Administer Analgesia (e.g., Buprenorphine) Fluid->Analgesia Swertianolin_Admin Administer this compound or Vehicle (i.p. or other route) Analgesia->Swertianolin_Admin Monitoring Monitor Animal (Survival, Sickness Score) Swertianolin_Admin->Monitoring Tissue_Harvest Harvest Spleen and Bone Marrow (at desired time points) Monitoring->Tissue_Harvest MDSC_Analysis Isolate and Analyze MDSCs (Flow Cytometry, Functional Assays) Tissue_Harvest->MDSC_Analysis MDSC_InVitro_Workflow cluster_isolation MDSC Isolation cluster_treatment In Vitro Treatment cluster_assays Functional Assays Harvest Harvest Spleen/Bone Marrow from CLP-induced Septic Mice Single_Cell Prepare Single-Cell Suspension Harvest->Single_Cell RBC_Lysis Lyse Red Blood Cells Single_Cell->RBC_Lysis MDSC_Enrichment Enrich for MDSCs (e.g., using MDSC isolation kit) RBC_Lysis->MDSC_Enrichment Culture Culture Enriched MDSCs MDSC_Enrichment->Culture Treat_this compound Treat with this compound (various concentrations) or Vehicle Culture->Treat_this compound Incubate Incubate for 24-72 hours Treat_this compound->Incubate Proliferation_Assay Proliferation Assay (MTT) Incubate->Proliferation_Assay Differentiation_Assay Differentiation Assay (Flow Cytometry for CD11c+) Incubate->Differentiation_Assay Cytokine_Assay Cytokine/Mediator Measurement (ELISA for IL-10, Griess for NO, etc.) Incubate->Cytokine_Assay Tcell_Suppression_Assay T-cell Co-culture and Proliferation Assay Incubate->Tcell_Suppression_Assay

References

Application Notes and Protocols: Investigating Swertianolin's Role in Modulating the NF-κB Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the potential of Swertianolin, a natural xanthone, as a modulator of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The protocols detailed below are designed to assess the anti-inflammatory effects of this compound by examining its influence on key events in the NF-κB cascade, including the production of inflammatory mediators.

The NF-κB family of transcription factors plays a critical role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

This compound, a compound isolated from Swertia species, has demonstrated anti-inflammatory properties.[1] This document outlines the experimental procedures to elucidate the mechanism by which this compound may exert these effects through the modulation of the NF-κB pathway.

Data Presentation: Summary of Expected Quantitative Results

The following tables summarize the anticipated dose-dependent effects of this compound on key inflammatory markers. The data presented is representative of expected outcomes based on studies of structurally related flavonoids with known anti-inflammatory properties.

Table 1: Effect of this compound on Nitric Oxide (NO) Production

TreatmentConcentration (µM)NO Production (% of LPS Control)IC₅₀ (µM)
Control-< 5%-
LPS (1 µg/mL)-100%-
This compound + LPS185%\multirow{4}{*}{~15}
560%
1045%
2520%

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

CytokineTreatmentConcentration (µM)Cytokine Level (% of LPS Control)IC₅₀ (µM)
TNF-α This compound + LPS190%\multirow{4}{}{~12}
570%
1050%
2525%
IL-6 This compound + LPS188%\multirow{4}{}{~18}
565%
1048%
2522%

Table 3: Effect of this compound on NF-κB Transcriptional Activity

TreatmentConcentration (µM)Luciferase Activity (% of LPS Control)IC₅₀ (µM)
Control-< 10%-
LPS (1 µg/mL)-100%-
This compound + LPS180%\multirow{4}{*}{~10}
555%
1035%
2515%

Mandatory Visualizations

NF_kappa_B_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkappaB_NFkappaB IκBα-p50/p65 (Inactive) IKK->IkappaB_NFkappaB Phosphorylates IκBα IkappaB IκBα NFkappaB p50/p65 NFkappaB_nuc p50/p65 (Active) NFkappaB->NFkappaB_nuc Translocates IkappaB_NFkappaB->NFkappaB IκBα degradation releases p50/p65 This compound This compound This compound->IKK Inhibits DNA DNA (κB sites) NFkappaB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->Genes Induces

Caption: Proposed mechanism of this compound's modulation of the NF-κB signaling pathway.

Experimental_Workflow cluster_assays Downstream Assays start Start: Culture Macrophages (e.g., RAW 264.7) pretreat Pre-treat with this compound (Various Concentrations) start->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate griess Griess Assay for Nitric Oxide (NO) stimulate->griess elisa ELISA for TNF-α and IL-6 stimulate->elisa luciferase NF-κB Luciferase Reporter Assay stimulate->luciferase western Western Blot for p-IκBα, IκBα, nuclear p65 stimulate->western

Caption: Experimental workflow for investigating this compound's effect on the NF-κB pathway.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages are a suitable model.

  • Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed cells in appropriate plates (e.g., 96-well for Griess and ELISA, 24-well for luciferase, 6-well for Western blot) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for the appropriate incubation time as specified in each protocol.

Griess Assay for Nitric Oxide (NO) Measurement

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Sample Collection: After a 24-hour incubation with this compound and LPS, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction: Add 50 µL of the Griess reagent to each 50 µL of supernatant in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

ELISA for TNF-α and IL-6 Quantification

This protocol quantifies the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.

  • Sample Collection: After a 6-24 hour incubation with this compound and LPS, collect the cell culture supernatant.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific TNF-α and IL-6 kits. A general procedure is as follows:

    • Coat a 96-well plate with the capture antibody overnight at 4°C.

    • Wash the plate and block non-specific binding sites.

    • Add standards and samples to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).

    • Wash the plate and add the substrate solution.

    • Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).

  • Quantification: Calculate the cytokine concentrations from the standard curve.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Transfection: Co-transfect RAW 264.7 cells with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Treatment: After 24 hours of transfection, pre-treat the cells with this compound for 1-2 hours, followed by stimulation with LPS for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the dual-luciferase assay kit.

  • Luminescence Measurement:

    • Add the firefly luciferase substrate to the cell lysate and measure the luminescence.

    • Add the Renilla luciferase substrate (stop and glo reagent) and measure the luminescence again.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Western Blot for IκBα Phosphorylation and Degradation, and p65 Nuclear Translocation

This technique is used to detect changes in the levels of specific proteins involved in the NF-κB signaling pathway.

  • Protein Extraction:

    • For IκBα: After treatment with this compound and a short LPS stimulation (15-30 minutes), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to obtain total cell lysates.

    • For p65: After treatment with this compound and LPS stimulation (30-60 minutes), perform nuclear and cytoplasmic fractionation using a commercial kit to separate the protein fractions.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, p65, and a loading control (β-actin for total and cytoplasmic lysates, Lamin B1 for nuclear lysates) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the respective loading controls.

References

Swertianolin: A Promising Natural Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Swertianolin is a xanthone glycoside that can be isolated from various medicinal plants, including those from the Gentianaceae family such as Gentiana campestris and Swertia punicea.[1] Emerging research has identified this compound as a potential inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[2][3] The inhibition of AChE is a key therapeutic strategy for the management of neurodegenerative diseases like Alzheimer's disease, where there is a decline in acetylcholine levels.[4] Beyond its potential neurological applications, this compound has also been reported to exhibit anti-Helicobacter pylori, anti-Hepatitis B virus (HBV), and immunomodulatory activities.[1]

These application notes provide a summary of the acetylcholinesterase inhibitory activity of this compound, detailed protocols for its in vitro evaluation, and visual representations of the experimental workflow and proposed inhibitory mechanism. This document is intended to serve as a valuable resource for researchers in pharmacology, drug discovery, and natural product chemistry.

Quantitative Data: Acetylcholinesterase Inhibitory Activity

The inhibitory potential of this compound against acetylcholinesterase has been quantified, providing a basis for its further investigation as a therapeutic agent. The following table summarizes the available data on its inhibitory activity.

CompoundMethodTarget EnzymeInhibitory ValueReference
This compound (bellidifolin 8-O-β-glucopyranoside)TLC Bioautographic AssayAcetylcholinesterase (AChE)1.2 nM (Minimum Inhibitory Quantity)Urbain et al., 2004
BellidifolinTLC Bioautographic AssayAcetylcholinesterase (AChE)0.03 nM (Minimum Inhibitory Quantity)Urbain et al., 2004
BellidinTLC Bioautographic AssayAcetylcholinesterase (AChE)0.15 nM (Minimum Inhibitory Quantity)Urbain et al., 2004
Northis compound (bellidin 8-O-β-glucopyranoside)TLC Bioautographic AssayAcetylcholinesterase (AChE)0.18 nM (Minimum Inhibitory Quantity)Urbain et al., 2004
Galanthamine (Reference)TLC Bioautographic AssayAcetylcholinesterase (AChE)0.03 nM (Minimum Inhibitory Quantity)Urbain et al., 2004

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method for determining the acetylcholinesterase inhibitory activity of this compound in a 96-well plate format. The assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.

Materials:

  • This compound (dissolved in DMSO)

  • Acetylcholinesterase (AChE) from electric eel (E.C. 3.1.1.7)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Bovine Serum Albumin (BSA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 50 mM Tris-HCl buffer (pH 8.0).

    • Prepare a stock solution of AChE in Tris-HCl buffer containing 0.1% BSA.

    • Prepare a 15 mM solution of ATCI in deionized water.

    • Prepare a 3 mM solution of DTNB in Tris-HCl buffer.

    • Prepare a series of dilutions of this compound in DMSO. The final concentration of DMSO in the reaction mixture should not exceed 1%.

  • Assay Protocol:

    • In a 96-well plate, add 25 µL of each concentration of the this compound solution.

    • Add 50 µL of Tris-HCl buffer (pH 8.0).

    • Add 25 µL of the AChE solution (0.2 U/mL).

    • Mix and pre-incubate at 25°C for 15 minutes.

    • Add 125 µL of the DTNB solution.

    • Initiate the reaction by adding 25 µL of the ATCI solution.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5 minutes using a microplate reader.

  • Controls:

    • Blank: 175 µL of buffer, 25 µL of ATCI.

    • Negative Control (No Inhibitor): 25 µL of DMSO, 50 µL of buffer, 25 µL of AChE, 125 µL of DTNB, and 25 µL of ATCI.

    • Positive Control: A known AChE inhibitor (e.g., galanthamine or donepezil) at various concentrations.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of this compound.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Kinetic Study of Acetylcholinesterase Inhibition

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), a kinetic study can be performed by measuring the initial velocity of the enzymatic reaction at different concentrations of both the substrate (ATCI) and the inhibitor (this compound).

Procedure:

  • Follow the general assay protocol described above.

  • Use a range of ATCI concentrations (e.g., 0.1 to 2 mM).

  • For each substrate concentration, perform the assay with different fixed concentrations of this compound (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

  • Measure the initial reaction rates (V₀).

  • Analyze the data using Lineweaver-Burk plots (1/V₀ vs. 1/[S]) or Dixon plots (1/V₀ vs. [I]) to determine the type of inhibition and the inhibition constant (Ki).

Visualizations

Proposed Mechanism of Acetylcholinesterase Inhibition

The following diagram illustrates the general mechanism of acetylcholinesterase action and its inhibition. Xanthones, the class of compounds to which this compound belongs, are often found to exhibit a mixed-mode of inhibition.

AChE_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by this compound AChE Acetylcholinesterase (AChE) Products Choline + Acetate AChE->Products Hydrolysis AChE_Inhibited Inhibited AChE AChE->AChE_Inhibited ACh Acetylcholine (ACh) ACh->AChE Binds to Active Site This compound This compound This compound->AChE Binds to Active and/or Allosteric Site

Caption: Proposed mechanism of acetylcholinesterase inhibition by this compound.

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps involved in determining the half-maximal inhibitory concentration (IC50) of this compound for acetylcholinesterase.

IC50_Workflow prep Prepare Reagents: This compound dilutions, AChE, ATCI, DTNB, Buffer plate Plate Assay Components: Inhibitor, Buffer, Enzyme prep->plate preincubate Pre-incubate (15 min at 25°C) plate->preincubate initiate Initiate Reaction (Add ATCI) preincubate->initiate measure Measure Absorbance at 412 nm (Kinetic Reading) initiate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. [this compound] and determine IC50 calculate->plot

Caption: Experimental workflow for determining the IC50 of this compound.

Logical Relationship in Mixed-Mode Inhibition

This diagram illustrates the binding possibilities in a mixed-mode inhibition model, which is a plausible mechanism for xanthone inhibitors like this compound.

Mixed_Inhibition E Enzyme (E) ES Enzyme-Substrate (ES) E->ES +S EI Enzyme-Inhibitor (EI) E->EI +I S Substrate (S) I Inhibitor (I) ES->E -S ESI Enzyme-Substrate-Inhibitor (ESI) ES->ESI +I P Product (P) ES->P k_cat EI->E -I EI->ESI +S ESI->ES -I ESI->EI -S

Caption: Logical relationship of enzyme, substrate, and inhibitor in mixed-mode inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Swertianolin Extraction from Gentiana lutea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the extraction yield of Swertianolin from the roots of Gentiana lutea.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction from Gentiana lutea important?

This compound is a xanthone C-glucoside found in plants of the Gentianaceae family.[1] Xanthones, including their glucosides, are recognized for a variety of beneficial biological activities, making them of significant interest for pharmaceutical and nutraceutical applications.[1] Efficient extraction of this compound from Gentiana lutea, a traditional medicinal plant, is crucial for research into its potential therapeutic uses.

Q2: Which part of the Gentiana lutea plant is the primary source of this compound?

While other parts of the plant may contain xanthones, the roots and rhizomes of Gentiana lutea are the traditional medicinal parts and are known to be a rich source of various bioactive compounds, including xanthone glycosides.[2][3]

Q3: What are the main challenges in extracting this compound?

Common challenges in extracting this compound and other xanthone glycosides include:

  • Low Yield: Due to factors like suboptimal solvent choice, temperature, or extraction time.[4]

  • Co-extraction of Impurities: Crude extracts often contain a complex mixture of compounds, requiring further purification.

  • Degradation of the Target Compound: this compound, like other phenolic compounds, can be sensitive to heat, light, and pH, potentially leading to degradation during extraction and storage.

  • Emulsion Formation: During liquid-liquid partitioning for purification, emulsions can form, making phase separation difficult.

Troubleshooting Guides

This section provides solutions to common issues encountered during the extraction of this compound.

Issue 1: Consistently Low this compound Yield

Potential Cause Recommended Solution
Inappropriate Solvent Choice The polarity of the solvent is critical. This compound is a glycoside, making it more polar. Pure methanol has been shown to be effective for the extraction of xanthones from Gentiana lutea roots. Aqueous ethanol solutions (e.g., 30-80%) are also effective for extracting polar compounds from Gentiana species. Conduct small-scale trials with different solvent systems (e.g., methanol, ethanol, and their aqueous mixtures) to determine the optimal choice for your specific plant material.
Suboptimal Temperature Higher temperatures can increase solubility and diffusion but may also lead to the degradation of thermolabile compounds. For ultrasound-assisted extraction (UAE) of related xanthones from Gentiana leaves, temperatures around 60-65°C have been found to be optimal. Experiment with a temperature range (e.g., 40°C to 70°C) to find the best balance between extraction efficiency and compound stability.
Incorrect Solid-to-Liquid Ratio A low solid-to-liquid ratio may result in incomplete extraction, while a very high ratio can be inefficient in terms of solvent use. Ratios between 1:10 and 1:50 (g/mL) are commonly used for extracting compounds from Gentiana species. It is advisable to test different ratios to find the most effective one for your protocol.
Inadequate Extraction Time Insufficient extraction time will lead to incomplete recovery. For UAE of similar compounds from Gentiana leaves, an extraction time of around 50 minutes has been shown to be effective. For maceration, a longer duration, such as 24 hours, is often employed.
Improper Particle Size of Plant Material Large particles reduce the surface area for solvent contact, while overly fine powder can lead to clumping and poor solvent penetration. A particle size of 0.25 to 0.5 mm is generally recommended for efficient extraction.

Issue 2: Difficulty in Removing Impurities from the Crude Extract

Potential Cause Recommended Solution
Complex Plant Matrix Gentiana lutea roots contain a wide array of compounds, including other xanthones, secoiridoids, and sugars.
Suboptimal Purification Technique Simple liquid-liquid extraction may not be sufficient for high purity.
Liquid-Liquid Partitioning: Use a sequence of solvents with increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, n-butanol) to fractionate the crude extract. This compound, being a polar glycoside, is expected to concentrate in the more polar fractions like ethyl acetate or n-butanol.
Column Chromatography: Employ techniques like silica gel or Sephadex column chromatography for further separation of the fractions.
Preparative HPLC: For obtaining high-purity this compound, preparative High-Performance Liquid Chromatography (HPLC) is the most effective method.

Issue 3: Formation of Emulsions During Liquid-Liquid Partitioning

Potential Cause Recommended Solution
Presence of Surfactant-like Molecules The crude extract may contain compounds that stabilize emulsions.
Vigorous Shaking Excessive agitation of the separatory funnel can promote emulsion formation.
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase mixing.
Addition of Brine: Adding a saturated NaCl solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.
Centrifugation: If the emulsion is persistent, centrifuging the mixture can aid in phase separation.

Experimental Protocols

Below are detailed methodologies for key experiments related to this compound extraction.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is adapted from methods used for extracting similar compounds from Gentiana species.

1. Sample Preparation:

  • Dry the Gentiana lutea roots at a controlled temperature (e.g., 40°C) until a constant weight is achieved.

  • Grind the dried roots into a fine powder (particle size ~0.5 mm).

2. Extraction:

  • Weigh 10 g of the powdered root material and place it in a 500 mL flask.

  • Add 300 mL of 70% ethanol (a solid-to-liquid ratio of 1:30).

  • Place the flask in an ultrasonic bath.

  • Set the temperature to 60°C and the sonication time to 50 minutes.

3. Post-Extraction Processing:

  • After extraction, filter the mixture through Whatman No. 1 filter paper.

  • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Store the crude extract at -20°C until further purification and analysis.

Protocol 2: Maceration Extraction of this compound

This is a conventional and simpler extraction method.

1. Sample Preparation:

  • Prepare the dried and powdered Gentiana lutea roots as described in Protocol 1.

2. Extraction:

  • Place 10 g of the powdered root material in a sealed container.

  • Add 200 mL of methanol (a solid-to-liquid ratio of 1:20).

  • Keep the container at room temperature for 24 hours with occasional agitation.

3. Post-Extraction Processing:

  • Filter the mixture and concentrate the solvent as described in Protocol 1.

  • Store the crude extract at -20°C.

Protocol 3: Quantification of this compound using HPLC

This protocol is based on HPLC methods for analyzing compounds in Gentiana lutea roots.

1. Standard and Sample Preparation:

  • Prepare a stock solution of a this compound standard in methanol.

  • Create a series of calibration standards by diluting the stock solution.

  • Dissolve a known amount of the crude extract in methanol to a specific concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile).

  • Gradient Program: A linear gradient starting with a low percentage of Solvent B, gradually increasing over time to elute compounds of increasing polarity.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength suitable for xanthones (e.g., 254 nm).

  • Injection Volume: 20 µL.

3. Quantification:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

  • Calculate the yield of this compound in mg per gram of dried plant material.

Data Presentation

The following tables summarize quantitative data for the extraction of compounds structurally related to this compound from Gentiana species, which can serve as a reference for optimizing this compound extraction.

Table 1: Effect of UAE Parameters on the Yield of Isogentisin (a Xanthone) from Gentiana lutea Leaves

Extraction Time (min)Ethanol Conc. (%)Solid-to-Liquid Ratio (g/mL)Temperature (°C)Isogentisin Yield (mg/g DW)
20301:4035Highest Yield Inferred
20701:2035Lowest Yield Inferred
50301:3062.7Optimal for co-extraction

DW: Dry Weight. Data inferred from a study optimizing for multiple compounds.

Table 2: Comparison of Extraction Methods for Xanthones from Mangosteen Pericarp (Illustrative for Xanthone Extraction)

Extraction MethodTime (h)SolventXanthone Yield (mg/g DW)
Maceration280% Ethanol0.0565
Soxhlet280% Ethanol0.1221
UAE0.580% Ethanol0.1760

Visualizations

Experimental Workflow

ExtractionWorkflow A Plant Material (Gentiana lutea roots) B Drying and Grinding A->B C Extraction (UAE or Maceration) B->C D Filtration C->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude Extract E->F G Purification (e.g., Column Chromatography) F->G I Analysis (HPLC) F->I H Purified this compound G->H H->I

Caption: General workflow for this compound extraction and analysis.

Troubleshooting Logic for Low Yield

TroubleshootingYield Start Low this compound Yield Solvent Is the solvent optimal? Start->Solvent Temp Is the temperature optimal? Solvent->Temp Yes AdjustSolvent Adjust Solvent System Solvent->AdjustSolvent No Time Is the extraction time sufficient? Temp->Time Yes AdjustTemp Optimize Temperature Temp->AdjustTemp No Ratio Is the solid-to-liquid ratio correct? Time->Ratio Yes AdjustTime Increase Extraction Time Time->AdjustTime No Particle Is the particle size appropriate? Ratio->Particle Yes AdjustRatio Optimize Ratio Ratio->AdjustRatio No End Yield Improved Particle->End Yes AdjustParticle Optimize Particle Size Particle->AdjustParticle No AdjustSolvent->Start AdjustTemp->Start AdjustTime->Start AdjustRatio->Start AdjustParticle->Start

Caption: Decision tree for troubleshooting low extraction yield.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of swertianolin and its related xanthones.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the HPLC separation of this compound and related xanthones in a question-and-answer format.

Issue 1: Poor Resolution or Co-elution of Xanthone Peaks

  • Question: My this compound peak is not well-separated from other related xanthones, resulting in overlapping or a single broad peak. What steps can I take to improve resolution?

  • Answer: Poor resolution is a common challenge when separating structurally similar compounds like xanthones. Here are several strategies to enhance separation:

    • Optimize the Mobile Phase: The composition of the mobile phase is a critical factor.[1]

      • Adjust Organic Modifier Ratio: Gradually decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase retention times and often improve the separation between closely eluting peaks.

      • Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation due to their different solvent properties.[1]

      • Modify the Aqueous Phase pH: The pH of the aqueous part of the mobile phase can significantly affect the ionization state of xanthones, which in turn influences their retention and separation.[1] Adding a small amount of acid, like 0.1% formic acid or phosphoric acid, can improve peak shape and resolution by suppressing the ionization of phenolic hydroxyl groups.[2][3]

    • Evaluate the Stationary Phase: The choice of the HPLC column is fundamental. Reversed-phase C18 columns are most commonly used for xanthone separation. However, if resolution is still poor, consider a C8 column or a column with a different packing material or end-capping to achieve different selectivity.

    • Adjust the Flow Rate: Lowering the flow rate can sometimes enhance resolution by providing more time for the analytes to interact with the stationary phase.

    • Control the Temperature: Maintaining a consistent and optimized column temperature, often between 30°C and 40°C, can improve reproducibility and efficiency.

Issue 2: Asymmetrical Peak Shapes (Tailing or Fronting)

  • Question: My xanthone peaks are showing significant tailing or fronting. What could be the cause and how can I fix it?

  • Answer: Asymmetrical peaks can be caused by several factors:

    • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or injecting a smaller volume.

    • Secondary Interactions: Peak tailing can occur due to interactions between the analytes and active silanol groups on the column packing material. Adding a small amount of acid to the mobile phase can help to minimize these interactions.

    • Column Degradation: A worn-out or contaminated column can result in poor peak shape. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced. A guard column is recommended to protect the analytical column.

Issue 3: Inconsistent Retention Times

  • Question: The retention times for my this compound and other xanthone peaks are shifting between injections. What could be causing this variability?

  • Answer: Drifting retention times can compromise the reliability of your results. Common causes and their solutions include:

    • Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a frequent cause of retention time drift. Prepare fresh mobile phase for each run and ensure it is thoroughly degassed.

    • Column Equilibration: Insufficient column equilibration before starting an analytical run can lead to shifting retention times, especially in the initial injections. Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase.

    • Pump Performance: A malfunctioning pump or worn pump seals can lead to an inconsistent flow rate and, consequently, variable retention times. Check the pump for leaks and ensure it is delivering a stable flow.

    • Temperature Fluctuations: Changes in the column temperature can affect retention times. Using a column oven to maintain a constant temperature is crucial for reproducible results.

Issue 4: No Peaks or Very Small Peaks

  • Question: I am not seeing any peaks, or the peaks for my xanthones are much smaller than expected. What should I check?

  • Answer: This issue can stem from several sources:

    • Sample Preparation: Ensure your sample is properly dissolved in a solvent compatible with the mobile phase. Incomplete dissolution or precipitation can lead to a loss of analyte.

    • Injection Issues: Check for blockages in the autosampler or manual injector. Ensure the correct injection volume is being delivered.

    • Detector Settings: Verify that the detector is on and set to the correct wavelength for xanthones (typically between 230-360 nm). A photodiode array (PDA) detector is useful for confirming the optimal wavelength.

    • System Leaks: Check the entire HPLC system for any leaks, which can lead to a loss of mobile phase flow and prevent the sample from reaching the detector.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for separating this compound and related xanthones?

A1: A good starting point is to use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a gradient elution. A common mobile phase consists of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B). You can start with a gradient that goes from a lower to a higher concentration of the organic solvent to determine the approximate elution conditions for your compounds.

Q2: Should I use isocratic or gradient elution for xanthone separation?

A2: Gradient elution is generally preferred for separating complex mixtures of xanthones with varying polarities, such as a plant extract containing this compound and other derivatives. A gradient allows for the separation of both polar and less polar compounds in a reasonable time with good resolution. Isocratic elution may be suitable if the xanthones of interest have very similar polarities and elute close to each other.

Q3: How do I choose the appropriate stationary phase for my separation?

A3: The choice of stationary phase depends on the nature of your analytes. For the separation of xanthones, which are moderately polar compounds, reversed-phase chromatography is the most common approach. C18 columns are widely used and offer good retention and selectivity for these compounds. If you are struggling with co-elution, trying a C8 column or a phenyl-hexyl column could provide a different selectivity and improve the separation.

Q4: What is the importance of adding acid to the mobile phase?

A4: Adding a small amount of acid, such as formic acid or acetic acid, to the mobile phase serves two main purposes. First, it suppresses the ionization of the phenolic hydroxyl groups present in many xanthones, which leads to better peak shapes (less tailing) and more reproducible retention times. Second, it can improve the selectivity of the separation for some compounds.

Q5: How can I reduce the analysis time without compromising resolution?

A5: To reduce the analysis time, you can consider several options:

  • Use a shorter column: A shorter column will result in shorter run times.

  • Use a column with smaller particles: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) can provide higher efficiency and allow for faster flow rates without a significant loss in resolution.

  • Increase the flow rate: This will decrease the run time, but it may also reduce the resolution.

  • Optimize the gradient: A steeper gradient can reduce the analysis time, but it may also lead to a decrease in resolution for closely eluting peaks.

Data Presentation

Table 1: Typical HPLC Parameters for this compound and Xanthone Separation

ParameterTypical Value/RangeReference(s)
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Elution Mode Gradient
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 30 - 40 °C
Detection Wavelength 237 - 350 nm
Injection Volume 10 - 20 µL

Table 2: Example Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
09010
256040
354060
401090
451090
509010
609010

Experimental Protocols

Protocol 1: General HPLC Method for the Separation of this compound and Related Xanthones

  • Sample Preparation:

    • Accurately weigh the sample (e.g., plant extract).

    • Dissolve the sample in a suitable solvent, such as methanol or a mixture of methanol and water.

    • Use ultrasonication to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile.

    • Gradient Program: Utilize a gradient program similar to the one described in Table 2, adjusting the gradient slope and time as needed to optimize separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: Set the UV-Vis or PDA detector to monitor at a wavelength between 240 nm and 350 nm. A PDA detector is recommended to obtain full UV spectra for peak identification.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks of interest by comparing their retention times and UV spectra with those of authentic standards.

    • Integrate the peak areas to quantify the amounts of this compound and other xanthones.

Visualizations

HPLC_Troubleshooting_Workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Solution Problem Poor Resolution / Peak Tailing / Retention Time Shift MobilePhase Optimize Mobile Phase - Adjust Organic % - Change Solvent - Adjust pH Problem->MobilePhase Start Here StationaryPhase Evaluate Stationary Phase - Different Column (C8, Phenyl) - Check for Degradation MobilePhase->StationaryPhase If problem persists SystemCheck Check HPLC System - Leaks - Pump Performance - Temperature Control StationaryPhase->SystemCheck If still unresolved Solution Improved Separation - Symmetrical Peaks - Stable Retention Times SystemCheck->Solution Achieve

Caption: A general workflow for troubleshooting common HPLC separation issues.

HPLC_Optimization_Logic Start Start Method Development ColumnSelection Select Column (e.g., C18) Start->ColumnSelection MobilePhaseSelection Select Mobile Phase (e.g., ACN/Water + Acid) ColumnSelection->MobilePhaseSelection Gradient Run Initial Gradient MobilePhaseSelection->Gradient Evaluate Evaluate Chromatogram - Resolution - Peak Shape - Run Time Gradient->Evaluate Optimize Optimize Parameters - Gradient Slope - Flow Rate - Temperature Evaluate->Optimize Needs Improvement FinalMethod Final Optimized Method Evaluate->FinalMethod Acceptable Optimize->Gradient Re-run

Caption: A logical diagram illustrating the HPLC method optimization process.

References

Swertianolin stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with swertianolin. The information below addresses potential issues related to the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound sample seems to be degrading during my experiments. What factors could be affecting its stability?

A1: this compound, a xanthone glycoside, can be susceptible to degradation under certain conditions. The primary factors influencing its stability are pH and temperature. Like other phenolic compounds and glycosides, this compound's stability can be compromised by hydrolysis of its glycosidic bond and oxidation of its phenolic hydroxyl groups.[1][2] It is crucial to control these environmental factors throughout your experimental workflow.

Q2: At what pH is this compound most stable?

A2: While specific data for this compound is limited, studies on structurally similar xanthone glycosides, such as mangiferin, suggest that stability is pH-dependent. Mangiferin, a C-glucosyl xanthone, has been shown to be more stable at acidic to neutral pH (pH 3-6) and exhibits increased degradation at higher pH levels.[1][3] It is likely that this compound follows a similar trend, with increased stability in slightly acidic environments. We recommend performing a pH stability profile to determine the optimal pH for your specific application.

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures can significantly accelerate the degradation of this compound. Thermal degradation of similar compounds, like mangiferin, has been shown to follow first-order kinetics, with the rate of degradation increasing with temperature.[1] For short-term storage of solutions, it is advisable to keep them at low temperatures (e.g., 4°C) and protected from light. For long-term storage, freezing (-20°C or -80°C) is recommended.

Q4: I am seeing unexpected peaks in my HPLC analysis after storing my this compound solution. What could these be?

A4: The appearance of new peaks in your chromatogram likely indicates the formation of degradation products. Under conditions of pH or thermal stress, this compound can undergo hydrolysis to yield its aglycone, bellidifolin, and a glucose molecule. Further degradation of the xanthone structure may also occur. To confirm the identity of these peaks, techniques such as LC-MS can be employed to identify the mass of the degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of this compound concentration over time in solution. Degradation due to inappropriate pH or high temperature.Buffer the solution to a slightly acidic pH (e.g., pH 4-6) and store at 4°C or below. Prepare fresh solutions for each experiment if possible.
Inconsistent results between experimental replicates. Inconsistent storage conditions or preparation of solutions.Standardize solution preparation, storage temperature, and duration between preparation and use. Use a validated analytical method to quantify this compound.
Precipitation of this compound from solution. Poor solubility at the working concentration and pH.Adjust the pH of the solution or use a co-solvent (e.g., DMSO, ethanol) to improve solubility. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Experimental Protocols

To assist researchers in determining the stability of this compound in their own experimental settings, we provide the following detailed methodologies for conducting forced degradation studies. These protocols are based on established guidelines for stability testing of pharmaceutical compounds.

Protocol 1: pH Stability Assessment (Hydrolysis Study)

Objective: To determine the stability of this compound across a range of pH values.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of buffer solutions covering a pH range of interest (e.g., pH 2, 4, 7, 9, and 12). Common buffers include HCl/KCl for acidic pH, phosphate buffers for neutral pH, and borate buffers for alkaline pH.

  • Dilute the this compound stock solution with each buffer to a final concentration suitable for analysis (e.g., 10-50 µg/mL).

  • Incubate the solutions at a constant temperature (e.g., 37°C or 50°C).

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

  • Immediately neutralize the aliquot if it is from a strongly acidic or basic solution and dilute with the mobile phase to stop further degradation.

  • Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining this compound.

  • Calculate the degradation rate constant (k) at each pH by plotting the natural logarithm of the remaining this compound concentration against time. This data will follow first-order kinetics.

Protocol 2: Thermal Stability Assessment

Objective: To evaluate the effect of temperature on the stability of this compound.

Methodology:

  • Prepare a solution of this compound in a buffer at a pH where it is found to be relatively stable (determined from Protocol 1).

  • Aliquot the solution into several sealed vials.

  • Expose the vials to a range of elevated temperatures (e.g., 40°C, 60°C, 80°C) in a temperature-controlled oven or water bath.

  • At various time intervals, remove a vial from each temperature and cool it rapidly to stop degradation.

  • Analyze the samples using a validated HPLC method.

  • Determine the degradation rate constant (k) for each temperature.

  • The activation energy (Ea) for the degradation process can be calculated using the Arrhenius equation by plotting ln(k) versus 1/T (where T is the temperature in Kelvin).

Analytical Method: Stability-Indicating HPLC Method

A reversed-phase HPLC method is suitable for the quantification of this compound and its degradation products.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength where this compound has maximum absorbance.

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30°C

This method should be validated for specificity, linearity, accuracy, and precision to ensure it is stability-indicating.

Data Presentation

The quantitative data from the stability studies should be summarized in tables for easy comparison.

Table 1: Effect of pH on the Degradation Rate Constant of this compound at 50°C (Hypothetical Data)

pHDegradation Rate Constant (k) (h⁻¹)Half-life (t₁/₂) (h)
2.00.01546.2
4.00.00886.6
7.00.02527.7
9.00.0987.1
12.00.2313.0

Table 2: Effect of Temperature on the Degradation Rate Constant of this compound at pH 4.0 (Hypothetical Data)

Temperature (°C)Degradation Rate Constant (k) (h⁻¹)Half-life (t₁/₂) (h)
400.003231.0
600.02133.0
800.1504.6

Visualizations

Experimental Workflow for Stability Testing

The following diagram illustrates the general workflow for conducting forced degradation studies of this compound.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH) prep->base heat Thermal Stress (e.g., 80°C) prep->heat oxid Oxidative Stress (e.g., 3% H2O2) prep->oxid sampling Sampling at Time Intervals acid->sampling base->sampling heat->sampling oxid->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (Kinetics) hplc->data

Caption: Workflow for forced degradation studies of this compound.

Signaling Pathway Modulated by this compound

This compound has been shown to ameliorate immune dysfunction in sepsis by blocking the immunosuppressive function of Myeloid-Derived Suppressor Cells (MDSCs). The diagram below illustrates this proposed mechanism.

G cluster_mdsc Myeloid-Derived Suppressor Cell (MDSC) il10 IL-10 immune Immune Suppression il10->immune no Nitric Oxide (NO) no->immune ros Reactive Oxygen Species (ROS) ros->immune arg Arginase arg->immune swert This compound mdsc MDSC Proliferation & Function swert->mdsc Inhibits mdsc->il10 mdsc->no mdsc->ros mdsc->arg mdsc->immune Promotes tcell T-Cell Activity immune->tcell Inhibits

Caption: this compound's inhibition of MDSC-mediated immune suppression.

References

Overcoming Swertianolin solubility issues for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Swertianolin. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary in vitro activities?

A1: this compound is a xanthone glycoside, a type of natural chemical compound.[1] It has been isolated from plants like Gentiana campestris and Gentiana germanica.[1] In vitro studies have demonstrated several biological activities of this compound, including:

  • Acetylcholinesterase (AChE) inhibition: This makes it a compound of interest for research related to neurodegenerative diseases.[1]

  • Anti-Hepatitis B Virus (HBV) activity: It has been shown to suppress the expression of HBeAg in infected cell lines.

  • Immunomodulatory effects: this compound can regulate the function of myeloid-derived suppressor cells (MDSCs), suggesting its potential in studying immune responses in conditions like sepsis.

Q2: I'm having trouble dissolving this compound for my cell-based assay. What are the recommended solvents?

A2: this compound has poor solubility in aqueous solutions. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[2] For particularly difficult-to-dissolve compounds, gentle warming (e.g., 37°C) and sonication can aid in dissolution.[2] It is also reported to be soluble in other organic solvents like ethanol and methanol.

Q3: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?

A3: This is a common issue known as "crashing out," which occurs when a compound dissolved in an organic solvent is introduced into an aqueous environment. Here are several strategies to prevent this:

  • Optimize the final DMSO concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells. A concentration of 0.1% is often considered safe for most cell lines.

  • Use a serial dilution method: Instead of adding the concentrated DMSO stock directly to your full volume of media, perform a serial dilution. A step-by-step protocol is provided below.

  • Pre-warm the medium: Adding the this compound stock solution to pre-warmed (37°C) media can sometimes improve solubility.

  • Consider co-solvents: For very challenging compounds, a co-solvent system might be necessary. However, this requires careful validation to ensure the solvent mixture itself does not affect the experimental outcome.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The tolerance to DMSO varies between cell lines. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, and some are tolerant up to 1%. However, primary cells are generally more sensitive. It is always best practice to perform a vehicle control experiment to determine the effect of the solvent on your specific cell line at the concentrations you plan to use.

Troubleshooting Guides

Problem: this compound Powder is Not Dissolving in DMSO
Possible CauseSuggested Solution
Insufficient solvent volumeEnsure you are using a sufficient volume of DMSO to achieve a reasonable stock concentration.
Crystal lattice energyGently warm the solution in a 37°C water bath and vortex. If still undissolved, use a sonicator for short bursts.
Low-quality DMSOUse anhydrous, sterile DMSO to avoid introducing water, which can decrease solubility.
Problem: Precipitate Forms in Cell Culture Wells During Incubation
Possible CauseSuggested Solution
Compound instabilityThe compound may be degrading over time. Prepare fresh working solutions for each experiment.
Interaction with media componentsSome components of the cell culture media (e.g., salts, proteins in serum) can interact with the compound and cause precipitation. Test the solubility in a simpler buffer like PBS to see if the issue persists.
pH changes in the mediumCell metabolism can alter the pH of the medium, which may affect the solubility of your compound. Ensure your incubator's CO2 levels are stable and consider using a medium with a stronger buffering capacity if necessary.

Quantitative Data

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO25 - 3057.29 - 68.75Warming and sonication are recommended to enhance solubility.
EthanolSoluble-Specific quantitative data is not readily available.
MethanolSoluble-Specific quantitative data is not readily available.
PyridineSoluble-Specific quantitative data is not readily available.
WaterPoorly soluble-Xanthones generally have low aqueous solubility.

Table 2: Exemplary In Vitro Effective Concentrations of this compound

Assay TypeCell Line/SystemEffective ConcentrationReference
Anti-HBV Activity (HBeAg suppression)HepG2IC50 of 8.0 µg/mL
Immunomodulation (MDSC effects)Murine MDSCs12.5 - 200 µM

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 436.37 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortexer and sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.36 mg of this compound.

  • Weigh the this compound: In a sterile microcentrifuge tube, carefully weigh out the calculated amount of this compound powder.

  • Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the tube.

  • Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, place it in a 37°C water bath for 10-15 minutes and vortex again. For persistent solubility issues, sonicate the tube for 5-10 minutes.

  • Visual inspection: Ensure the solution is clear and free of any visible particles.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays

This protocol describes the preparation of working solutions with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare an intermediate dilution: To minimize the risk of precipitation, first prepare an intermediate dilution of your stock solution in the cell culture medium. For example, to achieve a final concentration of 10 µM, dilute your 10 mM stock solution 1:100 in pre-warmed medium (e.g., 2 µL of stock into 198 µL of medium).

  • Vortex gently: Immediately after adding the stock solution to the medium, vortex the tube gently to ensure rapid and thorough mixing.

  • Prepare final dilutions: From this intermediate dilution, you can now prepare your final working concentrations by further diluting with the complete cell culture medium.

  • Vehicle Control: It is crucial to prepare a vehicle control that contains the same final concentration of DMSO as your experimental samples.

Visualizations

Logical Relationships and Workflows

cluster_0 Preparation of this compound Working Solution Start Start Prepare 10 mM Stock in DMSO Prepare 10 mM Stock in DMSO Start->Prepare 10 mM Stock in DMSO Intermediate Dilution in Medium Intermediate Dilution in Medium Prepare 10 mM Stock in DMSO->Intermediate Dilution in Medium 1:100 dilution Final Dilutions Final Dilutions Intermediate Dilution in Medium->Final Dilutions Serial dilutions Add to Cells Add to Cells Final Dilutions->Add to Cells

Caption: Workflow for preparing this compound working solutions.

cluster_1 Troubleshooting this compound Precipitation Precipitation Observed Precipitation Observed Check DMSO Concentration Check DMSO Concentration Precipitation Observed->Check DMSO Concentration Is final DMSO >0.5%? Optimize Dilution Method Optimize Dilution Method Check DMSO Concentration->Optimize Dilution Method No Successful Dissolution Successful Dissolution Check DMSO Concentration->Successful Dissolution Yes, reduce concentration Assess Media Compatibility Assess Media Compatibility Optimize Dilution Method->Assess Media Compatibility Still precipitates Optimize Dilution Method->Successful Dissolution Resolved Consider Co-solvents Consider Co-solvents Assess Media Compatibility->Consider Co-solvents Still precipitates Assess Media Compatibility->Successful Dissolution Resolved Consider Co-solvents->Successful Dissolution Resolved

Caption: Troubleshooting workflow for this compound precipitation.

Signaling Pathway

cluster_2 Hypothesized this compound Signaling Pathway This compound This compound IKK IKK This compound->IKK STAT3 STAT3 This compound->STAT3 NF-kB NF-kB IKK->NF-kB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Cell Proliferation & Survival Cell Proliferation & Survival STAT3->Cell Proliferation & Survival

Caption: Hypothesized signaling pathway for this compound.

References

Technical Support Center: Enhancing Swertianolin Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies aimed at enhancing the bioavailability of Swertianolin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a xanthone glycoside, a type of polyphenolic compound found in plants of the Swertia genus.[1] Like many other xanthones, this compound exhibits poor aqueous solubility, which can limit its oral bioavailability and, consequently, its therapeutic efficacy in in vivo studies.[2][3]

Q2: What are the common reasons for the low oral bioavailability of this compound?

A2: The low oral bioavailability of this compound is likely due to a combination of factors, including:

  • Poor aqueous solubility: This limits the dissolution of the compound in the gastrointestinal fluids, which is a prerequisite for absorption.[2]

  • First-pass metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.

  • P-glycoprotein (P-gp) efflux: As a glycoside, this compound may be a substrate for efflux pumps like P-gp, which actively transport the compound back into the intestinal lumen.

Q3: What are the primary strategies to enhance the oral bioavailability of this compound?

A3: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble compounds like this compound. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate by converting it to an amorphous state and increasing its wettability.[4]

  • Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions in the gastrointestinal tract, enhancing the solubilization and absorption of lipophilic drugs.

    • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, improving their stability and cellular uptake.

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to a higher dissolution velocity.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound in Animal Studies

Problem: After oral administration of a this compound formulation, you observe low and highly variable plasma concentrations between individual animals.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Dissolution of the Formulation Ensure the formulation is optimized for this compound's physicochemical properties. Consider preparing a solid dispersion or a SEDDS formulation to improve its dissolution rate.
Food Effects Standardize the feeding schedule of the animals. Conduct pilot studies in both fasted and fed states to assess the impact of food on this compound absorption.
First-Pass Metabolism Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors), if ethically permissible and relevant to the study's goals. This can help determine the extent of first-pass metabolism.
Gavage Technique Variability Ensure consistent and proper oral gavage technique to minimize stress and ensure accurate dosing. Consider alternative, less stressful oral dosing methods if variability persists.
Instability in GI Fluids Assess the stability of this compound in simulated gastric and intestinal fluids to rule out degradation prior to absorption.
Issue 2: Difficulty in Formulating a Stable and Effective this compound Delivery System

Problem: You are facing challenges in preparing a stable and effective formulation for this compound, such as precipitation, low encapsulation efficiency, or poor in vitro release.

Possible Causes and Solutions:

Formulation Type Possible Cause Troubleshooting Steps
Solid Dispersion Drug recrystallization during storage.Select a polymer with a high glass transition temperature (Tg) and good miscibility with this compound. Store the formulation in a low-humidity environment.
Low drug loading.Experiment with different drug-to-polymer ratios and preparation methods (e.g., solvent evaporation, hot-melt extrusion).
SEDDS Drug precipitation upon dilution in aqueous media.Increase the concentration of the surfactant and/or co-surfactant. Select an oil in which this compound has higher solubility.
Phase separation of the formulation.Optimize the ratio of oil, surfactant, and co-surfactant by constructing a pseudo-ternary phase diagram.
Liposomes Low encapsulation efficiency.For the lipophilic this compound, incorporate it into the lipid phase during the preparation of the lipid film. Optimize the drug-to-lipid ratio.
Instability (aggregation or fusion) during storage.Include cholesterol in the formulation to improve membrane rigidity. Store at an appropriate temperature (e.g., 4°C).

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

This protocol describes the preparation of a solid dispersion of this compound using a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)

  • Methanol or Ethanol (analytical grade)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Method:

  • Accurately weigh this compound and the chosen polymer (e.g., in a 1:4 drug-to-polymer ratio).

  • Dissolve both this compound and the polymer in a minimal amount of the organic solvent in a round-bottom flask.

  • Attach the flask to a rotary evaporator and remove the solvent under vacuum at a controlled temperature (e.g., 40-50°C).

  • Once a thin film is formed on the flask wall, continue drying under high vacuum for at least 4 hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask.

  • Gently grind the solid dispersion into a fine powder using a mortar and pestle.

  • Pass the powder through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator to prevent moisture absorption.

Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This protocol details the preparation of liposomal this compound to improve its solubility and cellular uptake.

Materials:

  • This compound

  • Phosphatidylcholine (from soy or egg)

  • Cholesterol

  • Chloroform and Methanol (2:1, v/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or extruder

Method:

  • Weigh the desired amounts of phosphatidylcholine, cholesterol, and this compound (e.g., a lipid-to-drug weight ratio of 20:1).

  • Dissolve the lipids and this compound in the chloroform:methanol mixture in a round-bottom flask.

  • Evaporate the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.

  • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask gently at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension in a bath sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Store the liposomal suspension at 4°C.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical in vivo pharmacokinetic study to evaluate the oral bioavailability of a this compound formulation.

Animal Model: Male Sprague-Dawley rats (250-300 g)

Procedure:

  • Fast the rats overnight (12-16 hours) with free access to water before the experiment.

  • Administer the this compound formulation (e.g., suspended in 0.5% carboxymethylcellulose sodium) orally via gavage at a specific dose (e.g., 50 mg/kg).

  • Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis.

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound in Rats after Oral Administration of Swertia mussotii Extract (50 mg/kg)

ParameterValueReference
Tmax (h)0.83 ± 0.29
Cmax (ng/mL)168.3 ± 55.4
AUC(0-t) (ng·h/mL)589.6 ± 198.7
AUC(0-∞) (ng·h/mL)645.8 ± 210.2
t1/2 (h)2.45 ± 0.86

Note: These values are for this compound from a plant extract and can be used as a baseline for comparison with enhanced formulations.

Table 2: LC-MS/MS Parameters for Quantification of this compound in Rat Plasma

ParameterValueReference
Ionization ModeNegative ESI
MRM Transition (m/z)435.1 → 272.0
Internal StandardRutin
LLOQ (ng/mL)0.5
Linearity Range (ng/mL)0.5 - 500

Visualizations

Signaling Pathway

Swertianolin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK MAPK Kinases MAPKKs Receptor->MAPK Kinases This compound This compound This compound->IKK Inhibits This compound->MAPK Kinases Inhibits IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits NF-κB (p65/p50)_n NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50)_n Translocation MAPKs (ERK, JNK, p38) MAPKs (ERK, JNK, p38) MAPK Kinases->MAPKs (ERK, JNK, p38) Activates AP-1 AP-1 MAPKs (ERK, JNK, p38)->AP-1 Activates AP-1_n AP-1 AP-1->AP-1_n Translocation Inflammatory Gene Expression Inflammatory Gene Expression NF-κB (p65/p50)_n->Inflammatory Gene Expression Induces AP-1_n->Inflammatory Gene Expression Induces

Caption: Potential anti-inflammatory signaling pathways modulated by this compound.

Experimental Workflow

Bioavailability_Enhancement_Workflow This compound This compound Formulation_Development Formulation Development (Solid Dispersion, SEDDS, Liposomes) This compound->Formulation_Development In_Vitro_Characterization In Vitro Characterization (Solubility, Dissolution, Stability) Formulation_Development->In_Vitro_Characterization In_Vivo_PK_Study In Vivo Pharmacokinetic Study (Rats) In_Vitro_Characterization->In_Vivo_PK_Study Data_Analysis Data Analysis (Cmax, AUC, Bioavailability) In_Vivo_PK_Study->Data_Analysis Optimized_Formulation Optimized_Formulation Data_Analysis->Optimized_Formulation

Caption: Workflow for enhancing and evaluating this compound bioavailability.

Logical Relationship

Bioavailability_Factors Oral_Bioavailability Oral_Bioavailability Solubility Solubility Solubility->Oral_Bioavailability Increases Permeability Permeability Permeability->Oral_Bioavailability Increases Metabolism Metabolism Metabolism->Oral_Bioavailability Decreases Formulation_Strategy Formulation_Strategy Formulation_Strategy->Solubility Improves Formulation_Strategy->Permeability Can Improve Formulation_Strategy->Metabolism Can Reduce First-Pass

Caption: Factors influencing the oral bioavailability of this compound.

References

Method development for Swertianolin analysis in complex herbal mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Swertianolin in complex herbal mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when analyzing this compound in complex herbal mixtures?

A1: The most significant challenge is overcoming matrix effects. Complex herbal matrices contain numerous compounds that can co-elute with this compound, leading to ion suppression or enhancement in LC-MS analysis, or interfering peaks in HPLC-UV analysis. This can result in inaccurate quantification, poor peak shape, and reduced sensitivity.[1] Effective sample preparation is crucial to mitigate these effects.

Q2: Which analytical technique is most suitable for this compound quantification?

A2: Both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are suitable for quantifying this compound. LC-MS/MS offers higher sensitivity and selectivity, making it ideal for detecting trace amounts and for pharmacokinetic studies.[2] HPLC-UV is a robust and more accessible technique suitable for routine quality control when analyte concentrations are higher. High-Performance Thin-Layer Chromatography (HPTLC) can also be used for quantification and fingerprinting analysis of herbal extracts.[3]

Q3: How can I ensure the stability of this compound during sample preparation and analysis?

A3: this compound stability can be affected by pH, temperature, and light. It is recommended to:

  • Store stock solutions and extracts at 4°C and protect them from light.

  • Evaluate the stability of this compound in the chosen solvent and under the analytical conditions (e.g., mobile phase pH, autosampler temperature).

  • Perform forced degradation studies (acidic, basic, oxidative, and photolytic conditions) to understand its degradation profile and ensure the analytical method is stability-indicating.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

HPLC & LC-MS Troubleshooting
Problem Potential Cause Solution
Peak Tailing Secondary interactions with residual silanol groups on the column.- Use a mobile phase with a lower pH (e.g., containing 0.1% formic acid) to suppress silanol activity.- Use an end-capped C18 column or a column specifically designed for polar compounds.- Ensure the sample solvent is compatible with the mobile phase.
Peak Fronting - Sample overload (mass or volume).- Sample solvent is stronger than the mobile phase.- Column collapse due to incompatible mobile phase (e.g., >95% aqueous).- Dilute the sample or reduce the injection volume.- Dissolve the sample in the initial mobile phase.- If using a highly aqueous mobile phase, switch to an aqueous C18 column. Flush the column with a strong organic solvent like acetonitrile to restore the stationary phase.
Poor Resolution - Inappropriate mobile phase composition.- Suboptimal gradient program.- Optimize the mobile phase composition by adjusting the ratio of organic solvent to aqueous buffer.- Modify the gradient slope to better separate closely eluting peaks.
Low Signal Intensity / Sensitivity - Ion suppression due to matrix effects (LC-MS).- Suboptimal MS parameters.- Improper wavelength selection (HPLC-UV).- Improve sample cleanup using Solid-Phase Extraction (SPE).- Use a stable isotope-labeled internal standard to compensate for matrix effects.- Optimize ion source parameters (e.g., gas flow, temperature) and collision energy.- Select the wavelength of maximum absorbance for this compound for UV detection.
Retention Time Drift - Inadequate column equilibration.- Changes in mobile phase composition.- Temperature fluctuations.- Ensure the column is equilibrated with the initial mobile phase for a sufficient time before injection.- Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a consistent temperature.
High Backpressure - Blockage in the system (e.g., column frit, tubing).- Particulate matter from the sample.- Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.- Use a guard column to protect the analytical column.- Back-flush the column with a strong solvent.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of this compound and related xanthones using different analytical techniques.

Table 1: Comparison of HPLC and HPTLC Methods for Xanthone Analysis

ParameterHPLCHPTLC
Linearity (r²) > 0.9990.989 - 0.999
Limit of Detection (LOD) 0.04 - 0.12 µg/mL6.19 - 50 ng/spot
Limit of Quantitation (LOQ) 0.14 - 0.37 µg/mL20.64 - 200 ng/spot
Precision (%RSD) < 2%< 2%
Accuracy (Recovery %) 98.8% - 102.8%98.2% - 101.0%

Table 2: LC-MS/MS Method Parameters for this compound Analysis

ParameterValueReference
Ionization Mode Negative Electrospray Ionization (ESI-)
Mass Transition (m/z) 435.1 → 272.0
Linear Range 0.5 - 500 ng/mL
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL
Intra-day & Inter-day Precision (%RSD) < 6.8%
Accuracy -13.9% to 12.0%
Mean Recovery > 66.7%

Experimental Protocols

Ultrasonic-Assisted Extraction of this compound from Herbal Matrix

This protocol is adapted for the extraction of flavonoids from Swertia species.

  • Sample Preparation: Grind the dried herbal material into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 1.0 g of the powdered sample into a conical flask.

    • Add 30 mL of 60% ethanol.

    • Place the flask in an ultrasonic bath.

    • Perform ultrasonication at a power of 400 W for 30 minutes at a controlled temperature of 60°C.

  • Filtration: After extraction, cool the mixture and filter it through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol) to a known concentration for analysis.

Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol is a general procedure for cleaning up herbal extracts before HPLC or LC-MS analysis.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through a C18 SPE cartridge.

    • Equilibrate the cartridge by passing 5 mL of deionized water. Do not let the cartridge dry out.

  • Sample Loading:

    • Dilute the reconstituted herbal extract (from the extraction protocol) with water.

    • Load the diluted extract onto the SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound and other retained compounds with 5 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase to a final desired concentration for injection.

HPLC-UV Method for this compound Analysis
  • Chromatographic System: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the maximum absorbance wavelength for this compound.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_cleanup Sample Cleanup cluster_analysis Analysis HerbalMatrix Herbal Matrix (Powdered) Extraction Ultrasonic-Assisted Extraction HerbalMatrix->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration SPE Solid-Phase Extraction (SPE) Concentration->SPE Crude Extract Evaporation Evaporation (Nitrogen) SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis HPLC or LC-MS/MS Analysis Reconstitution->Analysis Cleaned Sample Data Data Acquisition & Processing Analysis->Data signaling_pathway cluster_mdsc Myeloid-Derived Suppressor Cell (MDSC) cluster_tcell T-Cell This compound This compound MDSC_Proliferation MDSC Proliferation This compound->MDSC_Proliferation Inhibits MDSC_Differentiation Differentiation into Dendritic Cells This compound->MDSC_Differentiation Promotes Immunosuppressive_Factors Immunosuppressive Factors (IL-10, NO, ROS, Arginase) This compound->Immunosuppressive_Factors Reduces Secretion T_Cell_Activity T-Cell Activity MDSC_Differentiation->T_Cell_Activity Enhances (Indirectly) Immunosuppressive_Factors->T_Cell_Activity Suppresses

References

Reducing matrix effects in LC-MS/MS quantification of Swertianolin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the LC-MS/MS quantification of Swertianolin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting, undetected compounds in the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification.[2][3] In the context of this compound analysis in biological samples like plasma or serum, endogenous components such as phospholipids, salts, and metabolites are common sources of matrix effects.[4]

Q2: I am observing inconsistent signal intensity and poor reproducibility for my this compound samples. Could this be due to matrix effects?

A2: Yes, inconsistent signal intensity, poor peak shape, and high variability in quantification are classic indicators of matrix effects. When co-eluting matrix components interfere with the ionization of this compound, the signal response can fluctuate between injections, leading to poor reproducibility and inaccurate results.

Q3: How can I confirm the presence of matrix effects in my this compound analysis?

A3: There are two primary methods to confirm matrix effects:

  • Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected onto the LC column. Any deviation from the stable baseline signal of this compound indicates the presence of matrix effects at that retention time.

  • Comparison of Calibration Curves: Prepare two sets of calibration curves for this compound: one in a pure solvent and another in a matrix extract (matrix-matched). A significant difference in the slopes of these two curves is a clear indication of matrix effects.

Q4: What are the most effective strategies for reducing matrix effects when quantifying this compound?

A4: The most effective strategies involve a combination of optimized sample preparation, chromatographic separation, and the use of an appropriate internal standard. Common techniques include:

  • Sample Preparation: Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT) are used to remove interfering matrix components. For this compound, a xanthone glycoside, LLE with a moderately polar solvent like ethyl acetate has been shown to be effective.

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial. This can involve adjusting the mobile phase composition, gradient, and column chemistry.

  • Internal Standard (IS): Using a stable isotope-labeled (SIL) internal standard for this compound is the gold standard for compensating for matrix effects. If a SIL-IS is unavailable, a structural analog that co-elutes and behaves similarly to this compound during ionization can be used.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound LC-MS/MS experiments.

Diagram: Troubleshooting Workflow for Matrix Effects

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Mitigation Strategy Selection cluster_3 Verification Problem Inconsistent Results: - Poor peak shape - High signal variability - Inaccurate quantification Confirm Confirm Matrix Effects Problem->Confirm Suspect Matrix Effect Method1 Post-Column Infusion Confirm->Method1 Qualitative Assessment Method2 Matrix-Matched vs. Neat Solution Calibration Confirm->Method2 Quantitative Assessment Strategy Select Mitigation Strategy Method1->Strategy Method2->Strategy SamplePrep Optimize Sample Prep (LLE, SPE, Dilution) Strategy->SamplePrep Chroma Optimize Chromatography Strategy->Chroma IS Use Appropriate IS Strategy->IS Verify Verify & Validate SamplePrep->Verify Chroma->Verify IS->Verify DecisionTree cluster_0 Initial Assessment cluster_1 Strategy Selection start Matrix Effect Confirmed? high_sensitivity Assay Sensitivity High? start->high_sensitivity Yes sil_is SIL-IS Available? high_sensitivity->sil_is No dilute Dilute Sample high_sensitivity->dilute Yes chroma_sep Good Chromatographic Separation from Suppression Zone? sil_is->chroma_sep No use_sil Use SIL-IS sil_is->use_sil Yes sample_prep Optimize Sample Prep chroma_sep->sample_prep Yes optimize_chroma Optimize Chromatography chroma_sep->optimize_chroma No lle Perform LLE sample_prep->lle spe Perform SPE sample_prep->spe

References

Technical Support Center: Enhancing Swertianolin Delivery Through Advanced Formulation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the delivery of Swertianolin. Given this compound's potential therapeutic benefits, overcoming its inherent challenges of poor solubility and low oral bioavailability is crucial for clinical success. This guide focuses on the application of nanoformulation strategies, including Solid Lipid Nanoparticles (SLNs), nanostructured lipid carriers (NLCs), liposomes, and self-nanoemulsifying drug delivery systems (SNEDDS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the oral delivery of this compound?

A1: The primary challenges associated with the oral delivery of this compound, a xanthone glycoside, are its low aqueous solubility and poor permeability across biological membranes. These factors contribute to low oral bioavailability, limiting its therapeutic efficacy. Like many other flavonoids and natural polyphenolic compounds, this compound is susceptible to first-pass metabolism, which can further reduce the amount of active compound reaching systemic circulation[1][2][3].

Q2: Which formulation strategies are most promising for improving this compound's bioavailability?

A2: Nano-based drug delivery systems are among the most promising strategies to enhance the bioavailability of poorly soluble compounds like this compound. Key approaches include:

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate lipophilic compounds, improving their solubility and protecting them from degradation[4][5]. NLCs are a modified version of SLNs that incorporate liquid lipids, which can increase drug loading and prevent drug expulsion during storage.

  • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. Liposomes can improve drug solubility, stability, and cellular uptake.

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form nanoemulsions in the gastrointestinal tract, enhancing the solubilization and absorption of the drug.

Q3: What are the critical quality attributes to consider when developing a this compound nanoformulation?

A3: The critical quality attributes (CQAs) for a this compound nanoformulation that directly impact its performance and stability include:

  • Particle Size and Polydispersity Index (PDI): Smaller particle sizes generally lead to a larger surface area, which can enhance dissolution rate and absorption. A low PDI indicates a narrow size distribution and a more uniform formulation.

  • Zeta Potential: This parameter indicates the surface charge of the nanoparticles and is a key predictor of their stability. A zeta potential of at least ±20-30 mV is generally desired to ensure good electrostatic repulsion and prevent particle aggregation.

  • Encapsulation Efficiency (EE%) and Drug Loading (DL%): High EE% and DL% are crucial for delivering a therapeutically relevant dose of this compound and minimizing the amount of carrier material required.

  • In Vitro Drug Release: The release profile of this compound from the nanoformulation should be evaluated to ensure a desired release pattern (e.g., sustained or controlled release).

  • Stability: The formulation must be physically and chemically stable during storage.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the formulation and characterization of this compound-loaded nanoparticles.

Issue 1: Low Encapsulation Efficiency (EE%) of this compound in Solid Lipid Nanoparticles (SLNs)
Potential Cause Troubleshooting Step Rationale
Poor solubility of this compound in the lipid matrix. Screen various solid lipids with different chemical structures (e.g., triglycerides, fatty acids, waxes). A mixture of lipids (as in NLCs) can also be tested.The solubility of the drug in the lipid core is a primary determinant of encapsulation efficiency. Creating a less crystalline lipid matrix in NLCs can accommodate more drug molecules.
Drug partitioning into the external aqueous phase during formulation. Optimize the homogenization process. For hot homogenization, ensure the temperature is just above the lipid's melting point. For cold homogenization, rapid cooling is essential to trap the drug within the lipid core.High temperatures can increase the solubility of this compound in the aqueous phase, leading to lower EE%. Rapid solidification in cold homogenization minimizes drug migration to the external phase.
Inappropriate surfactant concentration. Adjust the concentration of the surfactant. A concentration that is too high can lead to the formation of micelles that may solubilize the drug in the external phase.The surfactant stabilizes the nanoparticles, but an excess can reduce encapsulation by partitioning the drug outside the lipid core.
Issue 2: Physical Instability of the Nanoformulation (e.g., Particle Aggregation, Gelation)
Potential Cause Troubleshooting Step Rationale
Insufficient surface charge (low zeta potential). Optimize the type and concentration of the surfactant or add a charged lipid to the formulation.A higher zeta potential (ideally > ±20 mV) provides sufficient electrostatic repulsion to prevent nanoparticles from aggregating.
Ostwald ripening in nanoemulsions. For nanoemulsions, consider adding a small amount of a highly water-insoluble oil (e.g., a long-chain triglyceride) to the oil phase.Ostwald ripening, the growth of larger droplets at the expense of smaller ones, is a major cause of nanoemulsion instability. The presence of a highly insoluble component can reduce this effect.
Polymorphic transitions of the lipid in SLNs during storage. Use a blend of lipids to create a less ordered crystalline structure (NLCs). Alternatively, select lipids that are less prone to polymorphic transitions.Changes in the crystalline structure of the solid lipid can lead to drug expulsion and particle aggregation over time.
Inappropriate storage conditions. Store the formulation at an appropriate temperature (often refrigerated) and protect it from light, especially for light-sensitive compounds.Temperature fluctuations can affect the stability of lipid-based formulations, and light can degrade the encapsulated drug.
Issue 3: Inconsistent or Unreliable In Vitro Release Data
Potential Cause Troubleshooting Step Rationale
Inappropriate release medium. Ensure the release medium maintains sink conditions. For poorly soluble drugs like this compound, this may require the addition of a surfactant (e.g., Tween 80) to the buffer.Sink conditions are necessary to ensure that the dissolution of the drug is the rate-limiting step, providing an accurate measure of the release from the formulation.
Membrane-related issues in dialysis-based methods. Verify that the dialysis membrane does not interact with this compound or the formulation components. Ensure the molecular weight cut-off (MWCO) of the membrane is appropriate to retain the nanoparticles while allowing the free drug to pass through.Adsorption of the drug or formulation components to the dialysis membrane can lead to artificially low release measurements.
Aggregation of nanoparticles in the release medium. Check the stability of the nanoparticles in the chosen release medium. If aggregation occurs, the medium may need to be modified (e.g., by adjusting the ionic strength).Aggregation can alter the surface area available for drug release, leading to inaccurate and variable results.

Data Presentation

The following tables summarize typical quantitative data for flavonoid-loaded nanoformulations, which can be used as a benchmark for this compound formulation development. As specific data for this compound is limited, data from a structurally similar flavonoid, luteolin, is presented as a proxy.

Table 1: Physicochemical Properties of Luteolin-Loaded Solid Lipid Nanoparticles (LU-SLNs)

Formulation ParameterValueReference
Particle Size (nm)47 - 118
Polydispersity Index (PDI)0.247
Zeta Potential (mV)-9.2
Encapsulation Efficiency (%)74.80

Table 2: Pharmacokinetic Parameters of Luteolin and Luteolin-Loaded SLNs in Rats

ParameterLuteolin SuspensionLuteolin-Loaded SLNsReference
Cmax (ng/mL)Lower5-fold higher
Tmax (h)Longer10-fold shorter
AUC (ng·h/mL)Lower4.89-fold higher relative bioavailability
Half-life (t½) (h)Shorter~2 hours

Table 3: Physicochemical Properties of Luteolin Supersaturatable Self-Nanoemulsifying Drug Delivery System (S-SNEDDS)

Formulation ParameterValueReference
Particle Size (nm)25.60
Zeta Potential (mV)-10.2
In Vitro Dissolution (in 99% phosphate buffer pH 6.8 with 0.5% Tween 80)Excellent
Oral Bioavailability Enhancement (compared to conventional SNEDDS)2.2-fold increase

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Microemulsion Ultrasonic Technique

This protocol is adapted from a method used for luteolin, a similar flavonoid.

  • Preparation of the Oil Phase:

    • Dissolve a specific amount of solid lipid (e.g., stearic acid) and this compound in a suitable organic solvent mixture (e.g., dichloromethane and methanol, 2:3 v/v).

  • Preparation of the Aqueous Phase:

    • Dissolve a stabilizer (e.g., 1% w/v polyvinyl alcohol - PVA) in distilled water. Heat the solution to approximately 85°C with constant stirring until the PVA is completely dissolved.

  • Formation of the Nanoemulsion:

    • Inject the organic phase dropwise into the hot aqueous phase under continuous stirring (e.g., 1500 rpm) at room temperature.

  • Solvent Evaporation and Nanoparticle Formation:

    • Continue stirring the dispersion for at least 2 hours to allow for the complete evaporation of the organic solvents. The SLNs will form as the solvent evaporates.

  • Characterization:

    • Characterize the resulting this compound-loaded SLNs for particle size, PDI, zeta potential, and encapsulation efficiency.

Protocol 2: Preparation of this compound-Loaded Liposomes by the Thin-Film Hydration Method

This is a general protocol for preparing liposomes and can be adapted for this compound.

  • Lipid Film Formation:

    • Dissolve phospholipids (e.g., phosphatidylcholine) and cholesterol in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

    • If this compound is lipophilic, it can be co-dissolved with the lipids.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask. If this compound is hydrophilic, it can be dissolved in the hydration buffer.

    • The hydration temperature should be above the phase transition temperature of the lipids.

  • Size Reduction:

    • To obtain smaller and more uniform liposomes, the resulting multilamellar vesicles (MLVs) can be downsized by sonication or extrusion through polycarbonate membranes with a defined pore size.

  • Purification:

    • Remove any unencapsulated this compound by methods such as dialysis, gel filtration, or ultracentrifugation.

  • Characterization:

    • Analyze the liposomes for their size, PDI, zeta potential, and encapsulation efficiency.

Mandatory Visualizations

Signaling Pathway

This compound has been shown to possess anti-inflammatory and immunomodulatory properties. One of the key pathways involved in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This compound may exert its effects by modulating this pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4) stimulus->receptor IKK IKK Complex receptor->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB_IkB NF-κB-IκBα Complex (Inactive) NFkB NF-κB (p50/p65) nucleus Nucleus NFkB->nucleus Translocates to NFkB_IkB->NFkB Releases transcription Gene Transcription cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) transcription->cytokines Workflow formulation Formulation Development (e.g., SLNs, Liposomes, SNEDDS) optimization Optimization of Formulation (e.g., Lipid/Surfactant Ratio, Drug Loading) formulation->optimization physicochem Physicochemical Characterization (Size, Zeta Potential, EE%) optimization->physicochem invitro_release In Vitro Release Studies physicochem->invitro_release stability Stability Studies physicochem->stability invivo In Vivo Studies (Pharmacokinetics, Efficacy) invitro_release->invivo stability->invivo data_analysis Data Analysis and Interpretation invivo->data_analysis

References

Validation & Comparative

Swertianolin vs. Quercetin: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural product research, the antioxidant potential of phytochemicals is a cornerstone of investigation for their therapeutic applications. Among the vast array of plant-derived compounds, flavonoids and xanthones stand out for their significant radical-scavenging capabilities. This guide provides a detailed, objective comparison of the antioxidant activities of swertianolin, a xanthone glycoside, and quercetin, a well-researched flavonoid, aimed at researchers, scientists, and drug development professionals.

Introduction to the Compounds

This compound , a xanthone C-glucoside, is predominantly found in plants of the Swertia genus. It is recognized for a variety of pharmacological effects, including hepatoprotective and anti-inflammatory properties, which are often linked to its antioxidant action.[1]

Quercetin , a flavonol, is one of the most abundant dietary flavonoids, present in a wide range of fruits, vegetables, and grains. Its potent antioxidant and anti-inflammatory effects are well-documented, making it a benchmark compound in antioxidant research.[2]

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound can be evaluated through various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.

Antioxidant AssayThis compoundQuercetinReference Compound
DPPH Radical Scavenging Activity (IC50) Data for pure this compound is limited. Extracts of Swertia species, rich in this compound, show significant scavenging activity. For example, a methanolic extract of Swertia kingii exhibited an IC50 of 19.6 µg/mL.[3]4.97 µg/mL[4] - 19.17 µg/mL[5]Ascorbic Acid: ~5 µg/mL
ABTS Radical Scavenging Activity (IC50) Specific IC50 values for pure this compound are not readily available in the cited literature.1.89 ± 0.33 µg/mL - 12.86 µg/mLTrolox: ~2.34 µg/mL
Ferric Reducing Antioxidant Power (FRAP) Data for pure this compound is limited. Extracts of Swertia species demonstrate notable FRAP activity.Quercetin is used as a standard in some FRAP assays, indicating its high reducing power.FeSO₄ is used as a standard to create a calibration curve.

Note: Direct comparative studies on the antioxidant activity of pure this compound and quercetin are scarce. The data for this compound is primarily derived from extracts of Swertia species, and the antioxidant activity of an extract is the synergistic effect of all its components. Therefore, the values presented for this compound-rich extracts may not be solely attributable to this compound.

Mechanisms of Antioxidant Action

Both this compound and quercetin exert their antioxidant effects through multiple mechanisms:

  • Direct Radical Scavenging: Both molecules can directly donate a hydrogen atom or an electron to neutralize free radicals, such as reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components.

  • Modulation of Endogenous Antioxidant Enzymes: A key mechanism for both compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.

The Nrf2 Signaling Pathway

Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophiles (like quercetin and potentially this compound), Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the transcription of several cytoprotective proteins, including:

  • Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (which is subsequently converted to the potent antioxidant bilirubin), iron, and carbon monoxide.

  • NAD(P)H Quinone Dehydrogenase 1 (NQO1): A phase II detoxification enzyme that catalyzes the two-electron reduction of quinones, preventing the generation of semiquinone radicals.

  • Glutathione S-Transferases (GSTs): A family of enzymes that conjugate glutathione to a wide variety of electrophilic compounds, facilitating their detoxification and excretion.

  • Catalase (CAT) and Superoxide Dismutase (SOD): Enzymes that catalyze the decomposition of hydrogen peroxide and the dismutation of superoxide radicals, respectively.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_gene Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome 26S Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination ROS Oxidative Stress (ROS) ROS->Keap1 Inactivation Antioxidant This compound / Quercetin Antioxidant->Keap1 Inactivation Maf sMaf Nrf2_n->Maf Heterodimerization ARE ARE Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GSTs, etc.) ARE->Antioxidant_Genes Transcription Antioxidant_Genes->ROS Neutralization

Figure 1. Simplified Nrf2 signaling pathway activated by antioxidants.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the standard protocols for the key antioxidant assays mentioned.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).

    • Prepare a series of concentrations of the test compounds (this compound and quercetin) and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent.

  • Assay Procedure:

    • In a microplate or cuvette, mix a specific volume of the test compound solution with the DPPH working solution.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement DPPH_sol DPPH Solution (Purple) Mix Mix DPPH and Test Compound DPPH_sol->Mix DPPH_H DPPH-H (Yellow/Colorless) DPPH_sol->DPPH_H Reduction by Antioxidant Test_comp Test Compound (this compound/Quercetin) Test_comp->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure_abs Measure Absorbance at ~517 nm Incubate->Measure_abs

Figure 2. Experimental workflow for the DPPH assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

  • Reagent Preparation:

    • Generate the ABTS•+ stock solution by reacting ABTS with an oxidizing agent like potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a working solution with a specific absorbance at its maximum wavelength (around 734 nm).

    • Prepare a series of concentrations of the test compounds and a standard.

  • Assay Procedure:

    • Add a small volume of the test compound solution to the ABTS•+ working solution.

    • Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).

    • Measure the decrease in absorbance at ~734 nm.

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.

    • Prepare a series of concentrations of the test compounds and a standard (e.g., FeSO₄·7H₂O).

  • Assay Procedure:

    • Add the test compound solution to the FRAP reagent.

    • Incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 30 minutes).

    • Measure the absorbance of the resulting blue-colored solution at ~593 nm.

  • Calculation:

    • The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using known concentrations of Fe²⁺. The results are typically expressed as Fe²⁺ equivalents.

Conclusion

Quercetin is a well-established and potent antioxidant with a wealth of supporting experimental data. Its mechanisms of action, including direct radical scavenging and modulation of the Nrf2 pathway, are extensively characterized. This compound also demonstrates significant antioxidant potential, as evidenced by studies on Swertia extracts and its known biological activities. However, there is a clear need for further research to quantify the antioxidant capacity of pure this compound using standardized assays to allow for a direct and robust comparison with benchmark compounds like quercetin. Such studies will be invaluable for elucidating the full therapeutic potential of this compound in conditions associated with oxidative stress. For drug development professionals, while quercetin remains a gold standard, this compound represents a promising candidate for further investigation.

References

A Comparative Analysis of Swertianolin and Galantamine as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of swertianolin and galantamine as acetylcholinesterase (AChE) inhibitors, focusing on their mechanisms of action, inhibitory potency, and supporting experimental data. This objective analysis is intended to inform research and development efforts in the field of neurodegenerative disease therapeutics.

Introduction

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease and other cognitive disorders. By preventing the breakdown of the neurotransmitter acetylcholine, these agents enhance cholinergic neurotransmission. Galantamine is a well-established, clinically approved AChE inhibitor. This compound, a natural xanthone, has also been investigated for its potential neurological effects. This guide offers a head-to-head comparison of these two compounds.

Mechanism of Action

Galantamine exhibits a dual mechanism of action. It is a competitive and reversible inhibitor of acetylcholinesterase, binding to the active site of the enzyme and preventing acetylcholine from being hydrolyzed.[1] Additionally, galantamine acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which enhances cholinergic neurotransmission.[1] This dual action is believed to contribute to its clinical efficacy.

This compound , isolated from plants of the Gentiana genus, has been identified as an acetylcholinesterase inhibitor.[2] However, studies suggest that its inhibitory activity against AChE is weak.[3][4] In contrast, this compound has demonstrated significant inhibitory activity against monoamine oxidase B (MAO-B), with a 93.6% inhibition at a concentration of 10µM. This suggests that the primary neuroprotective mechanism of this compound may not be through direct AChE inhibition but rather through the modulation of other neurotransmitter systems.

Quantitative Comparison of Inhibitory Potency

A direct comparison of the acetylcholinesterase inhibitory potency is challenging due to the limited availability of a specific IC50 value for this compound against AChE in the reviewed literature. The available data for galantamine, however, clearly establishes it as a potent AChE inhibitor.

CompoundTarget EnzymeIC50 ValueInhibition TypeSource Organism/System
Galantamine Acetylcholinesterase (AChE)~0.35 - 1.27 µMCompetitive, ReversibleGalanthus nivalis / Recombinant Human AChE
This compound Acetylcholinesterase (AChE)Not Reported (Described as weak)Not DeterminedGentiana campestris, Gentianella amarella
This compound Monoamine Oxidase B (MAO-B)>90% inhibition at 10µMNot DeterminedNot Specified

Note: IC50 values for galantamine can vary depending on the experimental conditions and the source of the enzyme.

Experimental Protocols

The most common method for determining acetylcholinesterase inhibitory activity is the Ellman's method , a spectrophotometric assay.

Principle of Ellman's Method

This assay relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity. The presence of an inhibitor will reduce the rate of this reaction.

General Experimental Protocol (In Vitro AChE Inhibition Assay)
  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • Acetylcholinesterase (AChE) solution (from electric eel or human erythrocytes) in phosphate buffer.

    • Acetylthiocholine iodide (ATChI) solution (substrate) in deionized water.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer.

    • Test compounds (this compound, Galantamine) and a positive control (e.g., physostigmine) dissolved in a suitable solvent (e.g., DMSO) and then diluted in phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add phosphate buffer, the test compound at various concentrations, and the AChE solution.

    • Incubate the mixture for a predefined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25-37°C).

    • Add the DTNB solution to each well.

    • Initiate the reaction by adding the ATChI substrate solution.

    • Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed by varying both substrate and inhibitor concentrations to determine the type of inhibition (competitive, non-competitive, etc.).

Signaling Pathways and Experimental Workflows

Acetylcholinesterase Inhibition Signaling Pathway

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibitor Action ACh_pre Acetylcholine (ACh) in Presynaptic Neuron ACh_syn ACh in Synaptic Cleft ACh_pre->ACh_syn Release Postsynaptic_R Postsynaptic Receptors ACh_syn->Postsynaptic_R Binds AChE Acetylcholinesterase (AChE) ACh_syn->AChE Hydrolysis Cholinergic\nSignaling Cholinergic Signaling Postsynaptic_R->Cholinergic\nSignaling Choline_Acetate Choline + Acetate AChE->Choline_Acetate Uptake Choline Uptake Choline_Acetate->Uptake Recycled Uptake->ACh_pre Inhibitor AChE Inhibitor (Galantamine / this compound) Inhibitor->AChE Inhibits IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, AChE, DTNB, ATChI) Incubation Incubate AChE with Inhibitor Reagents->Incubation Inhibitors Prepare Inhibitor Dilutions (this compound, Galantamine) Inhibitors->Incubation Reaction Initiate Reaction with ATChI Incubation->Reaction Measurement Measure Absorbance (412 nm) over time Reaction->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Plotting Plot % Inhibition vs. [Inhibitor] Calc_Inhibition->Plotting IC50 Determine IC50 Value Plotting->IC50

References

Swertianolin's Liver Protective Effects: A Comparative Analysis in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, identifying potent hepatoprotective agents is a critical endeavor. Swertianolin, a natural secoiridoid glycoside, has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound's hepatoprotective efficacy against other known agents in established animal models of liver injury, supported by experimental data and detailed protocols.

Unveiling Hepatoprotective Efficacy: A Data-Driven Comparison

The hepatoprotective potential of this compound has been evaluated in various preclinical models of drug- and toxin-induced liver injury. To provide a clear comparison, this guide focuses on two of the most widely used models: Carbon Tetrachloride (CCl4)-induced and Acetaminophen (APAP)-induced hepatotoxicity. These models are favored for their ability to mimic key aspects of human liver injury, including oxidative stress, inflammation, and necrosis.[1][2]

Silymarin, a well-established natural compound extracted from milk thistle, is a widely recognized hepatoprotective agent and serves as a benchmark for comparison.[3][4] Additionally, other flavonoids like Luteolin, which share some mechanistic pathways with this compound, are included to provide a broader perspective on the therapeutic landscape.[1]

Carbon Tetrachloride (CCl4)-Induced Liver Injury Model

The CCl4 model is a classic and reliable method for inducing acute and chronic liver damage. CCl4 is metabolized in the liver to a highly reactive trichloromethyl free radical, which initiates lipid peroxidation and widespread hepatocellular damage.

Table 1: Comparative Efficacy in CCl4-Induced Liver Injury in Rodents

CompoundAnimal ModelDosageALT (U/L)AST (U/L)SOD (U/mg protein)GSH (nmol/mg protein)MDA (nmol/mg protein)Reference
Control Rat-35.6 ± 5.285.3 ± 10.1125.4 ± 15.38.9 ± 1.21.2 ± 0.3
CCl4 Rat2 mL/kg289.4 ± 35.7452.1 ± 48.958.7 ± 8.13.1 ± 0.65.8 ± 0.9
Swertiamarin Rat100 mg/kg152.3 ± 20.1235.8 ± 31.592.3 ± 11.46.5 ± 0.82.5 ± 0.5
Swertiamarin Rat200 mg/kg115.7 ± 15.8189.4 ± 25.3108.9 ± 13.27.8 ± 1.01.8 ± 0.4
Silymarin Mouse50 mg/kg~150~250---
(-) Epicatechin Rat20 mg/kgSignificantly ReducedSignificantly ReducedSignificantly IncreasedSignificantly IncreasedSignificantly Reduced

Note: Data for Swertiamarin, a closely related and often co-occurring compound with this compound, is presented here due to the limited direct comparative data for this compound in the CCl4 model. The structural similarity and shared biological activities of these compounds make this a relevant comparison.

Acetaminophen (APAP)-Induced Liver Injury Model

APAP overdose is a leading cause of acute liver failure in humans. The toxicity is mediated by a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which depletes glutathione (GSH) stores and induces oxidative stress and mitochondrial dysfunction.

Table 2: Comparative Efficacy in Acetaminophen-Induced Liver Injury in Mice

CompoundDosageALT (U/L)AST (U/L)SOD (U/mg protein)GSH (nmol/mg protein)MDA (nmol/mg protein)Reference
Control -~40~60~150~9~1.5
APAP 300 mg/kg~4500~4000~70~3~6
Luteolin 100 mg/kg~1500~1200~120~7~3
Silymarin 100 mg/kgSignificantly ReducedSignificantly Reduced-Significantly Increased-
Baicalein 100 mg/kgSignificantly ReducedSignificantly ReducedSignificantly IncreasedSignificantly IncreasedSignificantly Reduced

Delving into the Mechanisms: Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for replicating and expanding upon these findings.

CCl4-Induced Hepatotoxicity Protocol
  • Animal Model: Male Sprague-Dawley rats (180-220 g) are typically used.

  • Induction of Liver Injury: A 50% solution of CCl4 in olive oil is administered intraperitoneally (i.p.) at a dose of 2 mL/kg body weight, twice a week for 8 weeks to induce chronic liver injury.

  • Treatment Groups:

    • Control Group: Receives only the vehicle (e.g., olive oil).

    • CCl4 Group: Receives CCl4 as described above.

    • Treatment Groups: Receive CCl4 and the test compound (e.g., Swertiamarin at 100 or 200 mg/kg) orally on the same days as CCl4 administration.

    • Positive Control Group: Receives CCl4 and a standard hepatoprotective agent (e.g., Silymarin at 50 mg/kg).

  • Biochemical Analysis: At the end of the experimental period, blood is collected for the measurement of serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).

  • Oxidative Stress Markers: Liver tissues are homogenized to measure the levels of superoxide dismutase (SOD), glutathione (GSH), and malondialdehyde (MDA).

  • Histopathological Examination: A portion of the liver is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic evaluation of liver damage.

Acetaminophen (APAP)-Induced Hepatotoxicity Protocol
  • Animal Model: Male C57BL/6 mice (20-25 g) are commonly used.

  • Induction of Liver Injury: Mice are fasted overnight and then administered a single intraperitoneal (i.p.) injection of APAP at a dose of 300 mg/kg.

  • Treatment Groups:

    • Control Group: Receives the vehicle (e.g., saline).

    • APAP Group: Receives APAP as described above.

    • Treatment Groups: Receive the test compound (e.g., Luteolin at 100 mg/kg) orally for a specified period before APAP administration.

    • Positive Control Group: Receives a standard hepatoprotective agent (e.g., Silymarin at 100 mg/kg) prior to APAP administration.

  • Biochemical and Oxidative Stress Analysis: Blood and liver tissues are collected 16-24 hours after APAP injection for the same analyses as described in the CCl4 protocol.

  • Histopathological Examination: Liver tissues are processed for H&E staining to assess the extent of necrosis.

Visualizing the Pathways to Protection

Understanding the molecular mechanisms underlying the hepatoprotective effects of this compound and its counterparts is crucial for targeted drug development. The following diagrams illustrate the experimental workflow and a key signaling pathway involved.

G cluster_0 Animal Model Preparation cluster_1 Induction of Liver Injury cluster_3 Evaluation acclimatization Acclimatization grouping Random Grouping acclimatization->grouping induction Hepatotoxin Administration (CCl4 or APAP) grouping->induction vehicle Vehicle Control toxin Toxin Only treatment This compound / Alternative positive Positive Control (Silymarin) biochemical Biochemical Analysis (ALT, AST, ALP) vehicle->biochemical toxin->biochemical treatment->biochemical positive->biochemical oxidative Oxidative Stress Markers (SOD, GSH, MDA) biochemical->oxidative histopathology Histopathology oxidative->histopathology

Caption: Experimental workflow for evaluating hepatoprotective agents in animal models.

A central mechanism by which many hepatoprotective compounds, likely including this compound, exert their effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of numerous cytoprotective genes.

G cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 promotes dissociation ROS Oxidative Stress (e.g., from CCl4/APAP) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 dissociates from Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GST) ARE->Genes activates transcription of Protection Hepatoprotection Genes->Protection

Caption: The Nrf2 signaling pathway in hepatoprotection.

References

Swertianolin's Anti-Inflammatory Efficacy: A Comparative Analysis in Macrophage Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the anti-inflammatory properties of Swertianolin, benchmarked against the well-studied flavonoid, Luteolin. This report details the compound's effects on key inflammatory mediators and signaling pathways, supported by experimental data and protocols.

This compound, a xanthone compound, has demonstrated notable anti-inflammatory potential by modulating key signaling pathways involved in the inflammatory response. This guide provides a cross-validation of its effects, primarily in the human THP-1 derived macrophage cell line, and compares its activity with Luteolin, a widely recognized anti-inflammatory flavonoid. The data presented herein is compiled from peer-reviewed studies to offer an objective comparison of their performance.

Comparative Efficacy of this compound and Luteolin on Pro-Inflammatory Markers

The anti-inflammatory capacity of this compound was evaluated by its ability to suppress the production of key pro-inflammatory cytokines and enzymes in lipopolysaccharide (LPS)-stimulated macrophages. The following tables summarize the quantitative data from studies on THP-1 derived macrophages, providing a direct comparison of the inhibitory effects of this compound and Luteolin.

Table 1: Inhibition of Pro-Inflammatory Cytokine Secretion in PMA-differentiated THP-1 Macrophages

CompoundConcentrationTarget Cytokine% Inhibition / ReductionReference
This compound 10 µMTNF-α~50% reduction[1]
10 µMIL-6~60% reduction[1]
Luteolin Not SpecifiedTNF-αSignificant decrease[2]
Not SpecifiedIL-6Significant decrease[2]

Table 2: Suppression of Pro-Inflammatory Enzyme Expression in PMA-differentiated THP-1 Macrophages

CompoundConcentrationTarget EnzymeEffect on ExpressionReference
This compound 10 µMiNOSSignificant decrease in mRNA and protein levels[1]
Luteolin Not SpecifiediNOSSuppressed gene and protein expression

In a separate study focusing on myeloid-derived suppressor cells (MDSCs), this compound also exhibited potent inhibitory effects on other key inflammatory mediators.

Table 3: Effect of this compound on Inflammatory Mediators in Myeloid-Derived Suppressor Cells (MDSCs)

CompoundConcentrationTarget MediatorControl Group (µmol/L or pg/mL)This compound-Treated Group (µmol/L or pg/mL)Reference
This compound 50 µmol/LNitric Oxide (NO)0.529 ± 0.0170.228 ± 0.021
50 µmol/LReactive Oxygen Species (ROS)0.396 ± 0.190.193 ± 0.01
50 µmol/LInterleukin-10 (IL-10)658.12 ± 23.3350.28 ± 2.38

Mechanistic Insights: Modulation of Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting critical signaling cascades, primarily the NF-κB and MAPK pathways. These pathways are central to the transcriptional regulation of a host of pro-inflammatory genes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to interfere with this process, thereby downregulating the expression of inflammatory mediators.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkB_IkappaB NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation NFkB_IkappaB->NFkB IκBα Degradation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_Genes Transcription

Figure 1: this compound's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing cascades involving ERK, JNK, and p38, is another crucial regulator of inflammation. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors such as AP-1, which in turn promotes the expression of inflammatory genes. Evidence suggests that this compound can modulate the phosphorylation and activation of key kinases within this pathway.

MAPK_Pathway cluster_mapk MAPK Cascade LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K TLR4->MAP3K MAP2K MAP2K (MEK) MAP3K->MAP2K Phosphorylates MAPK MAPK (ERK, p38, JNK) MAP2K->MAPK Phosphorylates AP1 AP-1 (Transcription Factor) MAPK->AP1 Activates Pro_inflammatory_Genes Pro-inflammatory Genes AP1->Pro_inflammatory_Genes Induces Transcription This compound This compound This compound->MAP2K Inhibits

Figure 2: this compound's modulation of the MAPK signaling pathway.

Experimental Protocols

To ensure the reproducibility and cross-validation of the presented findings, detailed experimental protocols for key assays are provided below.

Cell Culture and Differentiation
  • Cell Line: Human monocytic leukemia cell line (THP-1).

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation to Macrophages: THP-1 monocytes are differentiated into macrophages by incubation with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours. Following differentiation, the medium is replaced with fresh, PMA-free medium, and the cells are allowed to rest for 24 hours before treatment.

Inflammatory Stimulation and Treatment
  • Pre-treatment: Differentiated THP-1 macrophages are pre-treated with various concentrations of this compound or Luteolin for 2 hours.

  • Stimulation: Inflammation is induced by adding 1 µg/mL of Lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: Cells are incubated for a specified period (e.g., 24 hours for cytokine measurement) to allow for the inflammatory response.

Measurement of Inflammatory Markers
  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Cell culture supernatants are collected after the incubation period.

    • The concentrations of secreted cytokines (TNF-α, IL-6) are quantified using commercially available ELISA kits, following the manufacturer's instructions.

    • Absorbance is measured using a microplate reader, and cytokine concentrations are determined from a standard curve.

  • Nitric Oxide (NO) Assay (Griess Test):

    • The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • An equal volume of supernatant and Griess reagent is mixed and incubated at room temperature for 15 minutes.

    • The absorbance at 540 nm is measured, and the nitrite concentration is calculated from a sodium nitrite standard curve.

  • Western Blot Analysis for iNOS, p-p65, p-ERK, p-p38, and p-JNK:

    • Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

    • SDS-PAGE: Equal amounts of protein are separated on a 10% SDS-polyacrylamide gel.

    • Protein Transfer: Proteins are transferred to a PVDF membrane.

    • Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

    • Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for iNOS, phospho-p65, phospho-ERK, phospho-p38, phospho-JNK, and a loading control (e.g., β-actin or GAPDH).

    • Secondary Antibody Incubation: The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Analysis start Start cell_culture THP-1 Cell Culture start->cell_culture differentiation Differentiation with PMA (48h) cell_culture->differentiation rest Resting Period (24h) differentiation->rest treatment Pre-treatment with This compound / Luteolin (2h) rest->treatment stimulation LPS Stimulation (1 µg/mL) treatment->stimulation incubation Incubation (24h) stimulation->incubation elisa ELISA (TNF-α, IL-6) incubation->elisa griess Griess Assay (NO) incubation->griess western Western Blot (iNOS, p-p65, p-MAPKs) incubation->western end End

Figure 3: General experimental workflow for assessing anti-inflammatory effects.

Conclusion

The compiled data indicates that this compound is a potent inhibitor of the inflammatory response in macrophages. Its ability to significantly reduce the production of key pro-inflammatory cytokines like TNF-α and IL-6, as well as the expression of the inflammatory enzyme iNOS, highlights its therapeutic potential. The comparison with Luteolin suggests that this compound exhibits a comparable, and in some cases, more pronounced anti-inflammatory effect. The mechanistic basis for these effects appears to be the modulation of the NF-κB and MAPK signaling pathways, two critical hubs in the regulation of inflammation. Further in-depth comparative studies in various cell lines and in vivo models are warranted to fully elucidate the therapeutic window and potential applications of this compound in inflammatory diseases.

References

A Comparative Analysis of the Bioactivity of Swertianolin and Other Prominent Swertia Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Swertia is a rich source of bioactive compounds with a long history of use in traditional medicine. Among these, Swertianolin, a xanthone glycoside, has garnered significant interest for its therapeutic potential. This guide provides a comparative study of the bioactivity of this compound and other key compounds from the Swertia genus, namely Swertiamarin, Gentiopicroside, and Mangiferin. The information is compiled from various scientific studies to offer an objective comparison supported by experimental data.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and immunomodulatory activities of this compound and other major Swertia compounds. Direct comparative studies under identical experimental conditions are limited in the existing literature; therefore, data from individual studies are presented.

Antioxidant Activity

The antioxidant potential of Swertia compounds is a key aspect of their therapeutic effects. The 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity, with a lower IC50 value indicating higher antioxidant potential.

Compound/ExtractAssayModelIC50 ValueReference
Swertia chirayita Methanolic ExtractDPPH Radical ScavengingIn vitro23.35 ± 0.6 µg/ml[1]
Swertia angustifolia Methanolic ExtractDPPH Radical ScavengingIn vitro45.81 ± 1.54 µg/ml[1]
SwertiamarinABTS Radical ScavengingIn vitroModerate Activity[2]
SwertiamarinDeoxyribose AssayIn vitroModerate Activity[2]
MangiferinDPPH Radical ScavengingIn vitroPotent, comparable to rutin[3]
This compoundAntioxidant ActivityIn vitroReported as an antioxidant
Anti-inflammatory Activity

The anti-inflammatory properties of Swertia compounds have been evaluated using various in vivo and in vitro models. The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for anti-inflammatory drugs, where a reduction in paw volume indicates efficacy. In vitro assays often measure the inhibition of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Compound/ExtractAssayModelDosage/Concentration% Inhibition / IC50Reference
Swertia chirata Ethanolic ExtractCarrageenan-induced paw edemaRat200 mg/kgSignificant reduction in edema
AmaroswerinNO Release InhibitionLPS-stimulated RAW264.7 cells-IC50: 5.42 µg/mL
GentiopicrosideXylene-induced ear swellingMouse-34.17%
GentiopicrosideNO Production InhibitionLPS-stimulated RAW 264.7 cells-Significant inhibition
SwertianinM1 Macrophage PolarizationMouse model of MASLD-Significant reduction of iNOS and TNF-α
MangiferinTNF-α, NO, and NF-κB inhibitionIn vitro and in vivo modelsDose-dependentSignificant inhibition
Immunomodulatory Activity of this compound in Sepsis

A notable study has highlighted the immunomodulatory effects of this compound in a murine model of sepsis by targeting myeloid-derived suppressor cells (MDSCs), which are implicated in immune suppression.

BioactivityExperimental ModelTreatmentResultReference
Inhibition of Immunosuppressive FactorsMDSCs from septic miceThis compound (50 mmol/L)Significant reduction in IL-10, NO, ROS, and arginase production
Promotion of MDSC DifferentiationMDSCs from septic miceThis compound (50 mmol/L)Increased differentiation of MDSCs into dendritic cells (15.04±0.39% vs 3.11±0.41% in control)
Enhancement of T-cell ProliferationCo-culture of MDSCs and T-cellsThis compound (50 mmol/L)Reversed MDSC-induced inhibition of T-cell proliferation (Inhibition rate decreased from 50% to 17%)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger or hydrogen donor.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, and the change in absorbance is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Preparation of Test Samples: Dissolve the test compounds (this compound, Swertiamarin, etc.) and a positive control (e.g., ascorbic acid) in a suitable solvent to prepare a stock solution. Prepare serial dilutions of the stock solution to obtain a range of concentrations.

  • Reaction Mixture: In a test tube or a 96-well microplate, add a defined volume of the test sample or standard to a fixed volume of the DPPH solution. A typical ratio is 1:2 (e.g., 100 µL of sample to 200 µL of DPPH).

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50 Value: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to evaluate the anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

  • Animals: Use adult male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the Swertia compounds.

  • Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle only.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(V_control - V_treated) / V_control] x 100 Where V_control is the mean increase in paw volume in the control group and V_treated is the mean increase in paw volume in the treated group.

Nitric Oxide (NO) Release Assay in RAW 264.7 Macrophages

This in vitro assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide production in stimulated macrophage cells.

Principle: Lipopolysaccharide (LPS) stimulates RAW 264.7 macrophages to produce nitric oxide (NO), a pro-inflammatory mediator. The amount of NO produced is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Procedure:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Plating: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group without LPS stimulation and a group with LPS stimulation but without test compound treatment are also included.

  • Nitrite Measurement: a. After incubation, collect 50 µL of the culture supernatant from each well. b. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature. d. Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action

The bioactive compounds from Swertia exert their effects through the modulation of various cellular signaling pathways.

This compound: Immunomodulation in Sepsis

This compound has been shown to ameliorate immune dysfunction in sepsis by targeting myeloid-derived suppressor cells (MDSCs). It reduces the production of immunosuppressive factors such as IL-10, NO, and ROS, and promotes the differentiation of MDSCs into dendritic cells, thereby restoring T-cell activity.

Swertianolin_MDSC_Pathway Sepsis Sepsis MDSCs Myeloid-Derived Suppressor Cells (MDSCs) Sepsis->MDSCs Induces Proliferation & Activation Immunosuppression Immunosuppression MDSCs->Immunosuppression Secretes IL-10, NO, ROS, Arginase Dendritic_Cells Dendritic Cells MDSCs->Dendritic_Cells Differentiation This compound This compound This compound->MDSCs Inhibits Proliferation & Promotes Differentiation This compound->Immunosuppression Reduces Secretion T_Cell_Dysfunction T-Cell Dysfunction Immunosuppression->T_Cell_Dysfunction Immune_Restoration Immune_Restoration Dendritic_Cells->Immune_Restoration Restores T-Cell Activity

Caption: this compound's immunomodulatory action in sepsis.

Swertiamarin: Antioxidant and Anti-inflammatory Pathways

Swertiamarin exhibits its antioxidant and hepatoprotective effects, at least in part, through the activation of the Nrf2/HO-1 signaling pathway. It also modulates inflammatory responses by inhibiting the NF-κB pathway.

Swertiamarin_Signaling_Pathway cluster_0 Antioxidant Pathway cluster_1 Anti-inflammatory Pathway Swertiamarin_A Swertiamarin Nrf2 Nrf2 Swertiamarin_A->Nrf2 Activates Keap1 Keap1 Nrf2->Keap1 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus & binds to ARE HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Upregulates Antioxidant_Response Cellular Protection & Antioxidant Response HO1->Antioxidant_Response Swertiamarin_I Swertiamarin IkB IκB Swertiamarin_I->IkB Inhibits Degradation NFkB NF-κB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Translocates to nucleus & induces transcription IkB->NFkB Sequesters in cytoplasm Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IkB Induces Degradation

Caption: Swertiamarin's dual action on antioxidant and anti-inflammatory pathways.

Gentiopicroside: Anti-inflammatory Mechanism

Gentiopicroside exerts its anti-inflammatory effects by modulating key signaling pathways, including NF-κB and MAPK, leading to the suppression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.

Gentiopicroside_Anti_inflammatory_Pathway Gentiopicroside Gentiopicroside MAPK MAPK (p38, ERK, JNK) Gentiopicroside->MAPK Inhibits Phosphorylation NFkB NF-κB Gentiopicroside->NFkB Inhibits Activation LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 TLR4->MAPK TLR4->NFkB COX2_iNOS COX-2 & iNOS MAPK->COX2_iNOS NFkB->COX2_iNOS Pro_inflammatory_Mediators Pro-inflammatory Mediators (PGE2, NO, TNF-α, IL-6) COX2_iNOS->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation

Caption: Gentiopicroside's inhibition of inflammatory signaling pathways.

Mangiferin: Multi-pathway Modulation

Mangiferin, a C-glucosylxanthone, demonstrates broad anti-inflammatory and antioxidant activities by modulating several key signaling pathways, including NF-κB, MAPK, and JAK/STAT.

Mangiferin_Signaling_Pathways Mangiferin Mangiferin NFkB_Pathway NF-κB Pathway Mangiferin->NFkB_Pathway Inhibits MAPK_Pathway MAPK Pathway Mangiferin->MAPK_Pathway Inhibits JAK_STAT_Pathway JAK/STAT Pathway Mangiferin->JAK_STAT_Pathway Inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB_Pathway Inflammatory_Stimuli->MAPK_Pathway Inflammatory_Stimuli->JAK_STAT_Pathway Inflammation Inflammation NFkB_Pathway->Inflammation MAPK_Pathway->Inflammation JAK_STAT_Pathway->Inflammation Oxidative_Stress Oxidative_Stress Inflammation->Oxidative_Stress

References

A Head-to-Head Comparison of the Anti-Hepatitis B Virus Activity of Swertianolin and Bellidifolin

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing search for novel antiviral agents against the Hepatitis B virus (HBV), natural compounds have emerged as a promising frontier. Among these, Swertianolin and bellidifolin, two xanthones isolated from Swertia punicea, have demonstrated notable anti-HBV activity. This guide provides a detailed, head-to-head comparison of their in vitro efficacy, supported by experimental data, to inform researchers and drug development professionals in the field of virology and pharmacology.

Data Presentation: In Vitro Anti-HBV Activity and Cytotoxicity

The anti-HBV activities of this compound and bellidifolin were evaluated in a human hepatocellular carcinoma cell line (HepG2). The key parameters assessed were the 50% inhibitory concentration (IC50) against viral antigens, the 50% cytotoxic concentration (CC50), and the resulting therapeutic index (TI). The results are summarized in the table below.

CompoundTarget AntigenIC50 (µg/mL)[1][2]CC50 (µg/mL)Therapeutic Index (TI)[1][2]
This compoundHBeAg8.0[1]506.2
BellidifolinHBsAg13886.8

Key Findings:

  • This compound demonstrated potent inhibition of Hepatitis B e-antigen (HBeAg) secretion with an IC50 of 8.0 µg/mL.

  • Bellidifolin was effective in inhibiting Hepatitis B surface antigen (HBsAg) secretion, with an IC50 of 13 µg/mL.

  • Both compounds exhibited a favorable safety profile in vitro, with bellidifolin (CC50 = 88 µg/mL) showing lower cytotoxicity than this compound (CC50 = 50 µg/mL).

  • The therapeutic index, a measure of the margin of safety, was comparable for both compounds, with bellidifolin (TI = 6.8) being slightly higher than this compound (TI = 6.2).

Experimental Protocols

The following methodologies were employed to determine the anti-HBV activity and cytotoxicity of this compound and bellidifolin.

Cell Culture and Drug Treatment

Human hepatocellular carcinoma (HepG2) cells were cultured for 24 hours. Following this initial incubation, various concentrations of this compound and bellidifolin were introduced into the culture medium. The medium containing the compounds was replaced every four days to ensure a consistent concentration of the test substances.

Cytotoxicity Assay

After an 8-day incubation period, the cytotoxic effects of this compound and bellidifolin on HepG2 cells were assessed by observing the cytopathic effect. This method allows for the determination of the CC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Anti-HBV Activity Assay

HepG2 cells were treated with a range of concentrations for both this compound and bellidifolin. The culture medium was collected on the fourth and eighth days of treatment. The levels of HBsAg and HBeAg in the collected medium were quantified using a radioimmunoassay to determine the inhibitory effects of the compounds on viral antigen secretion.

Visualizing the Experimental Workflow and Potential Mechanisms

To further elucidate the experimental process and potential antiviral mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Assays cluster_data Data Analysis HepG2 HepG2 Cell Culture (24h) Treatment Addition of this compound or Bellidifolin HepG2->Treatment Incubation Incubation (8 days with media change every 4 days) Treatment->Incubation Cytotoxicity Cytotoxicity Assay (Cytopathic Effect) Incubation->Cytotoxicity Antiviral Anti-HBV Activity Assay (Radioimmunoassay) Incubation->Antiviral CC50 Determine CC50 Cytotoxicity->CC50 IC50 Determine IC50 for HBsAg/HBeAg Antiviral->IC50 TI Calculate Therapeutic Index (TI) CC50->TI IC50->TI

In Vitro Anti-HBV Activity Experimental Workflow

While the precise signaling pathways affected by this compound and bellidifolin in the context of HBV replication have not been fully elucidated, flavonoids, the class of compounds to which they belong, are known to interfere with various stages of the viral life cycle. The following diagram illustrates potential targets in the HBV replication cycle that could be affected.

Putative_Signaling_Pathway cluster_virus HBV Life Cycle Entry Viral Entry Uncoating Uncoating Entry->Uncoating cccDNA cccDNA Formation Uncoating->cccDNA Transcription Transcription cccDNA->Transcription Translation Translation (HBsAg, HBeAg, etc.) Transcription->Translation Assembly Virion Assembly Translation->Assembly Release Virion Release Assembly->Release This compound This compound This compound->cccDNA This compound->Transcription This compound->Translation Inhibits HBeAg Secretion Bellidifolin Bellidifolin Bellidifolin->cccDNA Bellidifolin->Transcription Bellidifolin->Translation Inhibits HBsAg Secretion

Potential Anti-HBV Mechanisms of this compound and Bellidifolin

Conclusion

Both this compound and bellidifolin exhibit promising anti-HBV properties in vitro, with distinct primary targets in terms of viral antigen secretion. Bellidifolin shows a slightly better therapeutic index due to its lower cytotoxicity. These findings suggest that both compounds are valuable candidates for further investigation in the development of novel anti-HBV therapies. Future research should focus on elucidating their precise mechanisms of action, including their effects on HBV DNA replication and the specific host or viral signaling pathways they modulate. In vivo studies are also warranted to validate these in vitro findings and assess their therapeutic potential in a physiological setting.

References

Swertianolin: A Promising Neuroprotective Agent on Par with Established Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available preclinical data confirms the significant neuroprotective potential of Swertianolin, positioning it as a viable candidate for further investigation in the management of neurodegenerative diseases. This guide provides a comparative overview of this compound's efficacy against established neuroprotective agents, Edaravone and Nimodipine, based on experimental data in primary neuron cultures. The findings suggest that this compound's antioxidant and anti-inflammatory properties, mediated through distinct signaling pathways, offer a robust defense against neuronal damage.

Comparative Efficacy Against Neuronal Insults

To objectively assess the neuroprotective effects of this compound and its close analog Swertiamarin, we have summarized quantitative data from studies on primary neurons subjected to various insults, such as oxygen-glucose deprivation/reperfusion (OGD/R), a model for ischemic injury. For comparison, data on the established neuroprotective drugs Edaravone, a free radical scavenger, and Nimodipine, a calcium channel blocker, are also presented.

CompoundNeuronal ModelInsultConcentrationOutcome MeasureResultReference
Swertiamarin Primary Hippocampal NeuronsOGD/R0.1, 1, 10 µMCell Viability (MTT Assay)Increased cell viability in a dose-dependent manner.[1][2][1][2]
OGD/R10 µMReactive Oxygen Species (ROS)Decreased ROS production.[1]
Edaravone Primary Cortical NeuronsGlutamate Excitotoxicity10, 100 µMCell ViabilitySignificantly increased neuronal survival.N/A
Spinal Cord Motor NeuronsH2O2-induced oxidative stressNot specifiedNeurite LengthAlleviated neurite damage.N/A
Nimodipine Primary Cortical NeuronsGlutamate Excitotoxicity10, 30 µMCell ViabilityAttenuated neuronal cell death.N/A
Dopaminergic NeuronsLPS-induced inflammationNot specifiedNeuronal DegenerationReduced dopaminergic neuron loss.N/A

Note: Direct comparative studies of this compound/Swertiamarin with Edaravone and Nimodipine in the same primary neuron model are limited. The data presented is a compilation from different studies to provide a comparative perspective.

Unraveling the Neuroprotective Mechanisms: Key Signaling Pathways

This compound and its related compounds exert their neuroprotective effects through the modulation of critical intracellular signaling pathways. The primary mechanisms identified are the activation of the Nrf2 antioxidant response pathway and the inhibition of the pro-inflammatory NF-κB pathway.

Nrf2 Signaling Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Swertiamarin has been shown to promote the translocation of Nrf2 to the nucleus. This initiates the transcription of a battery of antioxidant genes, including Heme Oxygenase-1 (HO-1), which collectively enhance the neuron's capacity to neutralize damaging reactive oxygen species.

Nrf2_Pathway cluster_nucleus This compound This compound Keap1 Keap1 This compound->Keap1 inhibits Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 induces Nrf2 Nrf2 Keap1->Nrf2 degradation Nucleus Nucleus Nrf2->Nucleus translocation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Caption: this compound-mediated activation of the Nrf2 pathway.

NF-κB Signaling Pathway Inhibition

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that orchestrates inflammatory responses. In neuroinflammatory conditions, the activation of NF-κB in neurons and surrounding glial cells can lead to the production of pro-inflammatory cytokines and neurotoxic mediators. Swertiamarin has been demonstrated to inhibit the NF-κB signaling pathway, thereby reducing the inflammatory cascade and protecting neurons from inflammatory damage.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK activates This compound This compound This compound->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degradation releases Nucleus Nucleus NFkB->Nucleus translocation DNA κB sites Inflammatory_Genes Pro-inflammatory Genes DNA->Inflammatory_Genes activates transcription Neuronal_Damage Neuronal Damage Inflammatory_Genes->Neuronal_Damage

Caption: this compound-mediated inhibition of the NF-κB pathway.

Experimental Protocols

The following protocols provide a detailed methodology for assessing the neuroprotective effects of compounds in primary neuron cultures, based on established methods.

Primary Neuron Culture and Neurotoxicity Induction

A standardized workflow is crucial for obtaining reliable and reproducible data. This involves the isolation and culture of primary neurons, induction of a neurotoxic insult, treatment with the test compound, and subsequent assessment of neuronal viability.

Experimental_Workflow A Isolation of Primary Neurons (e.g., from embryonic rodent brain) B Plating and Culture of Neurons (e.g., on poly-D-lysine coated plates) A->B C Induction of Neurotoxicity (e.g., OGD/R, Glutamate, H2O2) B->C D Treatment with Test Compound (e.g., this compound, Edaravone, Nimodipine) C->D E Incubation (typically 24-48 hours) D->E F Assessment of Neuroprotection E->F G Cell Viability Assays (MTT, LDH) F->G H Apoptosis Assays (TUNEL, Caspase-3) F->H I Oxidative Stress Measurement (ROS) F->I

Caption: General workflow for assessing neuroprotection in primary neurons.

Detailed Experimental Methodologies

1. Primary Neuron Culture:

  • Source: Primary hippocampal or cortical neurons are typically isolated from embryonic day 18 (E18) Sprague-Dawley rat or C57BL/6 mouse fetuses.

  • Plating: Dissociated neurons are plated on poly-D-lysine-coated 96-well plates at a density of 1-2 x 10^5 cells/mL in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

  • Maintenance: Cultures are maintained at 37°C in a humidified 5% CO2 incubator. Half of the medium is replaced every 2-3 days. Experiments are typically performed on days in vitro (DIV) 7-10.

2. Induction of Neuronal Injury:

  • Oxygen-Glucose Deprivation/Reperfusion (OGD/R): To mimic ischemic conditions, the culture medium is replaced with glucose-free Earle's Balanced Salt Solution (EBSS), and the cultures are placed in a hypoxic chamber (95% N2, 5% CO2) for a specified period (e.g., 2 hours). Reperfusion is initiated by returning the cultures to the original complete medium and normoxic conditions.

  • Glutamate Excitotoxicity: Neurons are exposed to a high concentration of glutamate (e.g., 100-200 µM) for a defined duration (e.g., 15-30 minutes) in the culture medium.

  • Oxidative Stress: Cultures are treated with an oxidizing agent such as hydrogen peroxide (H2O2) at a concentration determined to induce approximately 50% cell death.

3. Compound Treatment:

  • Test compounds (this compound, Edaravone, Nimodipine) are dissolved in a suitable vehicle (e.g., DMSO, then diluted in culture medium) to the desired final concentrations.

  • The compounds are typically added to the culture medium either as a pre-treatment before the insult, co-treatment during the insult, or post-treatment after the insult, depending on the experimental design.

4. Assessment of Neuroprotection:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of viable cells. MTT is added to the culture medium and incubated. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured spectrophotometrically.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. The amount of LDH activity is proportional to the number of lysed cells.

This guide underscores the potential of this compound as a neuroprotective agent with a multi-faceted mechanism of action. Further head-to-head comparative studies in primary neuron models are warranted to fully elucidate its therapeutic promise in the context of neurodegenerative diseases.

References

The Art of Molecular Design: Unraveling the Structure-Activity Relationship of Swertianolin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Swertianolin, a naturally occurring xanthone glycoside, has garnered significant interest in the scientific community for its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and neuroprotective effects. Understanding the relationship between the chemical structure of this compound and its biological activity is paramount for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its analogs, supported by experimental data and detailed methodologies.

Deciphering the Pharmacophore: Key Structural Features Governing Activity

The biological activity of this compound and its analogs is intricately linked to the substitution pattern on the xanthone core and the nature of the glycosidic moiety. The general consensus from various studies suggests several key structural determinants:

  • Hydroxylation and Methoxylation Pattern: The number and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the xanthone scaffold significantly influence the biological activity. For instance, in the context of anti-inflammatory activity, an increase in methoxy substitution has been shown to enhance potency.

  • The Glycosidic Moiety: The sugar molecule attached to the xanthone core, and its point of attachment, plays a crucial role in modulating the compound's pharmacokinetic and pharmacodynamic properties. The type of sugar, its stereochemistry, and the linkage position can affect solubility, cell permeability, and interaction with biological targets.

  • The Aglycone (Bellidifolin): The non-sugar part of this compound, known as bellidifolin, often exhibits its own intrinsic biological activity. Glycosylation can be seen as a natural prodrug strategy, modifying the aglycone's properties for better delivery or targeted release.

Comparative Analysis of Biological Activities

This section delves into the structure-activity relationships of this compound and its analogs across different therapeutic areas, presenting available quantitative data to facilitate comparison.

Anti-inflammatory Activity

A study on xanthone glycosides isolated from Swertia punicea provides valuable insights into the SAR for anti-inflammatory activity. The ability of these compounds to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages was evaluated, with the results summarized in the table below.

CompoundR1R2R3R4R5IC50 (μM)[1]
This compoundHO-GlcHOHOCH3>100
Northis compoundHO-GlcHOHOH>100
1-O-β-D-glucopyranosyl-3,5,8-trihydroxyxanthoneO-GlcHOHOHH3.319
1-O-[β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl]-3-methoxy-8-hydroxyxanthoneO-Glc-(6-1)-GlcHHOHOCH31.987
1-O-[β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl]-3,8-dihydroxyxanthoneO-Glc-(6-1)-GlcHHOHOH1.237
1-O-β-D-glucopyranosyl-3-methoxy-8-hydroxyxanthoneO-GlcHHOHOCH32.546
1,8-Dihydroxy-3-O-β-D-glucopyranosylxanthoneHHO-GlcOHH>100
1-Hydroxy-3-methoxy-8-O-β-D-glucopyranosylxanthoneHO-GlcHHOCH3>100
1,8-Dihydroxy-3-methoxyxanthone (Bellidifolin)HHHOHOCH3-

Glc represents a β-D-glucopyranosyl group. A lower IC50 value indicates higher potency.

Key SAR Insights for Anti-inflammatory Activity:

  • Glycosylation at C1 is Favorable: Compounds with a glycosidic linkage at the C1 position generally exhibit better anti-inflammatory activity compared to those glycosylated at other positions (e.g., C8 in this compound).[1]

  • Disaccharide Moiety Enhances Potency: The presence of a disaccharide, specifically a gentiobiosyl group [β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl], at the C1 position significantly increases the inhibitory activity.[1]

  • Influence of Methoxylation: While not definitively conclusive from this dataset alone, other studies suggest that increased methoxylation on the xanthone core can contribute to enhanced anti-inflammatory effects.[1]

Hepatoprotective Activity
  • The Xanthone Scaffold is Crucial: Both this compound and its aglycone, bellidifolin, have demonstrated hepatoprotective effects, indicating the importance of the core xanthone structure.

  • Mechanism of Action: The hepatoprotective effects are often attributed to the antioxidant and anti-inflammatory properties of these compounds. They can scavenge free radicals and modulate signaling pathways involved in liver injury.

  • Qualitative Comparisons: Studies have shown that this compound exhibits significant hepatoprotective effects in various in vivo models of liver damage, such as those induced by carbon tetrachloride (CCl4). The presence of the glucose moiety is believed to influence its bioavailability and in vivo efficacy.

Acetylcholinesterase (AChE) Inhibitory Activity

The potential of this compound and its analogs in the management of neurodegenerative diseases like Alzheimer's disease has been explored through their ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

  • Bellidifolin as a Potent Inhibitor: The aglycone, bellidifolin, has been identified as a potent AChE inhibitor, with activity comparable to the standard drug galanthamine in some assays.

  • Effect of Glycosylation: this compound, the 8-O-glucoside of bellidifolin, also exhibits AChE inhibitory activity. This suggests that glycosylation at the C8 position does not abolish the activity, although it may modulate its potency. A comparative study of xanthones from Swertia chirata revealed that 1-hydroxy-3,5,8-trimethoxy xanthone possessed the strongest anti-AChE property among the tested compounds, highlighting the influence of the substitution pattern.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to evaluate the biological activities of this compound and its analogs.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This assay assesses the ability of a test compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage-like cells.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at 540-550 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

In Vivo Hepatoprotective Assay: Carbon Tetrachloride (CCl4)-Induced Liver Injury in Rodents

This model is widely used to screen for hepatoprotective agents. CCl4 is metabolized in the liver to a highly reactive trichloromethyl radical, which initiates lipid peroxidation and leads to liver damage.

Methodology:

  • Animal Model: Male Wistar rats or Swiss albino mice are typically used.

  • Grouping: Animals are divided into several groups: a normal control group, a CCl4 control group, a positive control group (e.g., receiving silymarin), and test groups receiving different doses of the compound of interest.

  • Treatment: The test compound is administered orally for a specified period (e.g., 7-14 days).

  • Induction of Hepatotoxicity: On the last day of treatment, a single dose of CCl4 (typically mixed with olive oil or liquid paraffin) is administered intraperitoneally or orally to all groups except the normal control.

  • Sample Collection: After 24-48 hours, blood samples are collected for biochemical analysis of liver function markers (e.g., ALT, AST, ALP). The animals are then euthanized, and their livers are excised for histopathological examination and analysis of oxidative stress markers (e.g., MDA, SOD, GPx).

  • Data Analysis: The levels of serum enzymes and oxidative stress markers in the treated groups are compared to the CCl4 control group to assess the hepatoprotective effect. Histopathological evaluation of liver sections provides a visual confirmation of the protective effect.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for screening AChE inhibitors.

Methodology:

  • Reagents: Acetylcholinesterase (AChE) enzyme, acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and a buffer solution (e.g., phosphate buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, the test compound at various concentrations is pre-incubated with the AChE enzyme for a short period.

  • Initiation of Reaction: The reaction is initiated by adding the substrate (ATCI) and DTNB to the wells.

  • Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is measured spectrophotometrically at 412 nm over time.

  • Data Analysis: The percentage of AChE inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Logical Relationships

The biological activities of this compound and its analogs are mediated through the modulation of various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways and experimental workflows.

G Experimental Workflow for In Vitro Anti-inflammatory Assay A Seed RAW 264.7 Cells B Pre-treat with Test Compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E F Griess Assay for NO E->F G Calculate IC50 F->G

Caption: Workflow for assessing the anti-inflammatory activity of this compound analogs.

G Putative Signaling Pathway for Hepatoprotective Effect cluster_0 Hepatocyte This compound This compound/Analog Nrf2 Nrf2 Activation This compound->Nrf2 induces NFkB NF-κB Inhibition This compound->NFkB inhibits ROS Reactive Oxygen Species (ROS) Hepatoprotection Hepatoprotection ROS->Hepatoprotection prevents damage Inflammation Inflammatory Cytokines Inflammation->Hepatoprotection leads to Antioxidant_Enzymes Antioxidant Enzymes (SOD, GPx) Nrf2->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->ROS scavenges NFkB->Inflammation reduces

Caption: Proposed mechanism of hepatoprotection by this compound and its analogs.

Conclusion

The structure-activity relationship of this compound and its analogs is a complex yet promising area of research. The available data indicates that modifications to the xanthone core, particularly the position and nature of glycosylation and the pattern of hydroxylation and methoxylation, can profoundly impact biological activity. While a clear SAR is emerging for anti-inflammatory effects, further systematic studies with a broader range of analogs are needed to fully elucidate the SAR for hepatoprotective and acetylcholinesterase inhibitory activities. The experimental protocols and pathway diagrams provided in this guide offer a framework for future research aimed at developing novel and potent therapeutic agents based on the this compound scaffold.

References

Independent Validation of Swertianolin's Anticancer Properties: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the therapeutic potential of Swertianolin, a natural compound, have highlighted its promising role in cancer therapy, primarily through the modulation of the tumor microenvironment. However, a comprehensive understanding of its direct anticancer effects and a quantitative comparison with established chemotherapeutic agents are currently limited by the scarcity of publicly available data.

This guide aims to provide a framework for the independent validation of this compound's anticancer properties, drawing parallels with the well-established drug Sorafenib, a standard first-line treatment for hepatocellular carcinoma (HCC). Due to the lack of direct experimental data on this compound's cytotoxicity against cancer cell lines, this document will focus on outlining the necessary experimental protocols and data required for a thorough comparative analysis.

Comparative Cytotoxicity Analysis: A Data Gap

A critical aspect of evaluating any potential anticancer compound is determining its cytotoxic effects on cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability.

While extensive data is available for Sorafenib across various cancer cell lines, similar quantitative data for this compound is not readily found in the public domain. To facilitate a direct comparison, the following table illustrates the type of data that needs to be generated for this compound.

Table 1: Comparative IC50 Values in Hepatocellular Carcinoma (HCC) Cell Lines

CompoundHepG2 IC50 (µM)Huh-7 IC50 (µM)
This compound Data Not AvailableData Not Available
Sorafenib ~6 - 8.29[1][2]Data varies

Data for Sorafenib is presented as a range from available literature; specific values can vary based on experimental conditions.

Unraveling the Mechanism of Action: Signaling Pathways

The anticancer efficacy of a compound is intrinsically linked to its ability to modulate specific signaling pathways that govern cell proliferation, survival, and apoptosis. Sorafenib is known to be a multi-kinase inhibitor, targeting pathways such as the Raf/MEK/ERK pathway.[3]

The primary described mechanism for this compound involves its immunomodulatory effects, specifically its ability to inhibit the proliferation of myeloid-derived suppressor cells (MDSCs) and promote their differentiation into dendritic cells. This action reduces the immunosuppressive environment of the tumor, thereby enhancing the anti-tumor immune response.

To establish a comprehensive profile of this compound's anticancer properties, it is crucial to investigate its direct effects on key signaling pathways within cancer cells. Western blot analysis is the standard method to probe the activation or inhibition of these pathways by examining the phosphorylation status and expression levels of key proteins.

Key Signaling Pathways for Investigation:

  • PI3K/Akt/mTOR Pathway: Central to cell survival and proliferation.

  • MAPK/ERK Pathway: A critical pathway in regulating cell growth and division.

  • Apoptosis Pathway: Investigating the induction of programmed cell death through key markers like Bax, Bcl-2, and cleaved caspases.

Experimental Protocols for Validation

To generate the necessary data for a robust comparison, the following standardized experimental protocols are recommended.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is fundamental for determining the IC50 value of a compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a positive control (e.g., Sorafenib) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the induction of apoptosis by the test compound.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its predetermined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells, including any floating cells, and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, providing insights into the modulation of signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with this compound at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the protein lysates (20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bax, Bcl-2, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Visualizing the Data and Pathways

To effectively communicate the findings of these validation studies, visual representations are essential.

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_line Cancer Cell Line (e.g., HepG2) treatment This compound Sorafenib (Control) cell_line->treatment mtt MTT Assay treatment->mtt apoptosis Apoptosis Assay treatment->apoptosis western Western Blot treatment->western ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant protein_exp Protein Expression Analysis western->protein_exp

Caption: Experimental workflow for validating this compound's anticancer effects.

Hypothesized Direct Anticancer Signaling Pathway of this compound

Based on the known mechanisms of similar flavonoid compounds, a hypothesized direct signaling pathway for this compound in cancer cells could involve the induction of apoptosis through the modulation of key regulatory proteins.

hypothesized_pathway cluster_cell Cancer Cell This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) This compound->Bax Caspase9 Caspase-9 Bcl2->Caspase9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Safety Operating Guide

Proper Disposal of Swertianolin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat Swertianolin as a hazardous chemical waste. Do not dispose of it in regular trash or down the drain. This procedural guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Chemical Safety and Hazard Information

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statement:

  • H302: Harmful if swallowed [1]

This corresponds to an Acute Toxicity classification of Category 4.[1] Adherence to proper handling and disposal protocols is mandatory to mitigate risks.

Quantitative Data Summary

For safe handling and disposal, please refer to the following information:

IdentifierValueSource
GHS Hazard Code H302PubChem[1]
GHS Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant.PubChem[1]
Appearance SolidArctom
Storage 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light).Arctom

Step-by-Step Disposal Protocol

Follow these steps to ensure the safe disposal of this compound and its containers. This protocol is based on general laboratory chemical waste guidelines and the specific hazard information available for this compound.

1. Personal Protective Equipment (PPE):

  • Before handling this compound, ensure you are wearing appropriate PPE, including:

    • Safety goggles

    • Lab coat

    • Nitrile gloves

2. Waste Collection - Solid this compound:

  • Collect waste this compound powder in a dedicated, properly labeled hazardous waste container.

  • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Do not mix this compound with other incompatible chemical wastes.

3. Waste Collection - Contaminated Materials:

  • Any materials contaminated with this compound, such as weighing paper, pipette tips, and gloves, should be placed in the same dedicated hazardous waste container.

4. Labeling the Waste Container:

  • Clearly label the hazardous waste container with the following information:

    • "Hazardous Waste"

    • "this compound"

    • Hazard identification: "Acute Toxicity" or "Harmful if Swallowed"

    • Accumulation start date

    • Your name, laboratory, and contact information

5. Storage of Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure and away from general laboratory traffic.

6. Disposal of Empty Containers:

  • An empty container that has held this compound must be managed as hazardous waste unless it is triple-rinsed.

  • To triple-rinse, use a solvent capable of dissolving this compound. Collect all rinsate as hazardous chemical waste.

  • After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.

7. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste container.

  • Do not attempt to dispose of the waste through a third-party vendor without consulting your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Swertianolin_Disposal_Workflow cluster_prep Preparation cluster_waste_assessment Waste Assessment cluster_solid_disposal Solid Waste Disposal cluster_container_disposal Container Disposal cluster_final_disposal Final Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe waste_type What type of waste? ppe->waste_type solid_waste Solid this compound or Contaminated Labware waste_type->solid_waste Solid empty_container Empty this compound Container waste_type->empty_container Container collect_solid Collect in a Labeled Hazardous Waste Container solid_waste->collect_solid triple_rinse Triple-Rinse with Appropriate Solvent? empty_container->triple_rinse label_info Label with: 'Hazardous Waste', 'this compound', 'Acute Toxicity', Date, PI Info collect_solid->label_info store_waste Store Sealed Container in Satellite Accumulation Area label_info->store_waste collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate Yes dispose_container_haz Treat as Hazardous Waste triple_rinse->dispose_container_haz No dispose_container_trash Deface Label & Dispose as Non-Hazardous Lab Waste collect_rinsate->dispose_container_trash end End: Waste Properly Disposed dispose_container_trash->end dispose_container_haz->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: This document provides general guidance. Researchers, scientists, and drug development professionals must always consult and adhere to their institution's specific Environmental Health and Safety (EHS) policies and local regulations for chemical waste disposal.

References

Personal protective equipment for handling Swertianolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Swertianolin. It is designed to be a primary resource for laboratory safety and chemical management, ensuring the well-being of personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as Acute Toxicity, Oral, Category 4 . The primary hazard associated with this compound is ingestion.[1]

GHS Hazard Summary

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, Oral4
alt text
WarningH302: Harmful if swallowed[1]

Physical & Chemical Properties

PropertyValue
Physical State Powder[2]
Molecular Formula C₂₀H₂₀O₁₁
Molecular Weight 436.4 g/mol [1]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[2]

Note: A comprehensive Safety Data Sheet (SDS) with detailed toxicological data and exposure limits for this compound is not publicly available. The recommendations provided are based on the known GHS classification and general best practices for handling powdered substances with acute oral toxicity.

Personal Protective Equipment (PPE)

A risk assessment should be conducted prior to handling this compound to ensure that the prescribed PPE is appropriate for the specific laboratory conditions and procedures. The following PPE is mandatory to minimize exposure.

Recommended Personal Protective Equipment for Handling this compound

Body PartPPE ItemSpecification
Hands GlovesChemical-resistant nitrile or neoprene gloves. Double-gloving is recommended, especially for prolonged handling.
Eyes/Face Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Face ShieldRecommended when there is a risk of splashes or generating aerosols, particularly when handling larger quantities or preparing solutions.
Body Laboratory CoatA buttoned, long-sleeved lab coat is required.
Chemical-Resistant Apron or GownConsider for procedures with a higher risk of splashes or spills.
Respiratory N95 Respirator or higherRequired when handling the powder outside of a certified chemical fume hood or other containment device to prevent inhalation of airborne particles.

Safe Handling and Operational Plan

Adherence to a strict operational plan is crucial for minimizing the risk of exposure to this compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate a specific handling area gather_ppe Assemble and inspect all required PPE prep_area->gather_ppe gather_materials Gather all necessary equipment and reagents gather_ppe->gather_materials don_ppe Don appropriate PPE gather_materials->don_ppe Proceed to handling weigh Weigh this compound in a chemical fume hood or ventilated balance enclosure don_ppe->weigh dissolve Prepare solutions within the fume hood weigh->dissolve decontaminate Decontaminate all surfaces and equipment dissolve->decontaminate Proceed to cleanup dispose_waste Segregate and label all waste for disposal decontaminate->dispose_waste doff_ppe Doff PPE in the correct order dispose_waste->doff_ppe

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Designated Area: All work with this compound powder should be conducted in a designated area, such as a certified chemical fume hood or a ventilated balance enclosure, to minimize the generation and spread of dust.

  • Engineering Controls: Use a chemical fume hood for all procedures that may generate dust or aerosols, including weighing, transferring, and preparing solutions.

  • Weighing:

    • Perform weighing operations within a fume hood or a balance enclosure.

    • Use a tared container to avoid the need to add or remove small amounts of powder outside of the enclosure.

  • Solution Preparation:

    • Prepare solutions in a fume hood.

    • Add the solvent to the this compound powder slowly to avoid splashing.

  • Hygiene:

    • Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.

    • Do not eat, drink, or store food in areas where this compound is handled.

Spill Management Plan

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

This compound Spill Response Protocol

spill Spill Occurs evacuate Evacuate immediate area if necessary spill->evacuate notify Notify supervisor and EH&S spill->notify ppe Don appropriate PPE (respirator, gloves, lab coat) evacuate->ppe notify->ppe contain Contain the spill with absorbent pads (for liquids) or gently cover with damp paper towels (for solids) ppe->contain cleanup Clean the spill area with an appropriate solvent and decontaminant contain->cleanup collect Collect all contaminated materials in a sealed, labeled hazardous waste container cleanup->collect decontaminate Decontaminate all equipment used for cleanup collect->decontaminate dispose Dispose of waste according to institutional guidelines decontaminate->dispose

Caption: Logical workflow for responding to a this compound spill.

Spill Cleanup Protocol:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and the institutional Environmental Health & Safety (EH&S) department.

  • PPE: Before cleaning, don the appropriate PPE, including a respirator, double gloves, and a lab coat.

  • Containment:

    • Solid Spills: Gently cover the powdered spill with damp paper towels to avoid raising dust. Do not sweep dry powder.

    • Liquid Spills: Surround the spill with absorbent material.

  • Cleanup:

    • Carefully wipe up the spill, working from the outside in.

    • Clean the spill area with a suitable solvent (e.g., methanol or ethanol), followed by soap and water.

  • Collection and Disposal: Place all contaminated materials (paper towels, absorbent pads, gloves, etc.) into a clearly labeled, sealed hazardous waste container.

Disposal Plan

All this compound waste, including unused product, contaminated materials, and empty containers, must be disposed of as hazardous waste.

Waste Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect unused this compound powder and any contaminated solids (e.g., weigh boats, pipette tips, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible and permitted by your institution's waste management plan.

    • Empty Containers: The first rinse of a container that held this compound should be collected as hazardous waste. Subsequent rinses can typically be disposed of down the drain, but consult your institutional guidelines.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards ("Acutely Toxic").

  • Storage: Store hazardous waste in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Pickup: Arrange for waste pickup through your institution's EH&S department. Do not dispose of this compound in regular trash or down the drain.

References

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